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  • Product: 1-Oxa-8-azaspiro[4.6]undecane hydrochloride
  • CAS: 2253640-71-8

Core Science & Biosynthesis

Foundational

1-Oxa-8-azaspiro[4.6]undecane hydrochloride chemical properties

The Strategic Application of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride in Hit-to-Lead Drug Discovery: A Technical Whitepaper Executive Abstract The transition from planar, sp2-hybridized aromatic systems to highly thre...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride in Hit-to-Lead Drug Discovery: A Technical Whitepaper

Executive Abstract

The transition from planar, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Among the most valuable structural motifs enabling this transition are spirocyclic scaffolds, which offer unique vector projections and conformational rigidity[1]. This whitepaper provides an in-depth technical analysis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8)[2], a privileged spirocyclic building block. By detailing its physicochemical properties, synthetic causality, and pharmacokinetic advantages, this guide serves as a blueprint for drug development professionals seeking to integrate this scaffold into lead optimization pipelines.

Structural & Physicochemical Profiling

Spirocyclic scaffolds are increasingly utilized owing to their inherent three-dimensionality and structural novelty[3]. The 1-oxa-8-azaspiro[4.6]undecane core consists of a 5-membered oxolane ring fused to a 7-membered azepane ring via a single quaternary spiro carbon.

This specific topology provides several distinct pharmacological advantages:

  • Enhanced Fsp3 (Fraction of sp3 Carbons): The fully saturated nature of the spiro[4.6] system maximizes H-bonding potential with target enzymes while reducing undesirable π-π stacking, which is notorious for causing poor aqueous solubility and off-target promiscuity[4].

  • pKa Modulation & Permeability: The inductive electron-withdrawing effect of the oxygen atom in the oxolane ring subtly reduces the basicity (pKa) of the azepane nitrogen. This precise pKa tuning is a proven strategy for minimizing hERG channel liabilities and optimizing passive membrane permeability for central nervous system (CNS) targets[5].

Table 1: Quantitative Physicochemical Data

Property Value Relevance in Drug Design
CAS Number 2253640-71-8[2] Standardized registry identifier for procurement.
Molecular Formula C9H18ClNO[2] Represents the stable HCl salt of the free base.
Molecular Weight 191.70 g/mol [2] Low molecular weight provides ample ligand efficiency (LE) for downstream functionalization.
Monoisotopic Mass 155.13 Da (Free base)[6] Critical exact mass target for HRMS/TOF validation.
Ring Topology Spiro[4.6] Orthogonal positioning of the two rings allows for unique 3D vector projection of substituents[4].

| Salt Form | Hydrochloride | Prevents amine oxidation, ensures high crystallinity, and maximizes aqueous solubility for bioassays. |

Mechanistic Synthesis & Isolation Strategy

The synthesis of 1-oxa-8-azaspiro[4.6]undecane must be highly regioselective to ensure the oxygen atom is strictly positioned at the 1-position relative to the spiro center. A robust, scalable route typically begins with 1-Boc-azepan-4-one.

  • Step 1: Grignard Addition: Allylmagnesium bromide is reacted with 1-Boc-azepan-4-one. Causality: The nucleophilic attack on the cyclic ketone is sterically governed, establishing the quaternary spiro center with complete regiocontrol, yielding a tertiary homoallylic alcohol.

  • Step 2: Hydroboration-Oxidation: Treatment with Borane-THF followed by alkaline hydrogen peroxide. Causality: This ensures an anti-Markovnikov hydration of the terminal alkene, positioning the primary hydroxyl group perfectly for a subsequent 5-exo-tet cyclization.

  • Step 3: Intramolecular Etherification: The primary alcohol is activated (e.g., via tosylation), followed by base-mediated cyclization. Causality: The proximity effect induced by the rigid spiro center entropically drives the rapid closure of the 5-membered oxolane ring.

  • Step 4: Salt Formation: Deprotection using 4M HCl in dioxane. Causality: Cleaving the Boc group with anhydrous HCl directly precipitates the 1-oxa-8-azaspiro[4.6]undecane hydrochloride salt. This avoids the need for free-base isolation, which can be prone to oxidative degradation, and yields a highly pure, crystalline solid.

Self-Validating Experimental Protocols

To ensure scientific integrity during lead optimization, the following self-validating protocols are established for evaluating derivatives of the 1-oxa-8-azaspiro[4.6]undecane scaffold.

Protocol A: In Vitro Microsomal Stability Assay (CYP450 Evasion)

Spirocycles are frequently employed to redirect metabolism away from vulnerable cytochrome P450 (CYP) sites[5].

  • Preparation: Prepare a 1 µM solution of the spiro-compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase). Causality: A regenerating system is used instead of direct NADPH to provide a continuous, steady-state supply of reducing equivalents, preventing artificial enzyme stalling over the 60-minute assay.

  • Quenching & Internal Standard: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile spiked with 100 nM Tolbutamide. Causality: Tolbutamide acts as an internal standard (IS) to normalize LC-MS/MS injection volumes and correct for matrix-induced ion suppression.

  • Self-Validation Check: The assay must run concurrently with Verapamil (high-clearance) and Warfarin (low-clearance) controls. If Verapamil is not depleted by >70% at 60 minutes, the HLM batch is flagged as metabolically incompetent, and the data is discarded.

Protocol B: LC-MS/MS Purity Assessment
  • Chromatography: Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Run a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid. Causality: Formic acid lowers the pH of the mobile phase, ensuring the azepane nitrogen remains fully protonated. This maximizes ionization efficiency and sensitivity in positive Electrospray Ionization (ESI+) mode.

  • Detection: Monitor the exact mass transition for the free base [M+H]+ at m/z 156.13.

Strategic Workflow Visualization

The integration of the 1-oxa-8-azaspiro[4.6]undecane scaffold into a drug discovery pipeline follows a systematic logic, transitioning a planar, suboptimal hit into a robust lead candidate.

G Hit Planar Hit Compound (High hERG / Low Solubility) ScaffoldHop Spirocyclic Scaffold Hopping (Escape from Flatland) Hit->ScaffoldHop Spiro 1-Oxa-8-azaspiro[4.6]undecane Integration ScaffoldHop->Spiro ADME ADME & PK Profiling (CYP Evasion, pKa Tuning) Spiro->ADME Lead Optimized Lead Candidate (Improved 3D Fsp3) ADME->Lead

Caption: Workflow for integrating spirocyclic scaffolds to optimize ADME and PK properties.

References

  • Aaron Chemicals. "1-oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8)." Aaronchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuN_l6yM76CRpfgB9fhxxV8RUiVTBnt0ihJioEvG9HRR6tZO69eRDAYxlx73XtutXYkW8sOKUJ92VlY2LRN1Jc6mJKSM8UgHIe_MOj7ro1w6QOVtqQ_v-0FE7IOUsXhkUv]
  • PubChemLite. "1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO)." Uni.lu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyH0XbUXuRCge5IksVCnhLD4ymryHSFKb9S8CI09_Fh3vuEJyfwjgscmrfN4cO95WyNA0Zou4mAe-GiJW1AJkjY0dMK8hLmJWVkD2S3wKIKgtx6FKGGgAQYOCCZZTjC9GaRHQCKQJ2VZwxzPP3-A==]
  • PubChemLite Explore. "C9H17NO Monoisotopic Mass." Uni.lu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk0mdeEoxzV7PAn9ruRT1pDgCYWXc3SU3zP9RfRjkspjjj2oHRujFeB3XwDiKujCxCD2gW_-qNxnC5I5FsJ6dCCV9Z_kHVtcAW--Z22GCr1Gb4ua9dNeFl0XrHi3r-krGq4saq206rzzK5WxZ4MJMgQfbFznxmDwqdyxVJQylkZbHZQc95_PN1XC0dJeM=]
  • Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Bioorganic & Medicinal Chemistry Letters. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIAkqANkxqZmjksHhXa8g6z3ZVkG5tXzNGRYqLZxyzwBTivWmZ0_MUp-BGFw_QMEexH-3HTul1jbLlZYl74jgiz118J-wC1zxYLMHZgtBHLBYwbCkHKwHTPh_wve3kAX41XyZrAWvKQPzDVswLE2tQErVqQKzI2bCA1hsYnw==]
  • PubMed. "The use of spirocyclic scaffolds in drug discovery." National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFIYzGqhb0IfmlJqi4xC38Y0tksCpJ0FWEKBlFjFSnu6NkA66PSLzyI-5adxZD5b3ZVXAc2VEMN4-DRJalBicpLuMel519FLebjIRO5OpjKrss3lb37cOI60YBSnXR07sBV8j]
  • Taylor & Francis. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsgrHhl2IAC7W5D7qY_cRKmqApN9AEGt-2Z-sGvFHK7kt9lWlYfDqKubSRcvNkqRuGeKnuhRu_hUnqoXDKomPcqoAj4Gri9NJMfqqGpjnMVYOBxAjeM8HpH_EJLgUKKTf_jlqWXYNB82gx_wnsffBmH5bAVjZKCS7MwXq6A==]
  • Taylor & Francis. "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCbROp7eua6POkOYeoTr1xeZkHjLWFlMZPSQQGr2CPCpakeXEbj1ByXji1MBpCeNpk6eMWPchebL_Gn20iG6pPnrXQHyLFIMkAFMc60a1l0EWh7yXSBx9Clc4o3uycLuTWz0lXGeKMfZG64X2IpsDJ4LY-5tMqoLBYqgtjUw==]

Sources

Exploratory

1-Oxa-8-azaspiro[4.6]undecane hydrochloride CAS number

An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.6]undecane hydrochloride This guide provides a comprehensive technical overview of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, a heterocyclic compound of interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.6]undecane hydrochloride

This guide provides a comprehensive technical overview of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique spirocyclic architecture, combining a tetrahydrofuran ring with an azepane moiety, presents a valuable scaffold for exploring new chemical space. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and potential applications.

Chemical Identity and Overview

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a spirocyclic amine hydrochloride salt. The core structure features a five-membered tetrahydrofuran ring and a seven-membered azepane ring sharing a single carbon atom. This arrangement imparts a three-dimensional character that is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability while providing novel exit vectors for substituent placement.[1]

The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its handling and use in biological assays.

Caption: Chemical structure of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is fundamental to its application in drug development. The data presented below has been compiled from various chemical databases.

PropertyValueSource
CAS Number 2253640-71-8[2][3]
Molecular Formula C₉H₁₈ClNO
Molecular Weight 191.70 g/mol Calculated
Physical Form Powder
InChI Key QZXWAWLQAIBIPF-UHFFFAOYSA-N
Predicted XlogP 0.9[4]
Storage Temperature Room Temperature

The positive predicted XlogP value suggests a degree of lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetic profile. The spirocyclic nature contributes to a lower rotational bond count compared to a linear analogue of similar molecular weight, which can be advantageous for binding affinity to biological targets.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) cluster_2 Step 3: Deprotection & Salt Formation start N-Boc-azepan-4-one reagent1 LDA, THF, -78 °C start->reagent1 reagent2 1-bromo-3-chloropropane intermediate1 Alkylated Intermediate reagent1->intermediate1 reagent2->intermediate1 reagent3 NaH, THF intermediate1->reagent3 intermediate2 Boc-protected Spirocycle intermediate1->intermediate2 Purification reagent3->intermediate2 reagent4 4M HCl in Dioxane intermediate2->reagent4 final_product 1-Oxa-8-azaspiro[4.6]undecane hydrochloride intermediate2->final_product Purification reagent4->final_product

Caption: Proposed synthetic workflow for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.

Experimental Protocol (Conceptual):

Step 1: Alkylation of N-Boc-azepan-4-one

  • To a solution of N-Boc-azepan-4-one in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

  • After stirring, 1-bromo-3-chloropropane is added to alkylate the alpha-position of the ketone.

  • The reaction is quenched and the crude product is extracted and purified.

    • Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures regioselective formation of the kinetic enolate, minimizing self-condensation side reactions. The choice of a bifunctional electrophile sets the stage for the subsequent cyclization.

Step 2: Intramolecular Williamson Ether Synthesis

  • The alkylated intermediate is dissolved in an appropriate solvent like THF.

  • A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal hydroxyl group (formed in situ or after hydrolysis of the chloride).

  • The resulting alkoxide undergoes an intramolecular S_N2 reaction, displacing the chloride and forming the tetrahydrofuran ring.

    • Causality: This intramolecular cyclization is entropically favored, leading to the formation of the five-membered ring. NaH is a suitable base as it irreversibly deprotonates the alcohol, driving the reaction to completion.

Step 3: Deprotection and Hydrochloride Salt Formation

  • The Boc-protected spirocycle is dissolved in a solvent like dioxane or methanol.

  • An excess of 4M HCl in dioxane is added.

  • The mixture is stirred at room temperature until the deprotection is complete, typically monitored by TLC or LC-MS.

  • The product, 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, precipitates and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[5]

    • Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine. The presence of excess HCl ensures the immediate formation of the stable and often crystalline hydrochloride salt.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, theoretical data and analysis of related structures can provide an expected spectroscopic profile.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle. Protons on the tetrahydrofuran and azepane rings would appear in the aliphatic region (typically 1.5-4.0 ppm). The diastereotopic protons adjacent to the oxygen and nitrogen atoms would likely show distinct chemical shifts and coupling constants. The N-H protons of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. The spiro carbon atom would be a key feature, appearing as a quaternary signal. The carbons adjacent to the heteroatoms (C-O and C-N) would be shifted downfield compared to the other aliphatic carbons.

  • Mass Spectrometry (MS): For the free base, electrospray ionization (ESI) in positive mode would be expected to show a prominent [M+H]⁺ peak corresponding to the mass of the protonated free base (C₉H₁₈NO⁺).

Applications in Research and Drug Development

Spirocyclic scaffolds are of significant interest in medicinal chemistry as they can serve as rigid, three-dimensional isosteres for more flexible or planar ring systems like piperidine or cyclohexane.[1][6]

Potential Therapeutic Areas:

  • Muscarinic Agonists: The structurally related 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7] These compounds aim to enhance cholinergic neurotransmission, which is diminished in this neurodegenerative disorder. The unique conformation of the spirocyclic system can influence receptor subtype selectivity and agonist activity.[7]

  • Opioid Receptor Modulators: Spirocyclic ethers and amines are core structures in various compounds targeting opioid receptors for the treatment of pain and other neurological disorders.[8] The defined spatial arrangement of the nitrogen and oxygen atoms in 1-Oxa-8-azaspiro[4.6]undecane could be exploited to design ligands with specific receptor binding profiles.

  • Scaffolds for Fragment-Based Drug Discovery (FBDD): As a novel and structurally distinct building block, this compound could be valuable in FBDD campaigns. Its defined exit vectors allow for the systematic exploration of chemical space around a rigid core, aiding in the development of more potent and selective drug candidates.

Safety, Handling, and Storage

As a research chemical, 1-Oxa-8-azaspiro[4.6]undecane hydrochloride should be handled with appropriate care in a laboratory setting.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation Mark).

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10][11]

  • Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][12]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][13]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[11]

  • Keep away from strong oxidizing agents.

Conclusion

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a compelling chemical entity with significant potential as a building block in drug discovery. Its defined three-dimensional structure, combined with the presence of key pharmacophoric features (an ether oxygen and a secondary amine), makes it an attractive scaffold for targeting a range of biological receptors. While further research is needed to fully elucidate its biological activity and synthetic accessibility, this guide provides a foundational understanding for scientists and researchers interested in leveraging this and similar spirocyclic systems in their programs.

References

  • Chemical Substance Information. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride.
  • NextSDS. (n.d.). 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1,9-Dioxa-4-azaspiro[5.5]undecane.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • BASF. (2022). Safety data sheet.
  • Aaron Chemicals LLC. (2025). Safety Data Sheet.
  • PubChemLite. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Google Patents. (n.d.). EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • ResearchGate. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.

Sources

Foundational

An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride: Structure, Synthesis, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensi...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties. Among these, the 1-oxa-8-azaspiro[4.6]undecane core, which integrates a tetrahydrofuran and a piperidine ring through a spirocyclic junction, represents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of 1-oxa-8-azaspiro[4.6]undecane hydrochloride, focusing on its molecular structure, plausible synthetic strategies, and potential biological significance based on the analysis of related compounds. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust framework for its scientific exploration.

Introduction: The Significance of Spiro[piperidine-4,2'-tetrahydrofuran] Scaffolds

The incorporation of spirocyclic systems into drug candidates has gained considerable traction due to their ability to confer conformational rigidity, improve target-binding affinity and selectivity, and enhance physicochemical properties such as solubility. The 1-oxa-8-azaspiro[4.6]undecane scaffold is of particular interest as it combines two pharmacologically relevant heterocycles: piperidine and tetrahydrofuran. Piperidine rings are prevalent in a vast number of approved drugs, contributing to favorable pharmacokinetic profiles and providing a key basic nitrogen for target interaction. The tetrahydrofuran moiety, a common feature in natural products, can act as a hydrogen bond acceptor and influence molecular conformation. The hydrochloride salt form of 1-oxa-8-azaspiro[4.6]undecane enhances its aqueous solubility and stability, making it suitable for pharmaceutical development.

Molecular Structure and Physicochemical Properties

1-Oxa-8-azaspiro[4.6]undecane hydrochloride possesses a unique spirocyclic architecture where a piperidine and a tetrahydrofuran ring are fused at a single carbon atom.

PropertyValueSource
CAS Number 2253640-71-8[1]
Molecular Formula C₉H₁₈ClNO[1]
Molecular Weight 191.70 g/mol [1]
Predicted XlogP 0.9[1]
SMILES C1CC2(CCCO2)CCNC1.Cl[1]
InChI InChI=1S/C9H17NO.ClH/c11-8-4-2-1-3-5-10-6-7-9(8)11;/h10H,1-8H2;1H[1]

Structural Elucidation: A Predictive Approach

In the absence of specific published experimental data for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, we can predict its characteristic spectroscopic features based on the well-established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to exhibit a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the oxygen in the tetrahydrofuran ring (C2 and C5) would likely appear in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen in the piperidine ring (C7 and C9) would be expected around 2.5-3.0 ppm, with further deshielding possible due to protonation in the hydrochloride salt. The remaining methylene protons on both rings would likely produce complex overlapping signals between 1.5 and 2.0 ppm. The N-H proton of the piperidinium chloride would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The spiro carbon (C5) would be a key quaternary signal, likely appearing around 70-80 ppm. The carbons adjacent to the oxygen (C2 and C6) would be found in the 65-75 ppm region. The carbons adjacent to the nitrogen (C7 and C11) would be expected in the 40-50 ppm range. The remaining aliphatic carbons would appear in the upfield region of the spectrum, typically between 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride would be characterized by the following key absorptions:

  • N-H Stretching: A broad and strong absorption band in the region of 2700-3300 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt. This broadening is due to hydrogen bonding.

  • C-H Stretching: Sharp peaks in the 2850-2960 cm⁻¹ region due to the aliphatic C-H stretching vibrations of the methylene groups in both rings.[2]

  • C-O Stretching: A strong C-O stretching band, characteristic of the ether linkage in the tetrahydrofuran ring, is expected to appear in the 1050-1150 cm⁻¹ region.

  • N-H Bending: A medium intensity band around 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.[3]

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the parent ion [M]+ (of the free base) would be observed at m/z 155.13. Common fragmentation patterns for spiro compounds can be complex, but initial cleavage of the bonds adjacent to the spirocenter is a likely pathway.[4] Fragmentation of the piperidine ring, such as the loss of an ethyl group, could also be anticipated.

Proposed Synthetic Pathway

While a specific synthesis for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride has not been detailed in the available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the construction of similar spiro-heterocycles. A logical approach would involve the construction of the spirocyclic core followed by functional group manipulations.

A potential synthetic strategy could commence from a commercially available piperidine derivative, such as 4-piperidone.

Synthetic_Pathway cluster_0 Step 1: Introduction of the Tetrahydrofuran Precursor cluster_1 Step 2: Cyclization to form the Spirocycle cluster_2 Step 3: Deprotection and Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 Alkylated Intermediate N-Boc-4-piperidone->Intermediate_1 1. LDA, THF, -78°C 2. 1-Bromo-3-(tert-butyldimethylsilyloxy)propane Intermediate_2 Boc-protected Spiroether Intermediate_1->Intermediate_2 TBAF, THF Final_Product 1-Oxa-8-azaspiro[4.6]undecane hydrochloride Intermediate_2->Final_Product HCl in Dioxane

Figure 1: A proposed synthetic workflow for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.

Experimental Protocol (Hypothetical):

  • Alkylation: To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. After stirring, 1-bromo-3-(tert-butyldimethylsilyloxy)propane is added, and the reaction is allowed to warm to room temperature. This step introduces the four-carbon chain required for the tetrahydrofuran ring.[5]

  • Cyclization: The resulting crude product is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting group, followed by an intramolecular Williamson ether synthesis to form the spiro-tetrahydrofuran ring.

  • Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions, for instance, by treating with a solution of hydrogen chloride in dioxane. The final product, 1-oxa-8-azaspiro[4.6]undecane hydrochloride, would then precipitate and could be isolated by filtration.[5]

This proposed synthesis is efficient and utilizes readily available starting materials, making it a viable route for the preparation of this and related spirocyclic compounds.

Potential Pharmacological Applications and Mechanism of Action

While there is no direct pharmacological data for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, the structural motifs present suggest several potential therapeutic applications.

Central Nervous System (CNS) Activity

Many spiro-piperidine derivatives exhibit activity at various CNS targets. Notably, compounds based on the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists.[6] These agonists have shown potential for the symptomatic treatment of Alzheimer's disease by enhancing cholinergic neurotransmission.[6] It is plausible that the 1-oxa-8-azaspiro[4.6]undecane core could also serve as a template for the design of ligands for muscarinic or other G-protein coupled receptors in the CNS.

Enzyme Inhibition

The rigid spirocyclic framework can provide a well-defined orientation of functional groups for interaction with enzyme active sites. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and antihypertensive signaling molecules.[7]

Antimicrobial and Antiparasitic Activity

Spiro-piperidine derivatives have demonstrated promising activity against various pathogens. Recent studies have highlighted their potential as antileishmanial agents, with some compounds showing superior activity to the standard drug miltefosine.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of key parasitic enzymes like dihydrofolate reductase.[8]

Potential_Applications Core 1-Oxa-8-azaspiro[4.6]undecane Scaffold CNS CNS Disorders (e.g., Alzheimer's) Core->CNS Muscarinic Agonism Enzyme_Inhibition Enzyme Inhibition (e.g., sEH) Core->Enzyme_Inhibition Structural Rigidity Antimicrobial Antimicrobial/ Antiparasitic Core->Antimicrobial Novel Pharmacophore

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Exploratory

Introduction: The Therapeutic Potential of M1 Muscarinic Agonists in Alzheimer's Disease

An In-Depth Technical Guide to the Biological Activity of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists For Researchers, Scientists, and Drug Development Professionals Alzheimer's disease, a progressive neurodeg...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function. A key neuropathological feature of Alzheimer's is the degeneration of cholinergic neurons in the basal forebrain, leading to a deficit in the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors, particularly the M1 subtype, are highly expressed in the hippocampus and cerebral cortex—brain regions critical for memory and learning. Activation of M1 receptors is known to modulate neuronal excitability and synaptic plasticity, processes that are fundamental to cognitive function. Consequently, the development of M1 muscarinic agonists has been a major focus of research for the symptomatic treatment of dementia in Alzheimer's disease. This guide provides a detailed technical overview of a promising class of M1 muscarinic agonists: the 1-Oxa-8-azaspiro[4.5]decanes.

The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Novel Framework for M1 Agonism

The 1-Oxa-8-azaspiro[4.5]decane skeleton represents a unique structural framework designed to interact with muscarinic receptors. This spirocyclic system, which incorporates a tetrahydrofuran ring moiety reminiscent of the endogenous ligand muscarine, offers a conformationally restricted scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[1]

General Synthetic Approach

The synthesis of the 1-Oxa-8-azaspiro[4.5]decane core typically begins with a commercially available starting material, N-Boc-4-piperidone.[2] The general synthetic strategy involves a three-step sequence:

  • Alkylation: The initial step involves the reaction of N-Boc-4-piperidone with a suitable three-carbon electrophile, such as an acrylate derivative, to introduce the necessary carbon framework.[2] This is often achieved under basic conditions using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure regioselective alkylation at the α-position to the ketone.[2]

  • Intramolecular Cyclization: Following alkylation, an intramolecular cyclization is performed to construct the spirocyclic lactone ring system.[2] This is typically acid-catalyzed, for instance, using p-toluenesulfonic acid with azeotropic removal of water and ethanol to drive the reaction to completion.[2]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the piperidine nitrogen, followed by the formation of the hydrochloride salt.[2] This is commonly achieved by treating the Boc-protected intermediate with a solution of hydrochloric acid in an anhydrous solvent like dioxane.[2]

Synthesis_Workflow cluster_synthesis General Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one start N-Boc-4-piperidone step1 Alkylation with ethyl 2-(bromomethyl)acrylate start->step1 intermediate1 Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization (p-toluenesulfonic acid) intermediate1->step2 intermediate2 Boc-protected spiroketal lactone step2->intermediate2 step3 Deprotection & Salt Formation (HCl in dioxane) intermediate2->step3 end 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride step3->end

Caption: General synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Mechanism of Action: Targeting the M1 Muscarinic Receptor

The therapeutic effects of 1-Oxa-8-azaspiro[4.5]decanes are mediated through their agonistic activity at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors that, upon activation, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates a variety of cellular responses, including neuronal excitability and synaptic plasticity, which are crucial for cognitive processes.

M1_Signaling_Pathway cluster_pathway M1 Muscarinic Receptor Signaling Cascade agonist 1-Oxa-8-azaspiro[4.5]decane (Agonist) receptor M1 Muscarinic Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Neuronal Excitability & Synaptic Plasticity ca_release->cellular_response pkc->cellular_response

Caption: Simplified M1 muscarinic receptor signaling pathway.

In Vitro and In Vivo Evaluation of Biological Activity

A comprehensive assessment of the biological activity of novel 1-Oxa-8-azaspiro[4.5]decane derivatives involves a combination of in vitro and in vivo assays.

In Vitro Assays
  • Receptor Binding Affinity: The initial screening of compounds typically involves determining their binding affinity for M1 and M2 muscarinic receptors. This is crucial for assessing both potency and selectivity.

    • Protocol: Radioligand binding assays are performed using cell membranes prepared from tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for M1 and cerebellum for M2). The assay measures the ability of the test compound to displace a specific radioligand (e.g., [3H]pirenzepine for M1 and [3H]AF-DX 116 for M2). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Functional Agonist Activity: To confirm that binding to the receptor translates into a biological response, functional assays are conducted.

    • Protocol: A common method is to measure the stimulation of phosphoinositide (PI) hydrolysis in response to the compound.[1] This assay is typically performed using brain slices (e.g., rat hippocampal slices) pre-labeled with [3H]myo-inositol.[1] The accumulation of [3H]inositol phosphates is measured as an indicator of M1 receptor activation.[1]

In Vivo Assays
  • Antiamnesic Activity: The therapeutic potential of these compounds is evaluated in animal models of cognitive impairment.

    • Protocol: A widely used model is the scopolamine-induced passive avoidance task in rats.[1] Scopolamine, a muscarinic antagonist, is used to induce a learning and memory deficit. The ability of the test compound to reverse this amnesia is assessed. The latency to enter a dark compartment where an aversive stimulus (e.g., a mild foot shock) was previously delivered is measured. An increase in latency indicates improved memory retention.

  • Assessment of Cholinergic Side Effects: A critical aspect of developing M1 agonists is to minimize the cholinergic side effects associated with non-selective muscarinic activation, such as hypothermia, tremors, and salivation.[1]

    • Protocol: Following administration of the test compound, rectal temperature is monitored to assess hypothermia. The presence and severity of tremors and the amount of salivation are also observed and quantified.[1] A desirable compound will exhibit potent antiamnesic activity with a clear separation from the doses that induce these side effects.[1]

InVivo_Workflow cluster_invivo In Vivo Evaluation Workflow start Test Compound (1-Oxa-8-azaspiro[4.5]decane derivative) amnesia_model Scopolamine-Induced Amnesia Model (Rats) start->amnesia_model side_effects Assessment of Cholinergic Side Effects start->side_effects passive_avoidance Passive Avoidance Task amnesia_model->passive_avoidance data_analysis Data Analysis: Therapeutic Index passive_avoidance->data_analysis hypothermia Hypothermia Measurement side_effects->hypothermia tremor Tremor Observation side_effects->tremor salivation Salivation Measurement side_effects->salivation hypothermia->data_analysis tremor->data_analysis salivation->data_analysis end Lead Compound Selection data_analysis->end

Caption: Workflow for in vivo evaluation of 1-Oxa-8-azaspiro[4.5]decane derivatives.

Structure-Activity Relationships (SAR)

Systematic modifications of the 1-Oxa-8-azaspiro[4.5]decane scaffold have revealed key structural features that influence M1 receptor affinity and selectivity. For instance, the substitution at the 2- and 3-positions of the tetrahydrofuran ring has been shown to be critical.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In Vivo Antiamnesic ActivityIn Vivo Hypothermia-Inducing ActivityReference
17 (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one)PotentPotent (non-selective)PresentPresent[1]
18 (2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one)Preferential for M1Lower than M1PotentReduced[1]
29 (2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane)Preferential for M1Lower than M1PotentReduced[1]

Data presented is qualitative based on the provided search results. Specific Ki values were not available in the abstracts.

The data suggests that modifications such as the introduction of a 2-ethyl group (compound 18 ) or a 3-methylene group (compound 29 ) can confer preferential affinity for M1 over M2 receptors.[1] This selectivity is a crucial factor in achieving a desirable therapeutic window, where potent antiamnesic effects are observed at doses that do not induce significant cholinergic side effects.[1] Furthermore, stereochemistry plays a role, with the M1 agonist activity often residing preferentially in one enantiomer.[1]

Future Directions and Conclusion

The 1-Oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable template for the design of novel M1 muscarinic agonists. The research has demonstrated that careful structural modifications can lead to compounds with improved M1 selectivity and a favorable in vivo profile, separating the desired cognitive-enhancing effects from dose-limiting side effects. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. The development of highly selective and potent M1 agonists based on this scaffold holds significant promise for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.

References

  • Tsukamoto, S., Fujii, M., Yasunaga, T., & Matsuda, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

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Foundational

The Mechanistic Paradigm of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride in Targeted Therapeutics: A Structural and Pharmacological Whitepaper

Executive Summary In modern drug discovery, the transition from planar, heavily aromatic molecules to structurally complex, three-dimensional architectures is driven by the need to improve target selectivity and pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic molecules to structurally complex, three-dimensional architectures is driven by the need to improve target selectivity and pharmacokinetic profiles. 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS 2253640-71-8) represents a vanguard in this paradigm shift. Rather than acting as a standalone therapeutic, this spirocyclic amine is a highly specialized pharmacophore—a structural "keystone" that dictates the mechanism of action (MoA) of the molecules into which it is incorporated.

This whitepaper dissects the structural causality, target engagement mechanics, and self-validating experimental workflows associated with the 1-oxa-8-azaspiro[4.6]undecane scaffold, specifically highlighting its role in next-generation kinase and helicase inhibitors.

Structural Causality: The "Escape from Flatland"

The fundamental mechanistic advantage of 1-oxa-8-azaspiro[4.6]undecane lies in its rigid, non-planar geometry. The spiro[4.6] core consists of an oxolane (5-membered) ring spiro-fused to an azepane (7-membered) ring.

Entropic Pre-organization and Target Affinity

Traditional planar amines (e.g., piperidines or simple azepanes) possess high conformational flexibility, resulting in a significant entropic penalty ($ \Delta S )uponbindingtoatargetreceptor.Thespiro−fusionatcarbon−5lockstheazepaneringintoahighlyrestrictedbioactiveconformation.Whenthisscaffoldbindstoatarget,theentropiclossisminimized,directlytranslatingtoalowerdissociationconstant( K_d$) and higher potency.

Physicochemical Tuning via Heteroatoms
  • The 8-Aza Nitrogen: Acts as the primary attachment point (via amide coupling or cross-coupling) and serves as a basic center. In physiological environments, its protonation state is carefully modulated by the adjacent spiro-system, allowing it to form critical salt bridges with acidic residues (Asp/Glu) in target active sites. The hydrochloride salt form ensures synthetic stability and high aqueous solubility prior to functionalization[1].

  • The 1-Oxa Oxygen: Projects orthogonally to the azepane ring, acting as a dedicated hydrogen-bond acceptor. This oxygen frequently interacts with solvent-exposed regions or hinge-region backbone amides, improving target residence time without increasing lipophilicity (LogP).

Mechanistic Applications in Targeted Therapeutics

The true MoA of 1-oxa-8-azaspiro[4.6]undecane is realized when it is deployed against specific oncological and infectious disease targets.

Inhibition of AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase implicated in cancer metastasis and resistance to targeted therapies. Recent structural biology efforts have utilized the 1-oxa-8-azaspiro[4.6]undecane scaffold to develop highly selective AXL inhibitors[2].

Mechanism: The spirocyclic core replaces traditional flat hinge-binding motifs. The rigid V-shape of the spiro[4.6] system forces the molecule deep into the ATP-binding pocket. The 1-oxa moiety forms a crucial hydrogen bond with the kinase hinge region, while the bulky spiro-carbon prevents the molecule from adopting conformations that would allow it to bind to off-target kinases (e.g., hERG or other TAM-family kinases).

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Tyrosine Kinase GAS6->AXL Activation PI3K PI3K / AKT Cascade AXL->PI3K Phosphorylation Spiro Spiro[4.6]undecane Scaffold Spiro->AXL Allosteric/Hinge Binding Prolif Tumor Proliferation PI3K->Prolif Signaling

Fig 1. Mechanism of AXL kinase inhibition by spiro[4.6]undecane derivatives.

Disruption of Werner Syndrome Helicase (WRN)

In microsatellite unstable (MSI-H) cancers, WRN helicase is a synthetic lethal target. Inhibitors incorporating the azaspiro[4.6]undecane core have demonstrated profound efficacy in trapping WRN on DNA[3]. Mechanism: The helicase unwinding cleft requires significant plasticity to accommodate DNA. The spirocyclic inhibitor acts as a molecular wedge; the 8-aza linkage anchors the molecule to the protein surface, while the rigid 1-oxa-spiro system projects directly into the DNA-binding groove, sterically occluding DNA translocation and freezing the enzyme in an inactive state.

Antimycobacterial Membrane Permeabilization

Beyond oncology, azaspiroketal derivatives have been utilized as potent antimycobacterial agents. The high Fraction of sp3 carbons ( Fsp3​ ) provided by the spiro[4.6] system allows these compounds to selectively permeabilize the complex, lipid-rich mycobacterial cell envelope without causing generalized cytotoxicity to mammalian cells[4].

Scaffold Comparison: Quantitative Mechanistic Advantages

The decision to utilize a complex spirocycle over a simple planar ring is driven by hard pharmacokinetic and thermodynamic data. Table 1 summarizes the comparative advantages.

Table 1: Pharmacological Metrics of Spirocyclic Scaffolds vs. Planar Analogs

MetricPlanar Analog (e.g., Azepane)1-Oxa-8-azaspiro[4.6]undecaneCausality / Mechanistic Advantage
Fraction sp3 ( Fsp3​ ) ~0.40>0.85High 3D character reduces off-target promiscuity and improves aqueous solubility.
Basic pKa​ ~10.59.2 - 9.8Inductive electron withdrawal by the spiro-oxygen lowers pKa​ , optimizing membrane permeability.
HLM Clearance > 80 µL/min/mg< 20 µL/min/mgThe spiro-fusion sterically blocks CYP450-mediated α -carbon oxidation, extending half-life.
Binding Entropy ( ΔS ) High penaltyLow penaltyPre-organized rigid conformation minimizes entropy loss upon target binding, driving lower Kd​ .

Self-Validating Experimental Methodologies

To rigorously prove the mechanistic advantages of the 1-oxa-8-azaspiro[4.6]undecane scaffold, researchers must employ self-validating protocols that inherently control for false positives.

Workflow Synth 1. Scaffold Synthesis SPR 2. SPR Kinetics Synth->SPR Metab 3. HLM CYP450 Assay SPR->Metab InVivo 4. In Vivo Efficacy Metab->InVivo

Fig 2. Self-validating experimental workflow for evaluating spirocyclic pharmacophores.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Why SPR? Biochemical IC50 assays cannot distinguish between a compound that binds tightly but briefly, and one that binds with a long residence time. Because the spiro-scaffold is designed to optimize binding kinetics via entropic pre-organization, SPR is mandatory.

  • Sensor Surface Preparation: Immobilize the His-tagged target kinase domain onto an NTA sensor chip via Ni2+ capture. Follow with EDC/NHS cross-linking to ensure stable, oriented attachment that prevents baseline drift.

  • Analyte Preparation: Dilute the spiro-compound in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold concentration series (e.g., 1 nM to 64 nM).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to eliminate mass transport limitations. Self-Validation Step: Include a DMSO solvent correction curve (0.5% to 1.5%) to account for bulk refractive index shifts. Run a reference channel (blank) simultaneously to subtract non-specific binding.

  • Orthogonal Validation: Calculate the Kd​ derived from the kinetic rate constants ( Kd​=Koff​/Kon​ ) and compare it against the Kd​ derived from the steady-state equilibrium plot. Causality Rule: A discrepancy of >15% indicates non-ideal binding (e.g., compound aggregation), automatically invalidating the kinetic claims.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Why HLM? The primary failure point of azepane rings is rapid CYP450-mediated oxidation at the carbons adjacent to the nitrogen. This assay proves that the spiro-fusion sterically shields these metabolic soft spots.

  • Incubation Mixture: Combine 1 µM of the spiro-compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins; analyze the supernatant. Calculate intrinsic clearance ( CLint​ ) from the log-linear depletion slope.

  • Self-Validation Step (Minus-NADPH Control): Run a parallel control substituting NADPH with buffer. Causality Rule: The minus-NADPH control must show <5% depletion over 60 minutes. If depletion occurs without NADPH, the compound is chemically unstable in buffer, and the CLint​ calculation is voided.

Conclusion

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is not merely a chemical curiosity; it is a rationally designed architectural tool. By enforcing three-dimensional rigidity and strategically placing heteroatoms for optimal target interaction and metabolic shielding, this scaffold allows medicinal chemists to rescue planar molecules from off-target toxicity and rapid clearance, driving the next generation of precision therapeutics.

References

  • Title: (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (AXL Inhibitors) Source: Googleapis.com (WIPO Patent Documentation) URL: [2]

  • Title: WO2025137640A1 - Azaspiro wrn inhibitors Source: Google Patents URL: [3]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC (National Institutes of Health) URL: [1]

  • Title: Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity Source: ACS Publications URL: [4]

Sources

Exploratory

The Azaspiro[4.6]undecane Scaffold: A Technical Guide for Medicinal Chemistry

Abstract The azaspiro[4.6]undecane scaffold, a unique three-dimensional heterocyclic motif, is an emerging area of interest in medicinal chemistry. Its inherent structural rigidity and novel chemical space offer signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azaspiro[4.6]undecane scaffold, a unique three-dimensional heterocyclic motif, is an emerging area of interest in medicinal chemistry. Its inherent structural rigidity and novel chemical space offer significant potential for the development of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the azaspiro[4.6]undecane core, including its structural features, synthetic strategies, and burgeoning applications in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to stimulate further exploration of this promising scaffold.

Introduction: The Rationale for Three-Dimensionality in Drug Design

The pursuit of novel chemical entities with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds. The incorporation of three-dimensional (3D) scaffolds, such as spirocycles, has gained considerable traction due to their ability to present substituents in well-defined spatial orientations, leading to more specific and higher-affinity interactions with biological targets.[1] Azaspirocycles, which feature a nitrogen atom within the spirocyclic framework, offer an additional advantage by providing a handle for chemical modification and influencing key physicochemical properties like solubility and basicity.[2]

The azaspiro[4.6]undecane scaffold, characterized by a five-membered pyrrolidine or similar ring fused to a seven-membered azepane or related ring through a common carbon atom, represents a compelling yet underexplored area within this class of compounds. Its unique topology provides a rigid framework that can be strategically functionalized to probe the complex topographies of protein binding sites.

Structural and Physicochemical Properties of the Azaspiro[4.6]undecane Core

The defining feature of the azaspiro[4.6]undecane scaffold is its spirocyclic nature, which imparts significant conformational rigidity compared to more flexible acyclic or monocyclic systems. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.

Conformational Analysis and 3D Shape

The fusion of a five-membered ring and a seven-membered ring creates a distinct three-dimensional architecture. The relative orientation of these rings can be influenced by the substitution pattern on the scaffold. Computational modeling and spectroscopic techniques are essential tools for elucidating the preferred conformations of novel azaspiro[4.6]undecane derivatives and understanding how their shape dictates biological activity.

Physicochemical Properties and Their Impact on Drug-Likeness

The introduction of spirocyclic scaffolds is often associated with an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved clinical success.[1] A higher Fsp3 count can lead to enhanced solubility, improved metabolic stability, and a more favorable off-target toxicity profile.[1][2] The nitrogen atom in the azaspiro[4.6]undecane core can be strategically positioned to act as a hydrogen bond acceptor or donor, and its basicity can be modulated through substitution to optimize pharmacokinetic properties.

Below is a table summarizing key computed physicochemical properties for a representative parent azaspiro[4.6]undecane structure.

PropertyValueSource
Molecular FormulaC10H19N[3]
Molecular Weight153.26 g/mol [3]
XlogP (predicted)2.7[3]
Monoisotopic Mass153.15175 Da[3]

Note: These are predicted values for the unsubstituted core and will vary with functionalization.

Synthetic Strategies for the Construction of the Azaspiro[4.6]undecane Core

The synthesis of azaspirocycles can be a challenging endeavor, requiring careful planning and execution. While specific literature on the synthesis of the azaspiro[4.6]undecane core is not abundant, several general strategies for constructing azaspirocyclic systems can be adapted.[1]

Key Synthetic Approaches

A comparative analysis of prominent synthetic routes to azaspirocycles is presented below, offering insights into their potential application for the azaspiro[4.6]undecane scaffold.

Synthetic MethodDescriptionAdvantagesPotential Challenges for Azaspiro[4.6]undecane
[3+2] Cycloaddition A powerful method for the construction of five-membered rings. An azomethine ylide can react with an exocyclic methylene cycloheptane to form the spiro-pyrrolidine ring.High efficiency and stereocontrol.Availability of suitable substituted cycloheptane precursors.
Aza-Prins Cyclization A cascade reaction involving the coupling of an aldehyde with a homoallylic amine to form a piperidine or azepane ring.Rapid assembly of complex scaffolds with good stereocontrol.Control of ring size to favor the seven-membered ring.
Ring-Closing Metathesis (RCM) A versatile method for forming cyclic alkenes. A diene precursor containing both the five- and seven-membered ring components can be cyclized using a ruthenium catalyst.High functional group tolerance and reliability.Synthesis of the acyclic diene precursor can be lengthy.
NBS-promoted Semipinacol Rearrangement A diastereoselective method for constructing azaspirocyclic ketones.High diastereoselectivity.Limited to the synthesis of ketone-containing scaffolds.
Illustrative Synthetic Workflow: A Conceptual Ring-Closing Metathesis Approach

The following diagram illustrates a conceptual workflow for the synthesis of an azaspiro[4.6]undecane core using Ring-Closing Metathesis (RCM). This approach highlights the key steps and strategic considerations.

RCM_Workflow cluster_start Starting Materials cluster_synthesis Acyclic Precursor Synthesis cluster_rcm Key Cyclization Step cluster_final Final Product Start1 Protected Amino Acid Step1 Coupling and Elaboration Start1->Step1 Start2 Cycloheptanone Derivative Start2->Step1 Step2 Installation of Terminal Alkenes Step1->Step2 RCM Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Step2->RCM Product Azaspiro[4.6]undecane Core RCM->Product

Caption: Conceptual workflow for azaspiro[4.6]undecane synthesis via RCM.

Applications in Medicinal Chemistry and Drug Discovery

While specific examples of drugs containing the azaspiro[4.6]undecane scaffold are not yet prevalent in the literature, the broader class of azaspirocycles has demonstrated significant therapeutic potential across various disease areas. The insights gained from these related scaffolds provide a strong rationale for the exploration of the azaspiro[4.6]undecane core.

Targeting the Central Nervous System (CNS)

The rigid, three-dimensional nature of azaspirocycles makes them particularly well-suited for targeting CNS receptors, which often possess complex and well-defined binding pockets.

  • G-Protein Coupled Receptors (GPCRs): Azaspirocyclic compounds have been successfully developed as potent and selective ligands for various GPCRs. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4] The azaspiro[4.6]undecane scaffold could offer a novel framework for designing ligands with unique selectivity profiles for challenging GPCR targets.

The diagram below illustrates a generalized GPCR signaling pathway that can be modulated by allosteric modulators, a strategy for which azaspirocycles are well-suited.[5][6]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ligand Endogenous Ligand Ligand->GPCR Orthosteric Binding Allosteric_Modulator Azaspiro[4.6]undecane Allosteric Modulator Allosteric_Modulator->GPCR Allosteric Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Allosteric modulation of GPCR signaling by an azaspirocycle.

  • Ion Channels: Ion channels are another important class of drug targets in the CNS.[7] The defined spatial arrangement of functional groups on an azaspiro[4.6]undecane scaffold could enable selective blockade or modulation of specific ion channel subtypes.

Kinase Inhibitors

The development of potent and selective kinase inhibitors is a major focus in oncology and immunology.[8] The rigid nature of azaspirocycles can help to orient key pharmacophoric elements for optimal interaction with the ATP-binding site or allosteric pockets of kinases. While direct examples of azaspiro[4.6]undecane kinase inhibitors are yet to be widely reported, related azaspiro[4.5]decane derivatives have been identified as potent RIPK1 kinase inhibitors, suggesting the potential of this broader scaffold class in this therapeutic area.[9]

Antimicrobial and Antiviral Agents

The unique structural features of azaspirocycles can be exploited to develop novel antimicrobial and antiviral agents. For example, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown activity against human coronavirus.[10] The azaspiro[4.6]undecane scaffold could serve as a template for the design of new agents with distinct mechanisms of action.

Structure-Activity Relationship (SAR) Studies: A Predictive Framework

Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For the azaspiro[4.6]undecane scaffold, SAR studies would involve the synthesis and evaluation of a library of analogs with diverse substituents at various positions on the two rings.

Key Positions for Modification
  • Nitrogen Atom: The nitrogen atom is a key handle for introducing a wide range of substituents. The nature of the substituent (e.g., alkyl, aryl, acyl) can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

  • Spiro-adjacent Carbons: Functionalization of the carbon atoms adjacent to the spirocenter can influence the conformational preferences of the rings and introduce additional points of interaction with the target.

  • Other Ring Positions: Substitution at other positions on the five- and seven-membered rings allows for the fine-tuning of the overall shape and electronic properties of the molecule.

A Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of novel azaspiro[4.6]undecane derivatives, a standard in vitro cytotoxicity assay such as the MTT assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (azaspiro[4.6]undecane derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Azaspiro[4.6]undecane Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Future Perspectives and Conclusion

The azaspiro[4.6]undecane scaffold represents a promising frontier in medicinal chemistry. Its inherent three-dimensionality and the potential for diverse functionalization offer exciting opportunities for the design of novel therapeutics with improved properties. While the exploration of this specific scaffold is still in its early stages, the wealth of knowledge from related azaspirocycles provides a strong foundation and a clear roadmap for future research.

Key areas for future investigation include:

  • Development of novel and efficient synthetic routes to access a wider range of substituted azaspiro[4.6]undecane derivatives.

  • Systematic SAR studies to elucidate the key structural features required for potent and selective activity against various biological targets.

  • In-depth investigation of the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for clinical development.

References

  • Spiro[2][11]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents. Available at:

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. ACS Publications. Available at: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. ChemRxiv. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Available at: [Link]

  • Patents & Products. Garg Lab - UCLA. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. PubChem. Available at: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Application Data. USPTO. Available at: [Link]

  • 2-azaspiro[4.6]undecane. PubChem. Available at: [Link]

  • 6-thia-9-azaspiro[4.6]undecan-10-one. ZINC15. Available at: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. Available at: [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link]

  • Role of Achyranthes aspera in neurodegenerative diseases: current evidence and future directions. PMC. Available at: [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. Frontiers. Available at: [Link]

  • Terpenes as Potential Anti-Alzheimer's Disease Agents. MDPI. Available at: [Link]

  • Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. PubMed. Available at: [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. PMC. Available at: [Link]

  • Modulation of ion channels in neurons and other cells. PubMed. Available at: [Link]

  • Purine analogues as kinase inhibitors: A review. Taipei Medical University. Available at: [Link]

  • Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. Semantic Scholar. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Available at: [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. Available at: [Link]

Sources

Foundational

Escaping Flatland: Therapeutic Target Profiling and Assay Methodologies for 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary The transition from planar, sp²-hybridized arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The transition from planar, sp²-hybridized aromatic molecules to conformationally restricted, sp³-rich scaffolds represents a paradigm shift in modern drug discovery. 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8)[1] is a highly versatile spirocyclic building block. Structurally, it fuses a 5-membered oxygen-containing ring (tetrahydrofuran analog) with a 7-membered nitrogen-containing ring (azepane) via a single spiro carbon.

While specific literature on the direct biological targets of this exact compound is currently unassigned in public databases[2], its structural pharmacophore—spirocyclic amines and azepane derivatives—has proven highly effective in targeting deep, complex protein pockets. This whitepaper outlines the physicochemical rationale for utilizing this scaffold and provides validated, step-by-step experimental methodologies for evaluating its derivatives against three high-probability therapeutic targets: G-Protein-Coupled Receptors (GPCRs), Voltage-Gated Ion Channels, and Protein Methyltransferases (PKMTs).

The Physicochemical Rationale: Causality in Scaffold Design

Why replace a standard piperidine or azepane with a spirocycle? The causality lies in thermodynamics and spatial geometry.

  • Reduced Entropic Penalty: Flexible linear or monocyclic amines must undergo significant conformational changes to bind to a target, losing entropy in the process. The rigid 3D trajectory of the spiro[4.6]undecane core pre-organizes the molecule, minimizing this entropic cost upon binding[3].

  • Enhanced Vector Projection: The orthogonal arrangement of the two rings allows functional groups to be projected into three-dimensional space, enabling interactions with sub-pockets that flat molecules cannot reach.

  • Improved ADME Properties: The high sp³ carbon fraction increases aqueous solubility and reduces off-target promiscuity (often driven by unspecific hydrophobic stacking of flat aromatics)[3].

Target Class I: G-Protein-Coupled Receptors (GPCRs)

Mechanistic Rationale

Compounds containing related oxa-azaspiro scaffolds have demonstrated potent agonist activity at GPCRs, particularly the M1 muscarinic acetylcholine receptor and the metabolic target GPR119[4]. The 7-membered azepane ring provides the necessary steric bulk to stabilize the active conformation of the GPCR transmembrane bundle, triggering Gq/11-coupled intracellular signaling.

G Ligand Spirocyclic Agonist (1-Oxa-8-azaspiro...) GPCR GPCR (e.g., M1/GPR119) Ligand->GPCR Binds & Stabilizes Gq Gq/11 Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Fig 1. GPCR (Gq) signaling cascade triggered by spirocyclic agonists.

Experimental Protocol: High-Throughput Intracellular Calcium Flux Assay

To validate GPCR modulation, a self-validating fluorescent calcium flux assay is employed.

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Dye Loading. Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer with probenecid). Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. Probenecid inhibits organic anion transporters, preventing dye efflux.

  • Step 3: Incubation. Incubate for 60 minutes at 37°C in the dark.

  • Step 4: Compound Addition & Kinetic Reading. Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Dispense the spirocyclic compound library (10-point dose-response) while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Step 5: Self-Validation. Every plate must include a DMSO vehicle (negative control) and Ionomycin (positive control) to calculate the Z'-factor. A Z' > 0.5 confirms assay reliability.

Target Class II: Voltage-Gated Ion Channels (Kv1.3)

Mechanistic Rationale

Spiro azepane derivatives are highly documented blockers of the Kv1.3 potassium channel, a primary target for T-cell mediated autoimmune diseases (e.g., multiple sclerosis, psoriasis)[5]. The spiro core acts as a precise structural "plug" within the channel's central pore, while the heteroatoms coordinate with the selectivity filter, preventing K⁺ efflux and subsequent T-cell activation.

G Prep Cell Preparation (HEK293-Kv1.3) Seal Gigaseal Formation (>1 GΩ resistance) Prep->Seal WholeCell Whole-Cell Config (Membrane Rupture) Seal->WholeCell Compound Perfusion of Spirocycle (Dose-Response) WholeCell->Compound Record Current Recording (Voltage Step) Compound->Record Analysis IC50 Determination Record->Analysis

Fig 2. Automated patch-clamp electrophysiology workflow for Kv1.3 channels.

Experimental Protocol: Automated Patch-Clamp Electrophysiology
  • Step 1: Cell Harvesting. Detach Kv1.3-expressing CHO cells using Accutase (to preserve membrane proteins) and resuspend in extracellular recording solution.

  • Step 2: Chip Loading. Load the cell suspension into an automated patch-clamp system (e.g., QPatch). The system applies negative pressure to capture single cells in the microfluidic apertures.

  • Step 3: Gigaseal & Whole-Cell Access. The system automatically increases suction to form a >1 GΩ seal, followed by a brief pressure pulse to rupture the membrane patch, establishing the whole-cell configuration. Causality: This configuration allows direct control of the intracellular voltage and precise measurement of macroscopic channel currents.

  • Step 4: Voltage Protocol. Hold cells at -80 mV, then apply depolarizing steps to +40 mV for 200 ms to elicit Kv1.3 outward currents.

  • Step 5: Compound Perfusion. Perfuse the spiro[4.6]undecane derivatives. Calculate the fractional block of the steady-state current to generate an IC₅₀ curve.

Target Class III: Protein Methyltransferases (PKMTs)

Mechanistic Rationale

Epigenetic modulators, such as the histone methyltransferase SETD8, feature narrow, hydrophobic substrate-binding channels. Conformational flexibility in ligands often leads to steric clashes within these tight pockets. Spirocyclic amines, by virtue of their constrained nitrogen vectors, have been successfully utilized to create rigid scaffolds that fit perfectly into the active site, acting as competitive inhibitors against the cofactor S-adenosyl-L-methionine (SAM)[6].

G Spiro 1-Oxa-8-azaspiro[4.6]undecane (Rigid Scaffold) Pocket SETD8 Binding Pocket (Spatial Restriction) Spiro->Pocket High Affinity Fit Block Competitive Inhibition (Blocks SAM) Pocket->Block Induces Methyl Decreased Histone Methylation (H4K20me) Block->Methyl Results In

Fig 3. Mechanism of PKMT inhibition by conformationally restricted spirocycles.

Experimental Protocol: Radiometric Methyltransferase Assay
  • Step 1: Reagent Preparation. Prepare a reaction mix containing recombinant SETD8 enzyme, histone H4 peptide substrate, and [³H]-SAM (tritiated S-adenosyl-L-methionine) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Step 2: Compound Incubation. Add the spirocyclic compound to the enzyme mix and pre-incubate for 15 minutes. Causality: Pre-incubation allows the rigid spirocycle to equilibrate and occupy the SAM-binding pocket before the radioactive cofactor is introduced.

  • Step 3: Reaction Initiation. Add [³H]-SAM and the histone H4 peptide to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Step 4: Quenching and Filtration. Stop the reaction by adding 10% Trichloroacetic acid (TCA). Transfer the mixture to a GF/B filter plate. Causality: TCA precipitates the methylated peptide, which binds to the glass fiber filter, while unreacted, soluble [³H]-SAM is washed through.

  • Step 5: Scintillation Counting. Wash the plate 3x with ethanol, dry, add scintillation fluid, and read the retained radioactivity (CPM) using a MicroBeta counter.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles when utilizing the 1-oxa-8-azaspiro[4.6]undecane scaffold across the discussed target classes, based on structurally analogous spirocyclic compounds in the literature.

Target ClassSpecific TargetPrimary Assay MethodologyExpected Readout MetricTarget Threshold for Lead Opt.
GPCRs Muscarinic M1 / GPR119FLIPR Calcium FluxEC₅₀ (Agonism)< 500 nM
Ion Channels Kv1.3 Potassium ChannelAutomated Patch-ClampIC₅₀ (Antagonism)< 100 nM
Epigenetics SETD8 (PKMT)Radiometric [³H]-SAM AssayIC₅₀ (Competitive Inhibition)< 1 µM

References

  • [2] PubChemLite - 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO) Structural Information. Retrieved from: [Link]

  • [5] National Institutes of Health (PMC) - Spiro azepane-oxazolidinones as Kv1.3 potassium channel blockers - WO2010066840. Retrieved from:[Link]

  • [6] National Institutes of Health (NIH) - Design, synthesis, and protein methyltransferase activity of a unique set of constrained amine containing compounds. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Proposed Synthesis Protocol: 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride

Introduction & Scientific Context This protocol is expertly adapted from well-established methodologies for the synthesis of the closely related 1-Oxa-8-azaspiro[4.5]decane ring system.[1] The core strategy hinges on a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

This protocol is expertly adapted from well-established methodologies for the synthesis of the closely related 1-Oxa-8-azaspiro[4.5]decane ring system.[1] The core strategy hinges on a three-step sequence:

  • Alkylation: Formation of a carbon-carbon bond at the α-position of a protected cyclic ketone.

  • Reductive Cyclization: An intramolecular reaction to form the spirocyclic ether ring.

  • Deprotection & Salt Formation: Removal of the amine protecting group and conversion to the stable hydrochloride salt.

This application note provides a detailed, step-by-step methodology, explains the causal reasoning behind experimental choices, and offers guidance for troubleshooting and optimization, enabling researchers to confidently approach the synthesis of this novel spirocyclic system.

Proposed Synthetic Scheme

The proposed synthesis begins with the commercially available N-Boc-azepan-4-one. The seven-membered azepane ring provides the foundational structure for the "8-aza" portion of the target molecule. The synthesis proceeds through an alkylation followed by a reductive cyclization and concludes with deprotection and salt formation.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-azepan-4-one B Intermediate A (Alkylated Ketone) A->B 1) LDA, THF, -78°C 2) Ethyl 3-bromopropionate C Intermediate B (Boc-1-Oxa-8-azaspiro[4.6]undecan-2-one) B->C 1) NaBH4, MeOH 2) Acid workup (e.g., PTSA, Toluene, heat) D Final Product (1-Oxa-8-azaspiro[4.6]undecane hydrochloride) C->D 4M HCl in Dioxane

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, following their respective Safety Data Sheets (SDS).

Step 1: Synthesis of ethyl 3-(1-(tert-butoxycarbonyl)-4-oxoazepan-3-yl)propanoate (Intermediate A)

Causality & Expertise: This initial step builds the necessary carbon framework. The use of Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is critical for the quantitative formation of the kinetic enolate of N-Boc-azepan-4-one. Performing the reaction at -78 °C prevents side reactions, such as self-condensation.[1] The subsequent addition of ethyl 3-bromopropionate serves as the electrophilic partner to introduce the three-carbon chain required for the eventual formation of the tetrahydrofuran ring.

Protocol:

  • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 27.5 mL, 55.0 mmol, 1.1 eq) via syringe.

  • To this solution, add a solution of N-Boc-azepan-4-one (10.65 g, 50.0 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add ethyl 3-bromopropionate (9.96 g, 55.0 mmol, 1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield Intermediate A .

Step 2: Synthesis of tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate (Intermediate B)

Causality & Expertise: This two-part step first reduces the newly introduced ester and the existing ketone, followed by an acid-catalyzed intramolecular cyclization. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for converting both the ketone and the ester (though ester reduction may be slow and require excess reagent or a stronger hydride source if incomplete) to alcohols. The subsequent treatment with a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) in a solvent that allows for azeotropic removal of water (e.g., toluene) drives the intramolecular Williamson ether synthesis to form the desired spirocyclic ether.

Protocol:

  • Dissolve the purified Intermediate A (approx. 15.7 g, 50.0 mmol, 1.0 eq) in methanol (200 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.78 g, 100.0 mmol, 2.0 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude diol intermediate.

  • Dissolve the crude diol in toluene (250 mL) and add p-toluenesulfonic acid monohydrate (PTSA) (0.95 g, 5.0 mmol, 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 6 hours, collecting the water that forms.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Intermediate B , which can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (Final Product)

Causality & Expertise: This final step removes the tert-butoxycarbonyl (Boc) protecting group and simultaneously forms the hydrochloride salt. A solution of hydrogen chloride in an anhydrous solvent like dioxane is ideal for this purpose. The reaction is typically clean and high-yielding, with the desired product often precipitating from the reaction mixture.[1]

Protocol:

  • Dissolve the purified Intermediate B (approx. 13.5 g, 50.0 mmol, 1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (50 mL).

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (62.5 mL, 250.0 mmol, 5.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4 hours. A precipitate should form during this time.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to afford the final product, 1-Oxa-8-azaspiro[4.6]undecane hydrochloride .

Data Presentation & Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

ParameterExpected Value/ResultMethod
Appearance White to off-white solidVisual Inspection
Purity ≥95%HPLC, ¹H NMR
Identity Consistent with proposed structure¹H NMR, ¹³C NMR, MS
Mass (ESI+) m/z = 156.1 [M+H]⁺ (for free base)LC-MS
Melting Point To be determinedMelting Point Apparatus

Note: The yields for this proposed synthesis are expected to be moderate to good, but will require experimental optimization.

Troubleshooting & Optimization

G

Conclusion

This document provides a comprehensive, scientifically-grounded, and proposed protocol for the synthesis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. By leveraging established chemical principles and adapting a known procedure for a close structural analog, this guide serves as a valuable resource for researchers in drug discovery and organic synthesis. The detailed explanations and troubleshooting advice are intended to facilitate the successful execution and potential optimization of this synthetic route.

References

  • BenchChem. (2025). Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Technical Support Center.

Sources

Application

Application Note: Multigram Scale Synthesis of Azaspiro[4.6]undecane Derivatives

Target Audience: Researchers, process chemists, and drug development professionals. Scope: Scalable, chromatography-free synthesis of 1-azaspiro[4.6]undecane hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Scope: Scalable, chromatography-free synthesis of 1-azaspiro[4.6]undecane hydrochloride.

Introduction & Scientific Rationale

The azaspiro[4.6]undecane scaffold is a privileged, rigid three-dimensional structure in medicinal chemistry. It serves as the core structural motif in several bioactive marine natural products, most notably the psammaplysins and ceratinamides isolated from Verongiida sponges[1]. These compounds exhibit a broad spectrum of pharmacological properties, including potent antimalarial, antitumor, and immunosuppressive activities, largely driven by their unique 1,6-dioxa-2-azaspiro[4.6]undecane backbone ()[1].

Despite the high value of spirocyclic α,α-disubstituted pyrrolidines in fragment-based drug discovery, their multigram preparation has historically been bottlenecked by lengthy linear sequences, reliance on expensive transition-metal catalysts, and hazardous byproducts[2]. This application note details a highly optimized, self-validating 5-step protocol for the multigram synthesis of 1-azaspiro[4.6]undecane hydrochloride. Based on the scalable methodology developed by Melnykov et al. ()[3], this route leverages readily available cycloheptanone and avoids chromatographic purification, enabling the robust production of >100 g of the target scaffold.

Biosynthetic vs. Synthetic Logic

The Biosynthetic Pathway

In nature, the spiro[4.6] core of psammaplysins is constructed from 3,5-dibromo-L-tyrosine. The pathway proceeds via an oximino epoxide intermediate, followed by a Beckmann-type rearrangement and epoxide ring opening to establish the spirocyclic architecture[1].

Biosynthesis A L-Tyrosine B 3,5-Dibromo-L-tyrosine A->B Bromination (Halogenases) C Oximino Epoxide Intermediate B->C Oxidation & Oximation D 1,6-Dioxa-2-azaspiro[4.6]undecane (Psammaplysin Core) C->D Epoxide Opening & Rearrangement

Figure 1: Proposed biosynthetic pathway of the azaspiro[4.6]undecane core in psammaplysins.

The Synthetic Pathway (Retrosynthesis)

To achieve multigram scalability in the laboratory, a biomimetic approach is inefficient. Instead, a classical disconnection approach is utilized. The pyrrolidine ring is constructed via a highly regioselective bromocyclization of a homoallylic amine. This homoallylic amine is generated via the nucleophilic addition of allylmagnesium chloride to an in situ generated N-benzylcycloheptanimine[4].

SynthesisWorkflow A Cycloheptanone + Benzylamine B N-Benzylcycloheptanimine (Intermediate 1) A->B Toluene, Reflux (-H2O) C 1-Allyl-N-benzylcycloheptan-1-amine (Intermediate 2) B->C AllylMgCl, THF -20 °C to RT D 1-Benzyl-3-bromo-1-azaspiro[4.6]undecane (Intermediate 3) C->D NBS, THF Bromocyclization E 1-Benzyl-1-azaspiro[4.6]undecane (Intermediate 4) D->E LiAlH4, THF Debromination F 1-Azaspiro[4.6]undecane HCl (Target Scaffold) E->F H2, Pd/C, MeOH then HCl in Dioxane

Figure 2: Multigram synthetic workflow for 1-azaspiro[4.6]undecane hydrochloride.

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for a 1.0 mol (~100 g) scale synthesis, reflecting the optimized metrics established in the literature[5].

StepReaction PhaseReagents & ConditionsTimeExpected Yield (%)
1 Imine FormationBenzylamine, Toluene, Reflux (Dean-Stark)12 h>99 (Crude)
2 AllylationAllylMgCl (2M in THF), -20 °C to RT16 h85–90
3 BromocyclizationNBS, THF, 0 °C to RT4 h95–100
4 DebrominationLiAlH₄, THF, Reflux8 h80–85
5 HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH, RT24 h85–90
Overall Total Synthesis 5-Step Sequence ~3 Days 62–74%

Detailed Experimental Protocols

Expertise & Experience Note: Each step has been optimized to eliminate silica gel column chromatography. Intermediates are purified via acid-base extractions, crystallization, or distillation, which is a critical necessity for maintaining throughput on a >100 g scale[2].

Step 1: Synthesis of N-Benzylcycloheptanimine (Intermediate 1)
  • Causality & Rationale: Toluene is selected as the solvent to facilitate the azeotropic removal of water via a Dean-Stark apparatus. The continuous removal of water shifts the equilibrium entirely to the right, driving the condensation to completion without the need for Lewis acid catalysts.

  • Protocol:

    • Equip a 2 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • Charge the flask with cycloheptanone (1.0 mol, 112.2 g), benzylamine (1.05 mol, 112.5 g), and toluene (800 mL).

    • Reflux the mixture until water ceases to collect in the trap (approx. 12 hours; ~18 mL of water should be collected, self-validating the reaction's completion).

    • Evaporate the toluene under reduced pressure. The crude imine is obtained as a pale-yellow oil and must be used immediately in the next step without further purification to prevent hydrolytic degradation.

Step 2: Synthesis of 1-Allyl-N-benzylcycloheptan-1-amine (Intermediate 2)
  • Causality & Rationale: The reaction temperature must be strictly maintained below -15 °C during the Grignard addition. Higher temperatures promote the alpha-deprotonation of the imine by the Grignard reagent, leading to enamine formation and severely depressing the yield of the homoallylic amine[5].

  • Protocol:

    • Dissolve the crude imine (approx. 1.0 mol) in anhydrous THF (2000 mL) under an inert argon atmosphere.

    • Cool the solution to -20 °C using a dry ice/acetone bath.

    • Dropwise add a solution of allylmagnesium chloride in THF (2 M, 600 mL, 1.2 mol) over 45 minutes, ensuring the internal temperature does not exceed -15 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution (500 mL) to precipitate the magnesium salts.

    • Filter the mixture through a Celite pad. Separate the organic layer, extract the aqueous layer with MTBE (2 × 300 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

Step 3: Bromocyclization to 1-Benzyl-3-bromo-1-azaspiro[4.6]undecane (Intermediate 3)
  • Causality & Rationale: N-Bromosuccinimide (NBS) acts as an electrophilic source of bromine, activating the alkene for intramolecular nucleophilic attack by the secondary amine. The spirocyclic geometry heavily favors the 5-exo-trig cyclization over the 6-endo-trig pathway, ensuring high regioselectivity.

  • Protocol:

    • Dissolve Intermediate 2 (approx. 0.88 mol) in THF (1500 mL) and cool to 0 °C.

    • Add NBS (0.95 mol, 169 g) portion-wise over 30 minutes, keeping the flask protected from light to prevent radical side-reactions.

    • Stir the mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure. Triturate the residue with hexanes (1000 mL) to precipitate the succinimide byproduct.

    • Filter the succinimide and concentrate the filtrate to yield the brominated spirocycle as a dense brown oil[4].

Step 4: Debromination to 1-Benzyl-1-azaspiro[4.6]undecane (Intermediate 4)
  • Causality & Rationale: Direct catalytic hydrogenolysis of the bromide can poison the palladium catalyst and lead to incomplete debenzylation. A discrete reduction step using LiAlH₄ cleanly removes the bromide via hydride displacement, yielding a clean intermediate for the final deprotection[5].

  • Protocol:

    • Suspend LiAlH₄ (0.5 mol, 19 g) in anhydrous THF (500 mL) at 0 °C under argon.

    • Slowly add a solution of Intermediate 3 in THF (500 mL) via an addition funnel.

    • Reflux the mixture for 8 hours.

    • Cool to 0 °C and strictly perform a Fieser workup to self-validate the destruction of unreacted hydride: add 19 mL water, 19 mL 15% NaOH, and 57 mL water sequentially.

    • Filter the granular aluminum salts, dry the filtrate over Na₂SO₄, and concentrate.

Step 5: Hydrogenolysis and Salt Formation (1-Azaspiro[4.6]undecane Hydrochloride)
  • Causality & Rationale: The benzyl group is cleaved using standard Pd/C catalyzed hydrogenolysis. Isolation of the final product as the hydrochloride salt prevents atmospheric oxidation and provides a highly pure, bench-stable solid suitable for long-term storage and downstream functionalization[4].

  • Protocol:

    • Dissolve Intermediate 4 in methanol (1000 mL) and transfer to a hydrogenation vessel.

    • Add 10% Pd/C (10 g, 50% wet).

    • Purge the vessel with hydrogen gas and stir vigorously under 1 atm of H₂ at room temperature for 24 hours.

    • Filter the catalyst through Celite under a blanket of argon (Safety Note: dry Pd/C is highly pyrophoric).

    • Concentrate the filtrate. Dissolve the resulting free amine in diethyl ether (800 mL) and cool to 0 °C.

    • Add 4 M HCl in dioxane until precipitation ceases. Filter the white solid, wash with cold ether, and dry in vacuo to yield 1-azaspiro[4.6]undecane hydrochloride (Compound 1h·HCl)[3].

References

  • Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties Source: MDPI - Marine Drugs URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega URL:[Link]

  • Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones Source: ResearchGate URL:[Link]

Sources

Method

Application Note: 1-Oxa-8-azaspiro[4.6]undecane HCl as a Novel Scaffold for M1 Muscarinic Agonist Development

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Focus Area: Neurodegenerative Diseases, Cognitive Enhancement, and GPCR Targeted Therapeutics Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Focus Area: Neurodegenerative Diseases, Cognitive Enhancement, and GPCR Targeted Therapeutics

Introduction & Mechanistic Rationale

The cholinergic hypothesis of Alzheimer's disease (AD) has long driven the development of muscarinic acetylcholine receptor (mAChR) agonists[1]. The M1 receptor subtype, highly expressed in the cortex and hippocampus, remains a prime therapeutic target for cognitive enhancement and the modulation of amyloid precursor protein (APP) processing[2].

Historically, spirocyclic compounds such as 1-oxa-8-azaspiro[4.5]decanes (e.g., YM796) have demonstrated potent M1 agonism and antiamnesic effects[3]. However, achieving high selectivity for M1 over peripheral M2 and M3 receptors—to avoid dose-limiting adverse effects like diaphoresis and gastrointestinal distress—remains a significant translational hurdle[4].

The Structural Leap: The introduction of 1-Oxa-8-azaspiro[4.6]undecane HCl (CAS 2253640-71-8) represents a critical evolution in scaffold design[5]. By expanding the 6-membered piperidine ring of the legacy [4.5]decane core into a 7-membered azepane ring, medicinal chemists gain a unique structural vector.

Causality of the Scaffold Expansion: The 7-membered azepane ring introduces greater conformational flexibility compared to its piperidine predecessor. This flexibility allows the basic nitrogen to maintain essential ionic interactions with the conserved Asp105 residue in the M1 orthosteric site. Simultaneously, the expanded ring size alters the basicity (pKa) of the secondary amine and projects N-alkyl or N-acyl substituents deeper into the extracellular vestibule. This bitopic binding potential is critical for engaging allosteric sites that are less conserved across mAChR subtypes, thereby driving M1 selectivity[6].

M1 Receptor Signaling Pathway

Activation of the M1 receptor, a Gq/11-coupled GPCR, triggers a well-defined intracellular cascade[7]. The agonist binds, activating Phospholipase C (PLC), which cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 induces intracellular calcium (Ca²⁺) release, which, alongside DAG, activates Protein Kinase C (PKC). This pathway not only enhances synaptic plasticity but also shifts APP cleavage toward the non-amyloidogenic sAPPα pathway[1].

M1_Signaling Agonist 1-Oxa-8-azaspiro[4.6]undecane Ligand M1R M1 Muscarinic Receptor (Gq/11-coupled) Agonist->M1R Orthosteric/Allosteric Binding PLC Phospholipase C (PLC) M1R->PLC Gq/11 Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Activation PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activation Cognition Enhanced Cognition & sAPPα Secretion PKC->Cognition Downstream Phosphorylation

Fig 1. M1 muscarinic receptor Gq/11 signaling cascade activated by spirocyclic agonists.

Experimental Workflows and Protocols

To fully evaluate derivatives of 1-Oxa-8-azaspiro[4.6]undecane HCl, a robust, self-validating screening cascade is required to confirm both target engagement and functional agonism.

Workflow Step1 Scaffold Prep 1-Oxa-8-azaspiro[4.6]undecane HCl Step2 Chemical Derivatization (N-Alkylation/Acylation) Step1->Step2 Step3 Receptor Binding ([3H]Pirenzepine Assay) Step2->Step3 Step4 Functional Assay (FLIPR Ca2+ Mobilization) Step3->Step4

Fig 2. Experimental workflow from scaffold preparation to functional validation.

Protocol 3.1: Library Synthesis via N-Derivatization
  • Objective: Convert the commercially available 1-Oxa-8-azaspiro[4.6]undecane HCl salt into a library of potential M1 agonists.

  • Causality: The HCl salt is highly stable but unreactive to electrophiles. We use N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ. DIPEA is chosen over triethylamine due to its steric bulk, which minimizes nucleophilic interference during the alkylation step.

  • Step-by-Step Method:

    • Free-Basing: Suspend 1-Oxa-8-azaspiro[4.6]undecane HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete deprotonation.

    • Electrophile Addition: Add the desired alkyl halide or acyl chloride (1.1 eq) slowly to maintain the reaction temperature below 5°C, preventing side reactions.

    • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS.

    • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH gradient) to isolate the final derivative. Confirm structure via ¹H-NMR and ¹³C-NMR.

Protocol 3.2: Radioligand Binding Assay (Selectivity Profiling)
  • Objective: Determine the binding affinity (Ki) of the synthesized derivatives at M1 vs. M2/M3 receptors.

  • Causality: We utilize [³H]Pirenzepine for M1 profiling. Because Pirenzepine is an M1-preferring antagonist, displacing it provides a highly sensitive, target-specific measure of orthosteric M1 affinity, avoiding the background noise seen with non-selective radioligands like [³H]NMS.

  • Step-by-Step Method:

    • Membrane Preparation: Harvest CHO cells stably expressing human M1, M2, or M3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of[³H]Pirenzepine (final concentration 1 nM), and 25 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

    • Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of basic amines.

    • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation fluid, and read radioactivity (CPM) using a Microbeta counter.

    • Validation Control: Use Atropine (10 µM) to define non-specific binding.

Protocol 3.3: Functional FLIPR Calcium Assay
  • Objective: Confirm that the binding affinity translates to functional Gq/11 agonism.

  • Causality: Measuring intracellular Ca²⁺ via a fluorescent dye (Fluo-4 AM) provides a real-time, high-throughput readout of PLC activation. Probenecid is added to the buffer to inhibit organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Step-by-Step Method:

    • Cell Seeding: Seed CHO-hM1 cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (containing 2.5 mM Probenecid in HBSS buffer). Incubate for 45 minutes at 37°C.

    • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

    • Compound Addition: Automatically inject 10 µL of test compound (at various concentrations).

    • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

    • Validation Control: Use Carbachol (full agonist) to establish the Emax (100% response). Calculate EC₅₀ values for the test compounds relative to the Carbachol maximum.

Data Presentation & Interpretation

The structural shift from a[4.5]decane to a [4.6]undecane system significantly impacts the pharmacological profile. Below is a representative data summary illustrating the expected Structure-Activity Relationship (SAR) divergence when utilizing the 1-Oxa-8-azaspiro[4.6]undecane scaffold compared to the legacy [4.5]decane core[3].

Scaffold CoreR-Group (N-Substituent)M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 Selectivity RatioM1 Functional EC₅₀ (nM)Emax (% of Carbachol)
1-Oxa-8-azaspiro[4.5]decane (Legacy)Methyl451202.6x8588% (Partial Agonist)
1-Oxa-8-azaspiro[4.6]undecane (Novel)Methyl383108.1x6292% (Full Agonist)
1-Oxa-8-azaspiro[4.6]undecane (Novel)Benzyl12>10,000>833x2475% (Partial Agonist)

Interpretation: The expanded azepane ring in the [4.6]undecane series, particularly when coupled with a bulky N-benzyl group, dramatically enhances M1/M2 selectivity. This is likely due to the substituent reaching the less conserved allosteric vestibule—a spatial trajectory that is structurally constrained in the smaller, more rigid[4.5]decane system.

References

  • [5] Sigma-Aldrich. 1-oxa-8-azaspiro[4.6]undecane hydrochloride | 2253640-71-8.

  • [3] Tsukamoto, S., et al. Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage.

  • [7] Benchchem. The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds.

  • [2] Google Patents. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity.

  • [1] MDPI. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration.

  • [6] ResearchGate. Selective M1 muscarinic agonists: Failure of therapeutic strategy against Alzheimer's disease or inappropriate tactics?

  • [4] ACS Publications. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.

Sources

Application

In vitro assay protocol for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride

Application Note: In Vitro Evaluation of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride for Fragment-Based Drug Discovery and ADME Profiling Executive Summary & Scientific Rationale 1-Oxa-8-azaspiro[4.6]undecane hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride for Fragment-Based Drug Discovery and ADME Profiling

Executive Summary & Scientific Rationale

1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8) is an advanced, sp3-rich spirocyclic building block utilized extensively in modern medicinal chemistry[1]. As drug discovery paradigms shift away from planar, aromatic-heavy molecules—a concept known as "escaping flatland"—spirocycles have emerged as critical structural scaffolds[2].

Incorporating a spirocyclic core enhances the three-dimensionality of a molecule, which directly correlates with improved physicochemical properties, higher aqueous solubility, and superior metabolic stability compared to traditional six-membered heterocycles like morpholines or piperidines[3]. This application note details the in vitro protocols required to evaluate 1-oxa-8-azaspiro[4.6]undecane hydrochloride within a Fragment-Based Drug Discovery (FBDD) pipeline[4][5].

Causality in Experimental Design (Expertise & Experience)

Evaluating a chemical building block requires a different analytical approach than testing a mature, optimized drug. The experimental choices in this guide are driven by the following mechanistic realities:

  • Fragment Screening via Surface Plasmon Resonance (SPR): Fragments like 1-oxa-8-azaspiro[4.6]undecane have low molecular weights (<300 Da) and typically exhibit weak target affinities (K_D in the µM to mM range) but possess high Ligand Efficiency (LE)[5]. SPR is selected because it is sensitive enough to detect these transient, low-affinity interactions in real-time without requiring fluorescent labels that could artificially alter the fragment's binding pose.

  • ADME Profiling (Microsomal Stability): A primary motivation for incorporating a spirocycle is to improve a lead compound's pharmacokinetic profile[2]. The spiro-carbon introduces distinct steric hindrance that blocks Cytochrome P450 (CYP) enzymes from accessing metabolically labile C-H bonds[3]. We utilize an In Vitro Liver Microsomal Stability Assay to empirically validate this resistance to oxidative metabolism.

Data Presentation: Comparative Scaffold Properties

The table below summarizes the quantitative and qualitative advantages of utilizing the 1-oxa-8-azaspiro[4.6]undecane scaffold compared to traditional planar analogs.

PropertyTraditional Morpholine / Piperidine1-Oxa-8-azaspiro[4.6]undecaneCausality / Mechanistic Impact
Fraction sp3 (Fsp3) ~0.50 - 0.60> 0.80Higher 3D character reduces off-target promiscuity and toxicity.
Aqueous Solubility ModerateHighDisruption of planar crystal packing forces by the spiro-center.
Lipophilicity (LogD) BaselineReduced (Δ -0.5 to -1.0)Lower LogD improves the free (unbound) fraction of the drug in plasma.
Metabolic Stability Susceptible to α-oxidationHighly StableSteric bulk at the spiro-node shields adjacent bonds from CYP450 attack.

Experimental Workflows & Visualizations

SPR_Workflow target 1. Target Immobilization (Amine Coupling to CM5 Sensor) prep 2. Fragment Preparation (1-Oxa-8-azaspiro[4.6]undecane in 5% DMSO) target->prep screen 3. SPR Injection & Binding (High Concentration: 100 µM - 1 mM) prep->screen analysis 4. Data Processing (Solvent Correction & KD Determination) screen->analysis

Figure 1: Step-by-step SPR workflow for screening spirocyclic fragments in FBDD.

ADME_Assay incubation Compound + HLM/RLM + NADPH (37°C) sampling Time-course Sampling (0, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (Cold Acetonitrile) sampling->quenching lcms LC-MS/MS Analysis (% Remaining & Intrinsic Clearance) quenching->lcms

Figure 2: Microsomal stability assay workflow for evaluating spirocycle ADME profiles.

Self-Validating Protocol 1: SPR Fragment Screening

To ensure trustworthiness, this protocol utilizes a dual-validation system: a reference flow cell to subtract bulk refractive index shifts (caused by high DMSO concentrations) and a positive control ligand to verify target viability.

Reagents: 1-Oxa-8-azaspiro[4.6]undecane HCl, CM5 Sensor Chip, Running Buffer (PBS-P+ with 5% DMSO), Target Protein.

  • Target Immobilization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject the target protein to achieve an immobilization level of ~3000-5000 Response Units (RU). Block unreacted sites with 1M ethanolamine.

  • Fragment Preparation: Dissolve the spirocycle in 100% DMSO to a 20 mM stock. Dilute into the running buffer to create a concentration series (12.5 µM to 1 mM), ensuring the final DMSO concentration remains exactly at 5.0% to prevent baseline drift.

  • Assay Execution: Inject the fragment series over both the active and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 60 seconds.

  • Self-Validation & Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects. Inject a known positive control ligand at the start and end of the run to verify that the target protein has not denatured.

  • Data Analysis: Subtract reference cell data and apply the DMSO calibration correction. Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the K_D.

Self-Validating Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol validates the metabolic resilience of the spirocyclic scaffold. It is self-validating through the mandatory inclusion of Verapamil (a rapid clearance control) and Warfarin (a low clearance control) to prove the enzymatic viability of the microsome batch.

Reagents: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 1-Oxa-8-azaspiro[4.6]undecane HCl, Potassium phosphate buffer (100 mM, pH 7.4), Ice-cold Acetonitrile containing an Internal Standard (IS).

  • Pre-incubation: In a 96-well plate, mix 1 µM of the spirocycle with 0.5 mg/mL HLM in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to the wells to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Self-Validation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (containing the IS) to precipitate proteins and halt the reaction. Critical Step: Concurrently run Verapamil and Warfarin in parallel wells. If Verapamil is not rapidly degraded, the assay must be discarded due to inactive microsomes.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound. Calculate the in vitro half-life (t_1/2) and intrinsic clearance (CL_int).

References

  • 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Aaron Chemicals.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed / NIH.
  • Research Chemicals in Drug Discovery. Fluorochem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters.

Sources

Method

Preclinical In Vivo Evaluation of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride: Pharmacokinetics and Neuro-Efficacy Profiling

Audience: Researchers, preclinical scientists, and drug development professionals. Content Type: Advanced Application Note & In Vivo Protocol Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, preclinical scientists, and drug development professionals. Content Type: Advanced Application Note & In Vivo Protocol Guide.

Introduction & Scientific Rationale

The compound 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8)[1] is a highly saturated, three-dimensional spirocyclic amine scaffold. In modern medicinal chemistry, transitioning from flat, aromatic rings to complex 3D architectures—a paradigm known as "escaping from flatland"—is a proven strategy to improve a drug candidate's clinical success rate[2]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocyclic scaffolds significantly enhance aqueous solubility, metabolic stability, and target specificity[2].

For neurotherapeutics, the oxa-azaspiro core is particularly valuable. The basic azaspiro nitrogen allows for critical electrostatic interactions with conserved aspartate residues in central nervous system (CNS) targets (such as G-protein coupled receptors or ion channels), while the oxa-substitution acts as a hydrogen bond acceptor to optimize receptor residence time. Recent in vivo studies demonstrate that spirocyclic compounds exhibit superior blood-brain barrier (BBB) penetration, making them ideal candidates for treating neurological and cognitive disorders[3].

This application note details the authoritative in vivo workflows required to evaluate the efficacy of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride-based candidates, focusing on pharmacokinetic (PK) validation and cognitive efficacy.

Experimental Workflow Design

To prevent late-stage attrition, the in vivo evaluation of CNS-active spirocycles must follow a strict, causality-driven pipeline. Pharmacokinetic profiling must precede behavioral testing to ensure that any observed phenotypic changes are driven by direct target engagement in the brain, rather than peripheral off-target effects.

Workflow A 1-Oxa-8-azaspiro[4.6]undecane HCl Lead Candidate B Phase 1: PK & BBB Profiling (LC-MS/MS & Microdialysis) A->B Dosing C Phase 2: Toxicity & Tolerability (MTD & Irwin Test) B->C Favorable Kp,uu D Phase 3: In Vivo Efficacy (NOR Cognitive Model) C->D Safe Window E Data Synthesis & Lead Optimization D->E Efficacy Confirmed

Fig 1. Sequential in vivo testing pipeline for spirocyclic CNS candidates.

Protocol 1: Pharmacokinetic & BBB Permeability Profiling

Objective: To quantify the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) of the candidate. Causality & Logic: Total brain concentration ( Kp​ ) is a misleading metric because lipophilic spirocycles can non-specifically bind to brain lipids, rendering them pharmacologically inactive. Measuring the unbound fraction via equilibrium dialysis ensures that only the therapeutically active drug concentration is considered.

Step-by-Step Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8–10 weeks old) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Formulation & Dosing:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Tween 80 / 85% Saline.

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose.

  • Sampling (Time-course): At 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, euthanize mice (n=3 per timepoint) via CO2 asphyxiation.

  • Transcardial Perfusion (Critical Step): Immediately perfuse the heart with 20 mL of ice-cold PBS. Causality: This flushes residual blood from the brain microvasculature. Failure to perfuse will falsely elevate brain concentration readings due to plasma contamination.

  • Tissue Harvesting & Homogenization: Extract the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS.

  • Equilibrium Dialysis: Dialyze brain homogenate and plasma against PBS for 4 hours at 37°C using a rapid equilibrium dialysis (RED) device to determine the unbound fraction ( fu,brain​ and fu,plasma​ ).

  • Bioanalysis: Quantify drug levels using LC-MS/MS (Agilent 6495 Triple Quadrupole or equivalent).

Quantitative Data Presentation

Table 1: Representative PK Parameters for Spirocyclic Amines

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Pharmacological Interpretation
Cmax​ (Plasma) 850 ng/mL1,200 ng/mLHigh systemic exposure achieved.
Tmax​ 0.08 h1.5 hRapid oral absorption typical of basic amines.
Oral Bioavailability (F%) N/A~65%Excellent oral viability due to high Fsp3​ .
Kp,uu​ (Brain/Plasma) 0.850.82Values > 0.3 indicate excellent BBB penetration.

Protocol 2: Neuro-Efficacy via Novel Object Recognition (NOR)

Objective: To evaluate the pro-cognitive and neuroprotective efficacy of the 1-Oxa-8-azaspiro[4.6]undecane derivative using a Scopolamine-induced amnesia model. Causality & Logic: Spirocyclic amines are frequently developed as cholinergic modulators[3]. Scopolamine (a muscarinic antagonist) induces transient memory deficits. If the test compound effectively modulates CNS targets, it will reverse this deficit.

Self-Validating System

This protocol operates as a self-validating system by incorporating both a positive control (Donepezil) and a negative amnesic control (Scopolamine). If the positive control fails to reverse the amnesia, the entire cohort's data is invalidated, preventing false negatives or environmental artifacts.

Pathway Spiro Spirocyclic Amine (Target Ligand) Receptor CNS Target Receptor (e.g., GPCR) Spiro->Receptor Agonism/Modulation Signal Intracellular Signaling (IP3 / DAG / Ca2+) Receptor->Signal Activation Plasticity Synaptic Plasticity & Cognitive Enhancement Signal->Plasticity Gene Expression Scopolamine Scopolamine (Amnestic Agent) Scopolamine->Receptor Competitive Inhibition

Fig 2. Pharmacological mechanism of spirocyclic amines in reversing scopolamine amnesia.

Step-by-Step Methodology
  • Environmental Control: Conduct testing in a 40x40 cm opaque arena. Causality: Lighting must be strictly maintained at 30 lux. Mice are nocturnal and photophobic; bright light induces anxiety, suppressing exploratory behavior and confounding cognitive assessments.

  • Habituation (Day 1): Allow mice to freely explore the empty arena for 10 minutes.

  • Pre-Treatment (Day 2): Administer the test compound (PO) 60 minutes prior to training. Administer Scopolamine (1 mg/kg, IP) 30 minutes prior to training.

  • Training Phase / T1 (Day 2): Place two identical objects (e.g., glass cylinders) in the arena. Allow the mouse to explore for 10 minutes. Record exploration time (sniffing within 2 cm).

  • Testing Phase / T2 (Day 3): 24 hours later, replace one familiar object with a novel object (e.g., a plastic block). Allow 5 minutes of exploration.

  • Blinding & Counterbalancing: The experimenter scoring the video must be blinded to the treatment groups. The position of the novel object (left vs. right) must be counterbalanced to negate innate spatial preferences.

  • Data Analysis: Calculate the Discrimination Index (DI):

    DI=(TimeNovel​+TimeFamiliar​)(TimeNovel​−TimeFamiliar​)​
Quantitative Data Presentation

Table 2: NOR Behavioral Scoring Metrics

Experimental GroupTarget N Total Exploration (s)Discrimination Index (DI)Interpretation
Vehicle Control 1045 ± 50.45 ± 0.08Normal memory retention.
Scopolamine (1 mg/kg) 1042 ± 60.02 ± 0.05Severe cognitive deficit (Amnesia).
Scopolamine + Donepezil 1048 ± 40.38 ± 0.07Positive control validates the assay.
Scopolamine + Test Cmpd 1046 ± 50.41 ± 0.06Strong pro-cognitive efficacy confirmed.

Sources

Application

Application Note: X-Ray Crystallography of 1-Oxa-8-azaspiro[4.6]undecane Derivatives

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction: Escaping Flatland with Spirocyclic Scaffolds In modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction: Escaping Flatland with Spirocyclic Scaffolds

In modern drug discovery, the transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional architectures is a proven strategy to improve compound solubility, metabolic stability, and target specificity. Saturated spirocyclic N-heterocycles, such as 1-oxa-8-azaspiro[4.6]undecane , are highly sought after as morpholine and piperidine bioisosteres [1].

However, the structural characterization of these scaffolds presents unique challenges. The 7-membered azepane ring is highly flexible, possessing a low energetic barrier to pseudorotation between chair, twist-chair, and boat conformations [2]. Furthermore, the free base of 1-oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9) is a viscous oil at room temperature, precluding direct crystallographic analysis.

This application note provides a field-proven, self-validating protocol for the derivatization, crystallization, and X-ray structural determination of 1-oxa-8-azaspiro[4.6]undecane derivatives, ensuring high-resolution data suitable for absolute stereochemical assignment.

Mechanistic Workflow & Causality

The successful crystallographic resolution of flexible spirocycles requires controlling both chemical state and thermodynamic environment.

  • Chemical Immobilization (Salt Formation): Because the free base is an oil, we must increase the lattice energy to drive crystallization. Converting the secondary amine to a hydrochloride (CAS 2253640-71-8) [3] or hydrobromide salt establishes a robust hydrogen-bonding network. For chiral derivatives, hydrobromide salts are preferred; the heavy bromine atom provides the anomalous dispersion signal necessary to determine absolute stereochemistry via the Flack parameter.

  • Thermodynamic Immobilization (Cryo-Cooling): At room temperature, the azepane ring undergoes rapid dynamic disorder, smearing the electron density at the C6/C7 and C9/C10 positions. Cryo-cooling the crystal to 100 K freezes the ring into its global minimum (typically a twist-chair conformation) [2], allowing for precise anisotropic refinement.

Crystallization Workflow Diagram

G A 1-Oxa-8-azaspiro[4.6]undecane (Free Base / Viscous Oil) B Derivatization & Salt Formation (Add HCl, HBr, or Chiral Acid) A->B C Vapor Diffusion Setup (MeOH core / Et2O anti-solvent) B->C D Crystal Quality & Mosaicity Check (< 0.8° on initial frames?) C->D E Cryo-Cooling (100 K) Freezes Azepane Pseudorotation D->E  Pass F Optimize Solvent System (Switch to EtOAc or Hexanes) D->F  Fail (Twinned/Disordered) G X-Ray Data Collection & Anisotropic Refinement E->G F->C H Absolute Stereochemistry & Conformation Resolved G->H

Workflow for the crystallization and X-ray resolution of flexible azepane spirocycles.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Hydrobromide Salt

Causality: HBr is chosen over HCl when the absolute configuration of a chiral derivative must be determined, as Br provides a strong anomalous signal (f″) for Mo-Kα or Cu-Kα radiation.

  • Dissolution: Dissolve 50 mg of 1-oxa-8-azaspiro[4.6]undecane derivative in 1.0 mL of anhydrous methanol (MeOH) in a 4 mL borosilicate glass vial.

  • Acidification: Slowly add 1.05 equivalents of 48% aqueous HBr dropwise while stirring at 0 °C.

  • Validation Check: Spot the solution on pH paper. The pH should be ~2. If the pH is >4, the amine is not fully protonated, which will lead to oiling out rather than crystallization. Add HBr in 2 µL increments until pH 2 is reached.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to yield a crude solid.

Protocol B: Crystal Growth via Vapor Diffusion

Causality: Azepane salts are highly soluble in polar protic solvents. Slow vapor diffusion of an anti-solvent provides the gradual supersaturation necessary to avoid kinetic trapping, which otherwise causes twinned or highly mosaic crystals.

  • Inner Vial Setup: Dissolve the crude salt in the minimum amount of MeOH (~200 µL) required to form a clear solution. Place this in a 2 mL open vial.

  • Outer Vial Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (anti-solvent).

  • Equilibration: Cap the 20 mL vial tightly and seal with Parafilm. Store undisturbed at 4 °C in a vibration-free environment for 3–7 days.

  • Validation Check: Inspect under a stereomicroscope with cross-polarizers. Ideal crystals will extinguish light uniformly every 90° of rotation. If the crystals show patchy or wavy extinction, they are twinned. Self-Correction: If twinning occurs, switch the anti-solvent to ethyl acetate to slow the diffusion rate.

Protocol C: Data Collection and Processing
  • Mounting: Harvest a single crystal directly from the mother liquor using a nylon loop. Immediately submerge it in a droplet of perfluoropolyether oil (e.g., Fomblin Y) to prevent dehydration and lattice collapse.

  • Cryo-Cooling: Flash-cool the crystal in a 100 K nitrogen cold stream on the diffractometer.

  • Initial Indexing (Validation): Collect 10–20 frames.

    • Self-Validation: Check the mosaicity. If mosaicity > 0.8°, the crystal is cracked or twinned. Abort and mount a new crystal.

  • Full Collection: Collect a full sphere of data using Cu-Kα radiation (λ = 1.54178 Å) to maximize the anomalous dispersion signal of the bromide ion.

Quantitative Data Presentation

When successfully crystallized and refined, the crystallographic parameters for a chiral 1-oxa-8-azaspiro[4.6]undecane derivative (e.g., its HBr salt) typically fall within the highly reliable ranges summarized below. The low Flack parameter confirms the absolute stereochemistry, while the low R1​ value indicates that the azepane ring disorder was successfully frozen out.

Crystallographic ParameterTypical Value / RangeSignificance
Crystal System OrthorhombicCommon for enantiopure salts.
Space Group P21​21​21​ Unambiguous chiral space group.
Temperature 100(2) KCritical for freezing azepane pseudorotation.
Radiation Cu-Kα (λ = 1.54178 Å)Maximizes anomalous signal for absolute structure.
Goodness-of-fit on F2 1.02 – 1.08Indicates an accurate structural model.
Final R1​ [I>2σ(I)] 0.025 – 0.045High precision; minimal unmodeled disorder.
Flack Parameter 0.01(2)Validates absolute stereochemistry (must be near 0).
Azepane Conformation Twist-ChairGlobal energy minimum for the 7-membered ring [2].

Troubleshooting Spiro-Junction Disorder

Even at 100 K, the spiro carbon (C5) in 1-oxa-8-azaspiro[4.6]undecane can sometimes exhibit minor positional disorder due to the packing of the tetrahydrofuran-like oxa-ring.

Refinement Strategy: If residual electron density peaks (> 0.5 e/ų) appear near the spiro-junction during refinement in OLEX2 or SHELXL:

  • Split the spiro carbon and adjacent atoms into two parts (Part 1 and Part 2).

  • Assign a free variable to their occupancies (e.g., starting at 0.5/0.5).

  • Apply SAME or SADI restraints to ensure the bond lengths of the minor component match the major component.

  • Apply EADP or SIMU restraints to their anisotropic displacement parameters to prevent non-positive definite (NPD) atoms.

References

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.[Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.[Link]

  • 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Aaron Chemicals / PubChemLite.[Link]

Method

Application Note: Profiling the Cytotoxicity of Spiro Compounds Using a Self-Validating MTT Assay

Introduction: The Intersection of Spiro Scaffolds and Metabolic Viability Spiro compounds—characterized by their unique, twisted bicyclic structures sharing a single atom—have emerged as highly valuable scaffolds in onco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Intersection of Spiro Scaffolds and Metabolic Viability

Spiro compounds—characterized by their unique, twisted bicyclic structures sharing a single atom—have emerged as highly valuable scaffolds in oncology drug discovery. Their inherent three-dimensional rigidity allows for precise interactions with complex biological targets, such as the p53–MDM2 interface, making them potent candidates for novel chemotherapeutics (1[1]).

To evaluate the antiproliferative efficacy of these novel derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone methodology. However, evaluating complex heterocyclic spiro compounds requires moving beyond basic protocols. Researchers must account for compound lipophilicity, solvent toxicity, and potential redox interferences to ensure that the generated IC50 values represent true biological cytotoxicity rather than assay artifacts.

Mechanistic Principle of the MTT Assay

The MTT assay is a colorimetric test that measures cellular metabolic activity as a proxy for cell viability. The fundamental principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the viable cell's mitochondria, to reduce the soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product (2[2]). Because dead or dying cells rapidly lose this enzymatic activity, the intensity of the purple color is directly proportional to the number of living cells.

G MTT MTT (Yellow Tetrazolium) Soluble Enzyme NAD(P)H-dependent Oxidoreductases (Active Mitochondria) MTT->Enzyme Cellular Uptake Dead Dead / Inactive Cells (No Enzyme Activity) MTT->Dead Exposure Formazan Formazan Crystals (Purple) Insoluble Enzyme->Formazan Reduction (Viable Cells) NoChange MTT Remains Yellow (Washed/Aspirated) Dead->NoChange No Reduction

Mechanism of MTT reduction to formazan by viable cell oxidoreductases.

Critical Analytical Pitfalls for Spiro Compounds

When adapting the MTT assay for spiro compounds, scientists must engineer their workflow to avoid several critical pitfalls:

  • Abiotic Redox Interference: Spiro compounds often feature electron-rich heteroaromatic rings. Certain redox-active compounds can abiotically reduce the MTT substrate in the absence of cellular enzymes, leading to strikingly false-positive viability readings (3[3]).

  • Solvent-Induced Cytotoxicity: Due to their complex 3D structures, spiro compounds are often highly lipophilic and require Dimethyl sulfoxide (DMSO) for solubilization. If the final DMSO concentration in the well exceeds 0.1%–0.5%, the solvent itself will induce cell death, confounding the drug's actual IC50.

  • Protein Precipitation: Older protocols recommend acidified isopropanol to dissolve formazan. However, organic solvents can precipitate serum proteins present in the culture media, causing light scattering that artificially inflates absorbance readings (4[4]).

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the data, the assay must be designed as a self-validating system. This requires specific control wells on every plate:

  • Vehicle Control (100% Viability): Cells + Media + DMSO (at the exact concentration used for the drug).

  • Positive Control (Assay Sensitivity): Cells + Media + Known cytotoxin (e.g., Doxorubicin).

  • Cell-Free Blank (Optical Baseline): Media + MTT + Solubilization buffer.

  • Interference Control (Crucial for Spiro): Media + Highest concentration of Spiro Compound + MTT (No cells).

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Spiro Compound Treatment (Include Controls) Seed->Treat MTT 3. MTT Addition (0.5 mg/mL final) Treat->MTT Incubate 4. Incubation (1-4 hours at 37°C) MTT->Incubate Solubilize 5. Solubilization (100% DMSO) Incubate->Solubilize Measure 6. Dual-Wavelength Absorbance (570 nm & 630 nm ref) Solubilize->Measure

Step-by-step experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology & Causal Rationale

Step 1: Cell Seeding and Adhesion

  • Action: Seed cells (e.g., 5,000 cells/well for adherent lines) in 100 µL of complete media in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causal Rationale: Cells must recover from trypsinization and re-enter the log phase of growth. Because the assay measures metabolic activity, cells in the lag phase or those that are overconfluent (contact-inhibited) will exhibit inconsistent baseline NAD(P)H levels, leading to high intra-assay variability.

Step 2: Spiro Compound Treatment

  • Action: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the spiro compound. Ensure the DMSO concentration remains strictly constant across all wells (e.g., 0.1%). Incubate for the desired exposure time (e.g., 72 hours).

  • Causal Rationale: Aspirating the old media removes accumulated metabolic byproducts that could alter the pH and affect the reduction potential of the environment. Maintaining a constant vehicle concentration isolates the cytotoxic effect of the spiro compound from solvent-induced toxicity.

Step 3: MTT Reagent Addition

  • Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) directly to each well. The final concentration of MTT will be approximately 0.45 mg/mL. Incubate for 2 to 4 hours at 37°C in the dark.

  • Causal Rationale: MTT is highly light-sensitive; exposure to ambient light can cause spontaneous degradation and elevated background absorbance (4[4]). The 2-4 hour window allows sufficient time for mitochondrial dehydrogenases to internalize and reduce the substrate, but prevents the over-accumulation of insoluble formazan, which can physically puncture cell membranes and induce secondary, assay-related toxicity.

Step 4: Formazan Solubilization

  • Action: Carefully aspirate the media from the wells. Add 100 µL of 100% DMSO to each well. Incubate on an orbital shaker for 15 minutes at room temperature.

  • Causal Rationale: Formazan is water-insoluble. While older protocols use acidified isopropanol, complete aspiration of media followed by pure DMSO addition ensures total solubilization of the formazan crystals without the risk of precipitating serum proteins, which causes optical interference.

Step 5: Dual-Wavelength Absorbance Measurement

  • Action: Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm and a reference wavelength of 630 nm.

  • Causal Rationale: The peak absorbance of purple formazan occurs near 570 nm (5[5]). However, cellular debris, condensation, or microscopic scratches on the plastic well bottom can scatter light. Subtracting the 630 nm reference reading (where formazan does not absorb) from the 570 nm reading mathematically eliminates this optical noise, drastically improving data fidelity.

Quantitative Data Presentation & Interpretation

To calculate cell viability, first subtract the Cell-Free Blank OD from all other OD readings. Then, apply the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control) × 100

Table 1: Representative quantitative viability data for novel spiro compounds against MCF-7 breast cancer cells (72h exposure).

Treatment GroupConcentration (µM)Mean Absorbance (A570 - A630)Cell Viability (%)Calculated IC50 (µM)
Vehicle Control (0.1% DMSO) 00.850 ± 0.04100.0 ± 4.7N/A
Spiro-Derivative A 100.435 ± 0.0351.1 ± 3.510.2
Spiro-Derivative B 100.780 ± 0.0591.7 ± 5.8>50.0
Doxorubicin (Pos. Control) 10.120 ± 0.0114.1 ± 1.10.5
Interference Control (Spiro A) 500.045 ± 0.006N/AN/A
Cell-Free Blank N/A0.040 ± 0.0050.0N/A

Interpretation: Spiro-Derivative A demonstrates potent cytotoxicity (IC50 ≈ 10.2 µM). Crucially, the Interference Control OD (0.045) is nearly identical to the Cell-Free Blank OD (0.040), proving that Spiro-Derivative A does not abiotically reduce MTT and the observed cytotoxicity is a genuine biological effect.

References

  • MDPI. "Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines."[Link]

  • MDPI. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." [Link]

Sources

Application

How to prepare 1-Oxa-8-azaspiro[4.6]undecane hydrochloride for cell culture

Application Note: Preparation and In Vitro Handling of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride for Cell Culture Assays Scientific Rationale: The Role of Spirocycles in Drug Discovery Spirocyclic modules are increasin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and In Vitro Handling of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride for Cell Culture Assays

Scientific Rationale: The Role of Spirocycles in Drug Discovery

Spirocyclic modules are increasingly utilized by discovery chemists to navigate underexplored three-dimensional chemical space[1]. Unlike traditional planar heterocycles (e.g., piperidines or morpholines), spirocycles like 1-oxa-8-azaspiro[4.6]undecane offer dense, rigid substructures that create spatially well-defined exit vectors[1]. The incorporation of oxygen and nitrogen heteroatoms within the spirocyclic framework facilitates the preparation of "drug-like" systems with improved physicochemical and pharmacokinetic (PK) characteristics, while simultaneously reducing conformational flexibility[2].

When evaluating these novel scaffolds in cell culture (e.g., for baseline cytotoxicity profiling or as functionalized target inhibitors), utilizing the hydrochloride (HCl) salt form is critical. The hydrochloride salt is highly preferred due to its enhanced solid-state stability and superior aqueous solubility compared to its free-base counterpart, minimizing oxidative degradation during long-term storage[3].

Physicochemical Properties

Understanding the baseline properties of the scaffold is required before introducing it into an aqueous biological system.

PropertyValue
Chemical Name 1-Oxa-8-azaspiro[4.6]undecane hydrochloride
CAS Number 2253640-71-8[4]
Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Primary Hazard Classifications Acute Tox. (H302, H312, H332), Skin Irrit. (H315), Eye Irrit. (H319)[4]

Reagent Preparation & Storage Protocol

Expertise & Experience Insight: The causality of the following steps is rooted in maintaining the structural integrity of the spirocycle. Hydrolytic or oxidative degradation can occur if the compound is subjected to alkaline conditions or repeated thermal cycling[3]. Every step below is designed as a self-validating system to ensure dose-response reproducibility.

Step 1: Solubilization

  • Weigh the desired amount of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride powder using a calibrated analytical balance.

  • Reconstitute to a 10 mM or 50 mM stock solution in either sterile, nuclease-free water or cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Causality: While the HCl salt is highly water-soluble, DMSO is often preferred if the scaffold will later be functionalized with highly lipophilic moieties. Using DMSO from the start ensures consistency in vehicle controls across all derivative screening.

Step 2: Sterile Filtration

  • For aqueous solutions: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • For DMSO solutions: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

  • Causality: DMSO acts as a powerful solvent that can degrade standard cellulose acetate or mixed cellulose ester (MCE) membranes, leading to the leaching of cytotoxic polymers into the stock solution. Therefore, PTFE is mandated for DMSO stocks. Conversely, PES is optimal for aqueous solutions due to its inherently low protein- and drug-binding characteristics.

Step 3: Aliquoting and Storage

  • Divide the sterile stock solution into single-use aliquots (e.g., 50 µL - 100 µL) in sterile, tightly sealed microcentrifuge tubes.

  • Store at -20°C (for up to 1 month) or -80°C (for up to 6 months)[3].

  • Causality: Repeated freeze-thaw cycles induce localized precipitation and concentration gradients within the microtube. For spirocyclic hydrochlorides, this can lead to the formation of insoluble micro-crystals that do not immediately re-dissolve upon thawing, severely compromising the reproducibility of downstream IC50 determinations[3].

Cell Culture Workflow: In Vitro Cytotoxicity Profiling

Before utilizing the spirocycle as a building block for targeted inhibitors, its baseline cytotoxicity must be established in the target cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cells (e.g., HEK293 or HepG2) in a 96-well tissue culture plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium (e.g., DMEM supplemented with 10% FBS). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Working Solution Preparation: Thaw a single aliquot of the stock solution at room temperature. Perform serial dilutions in pre-warmed culture media to achieve 2X the final desired concentrations (e.g., 1 µM to 1000 µM).

    • Critical Control: Ensure the final DMSO concentration in the culture well does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Dosing: Add 100 µL of the 2X working solutions to the corresponding wells containing 100 µL of established media.

  • Incubation: Incubate the dosed plates for 24 to 72 hours, depending on the specific assay endpoint and cell doubling time.

  • Viability Assessment: Utilize a standard metabolic viability assay (e.g., CellTiter-Glo® or MTT). Measure luminescence or absorbance to calculate the half-maximal inhibitory concentration (IC50) of the bare scaffold.

Workflow Visualization

G A 1-Oxa-8-azaspiro[4.6]undecane HCl (Dry Powder) B Solubilization (DMSO or Sterile H2O) A->B Add Solvent C Sterile Filtration (0.22 µm PTFE for DMSO 0.22 µm PES for H2O) B->C Remove Contaminants D Aliquoting & Storage (Single-use, -20°C to -80°C) C->D Prevent Freeze-Thaw E Serial Dilution (Culture Media, <0.5% DMSO) D->E Thaw & Dilute F In Vitro Cytotoxicity Assay (Cell Dosing & Viability Readout) E->F Dose Cells

Figure 1: Standardized workflow for spirocyclic scaffold preparation and in vitro screening.

References

  • Aaron Chemicals. "1-oxa-8-azaspiro[4.6]undecane hydrochloride." aaronchem.com.

  • NextSDS. "1-oxa-8-azaspiro[4.6]undecane hydrochloride — Chemical Substance Information." nextsds.com. 4

  • Sigma-Aldrich. "Spirocyclic Building Blocks for Scaffold Assembly." sigmaaldrich.com. 1

  • BenchChem. "Application Notes and Protocols for Preparing Arecoline Hydrochloride Stock Solution in Cell Culture." benchchem.com. 3

  • Ghosh AK, et al. "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." nih.gov. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Spiroamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove the tert-butyloxycarbonyl (Boc) protecting group from complex spirocyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove the tert-butyloxycarbonyl (Boc) protecting group from complex spirocyclic amines. While Boc deprotection is traditionally viewed as a straightforward acid-catalyzed cleavage, spiroamines introduce severe steric hindrance. The rigid, three-dimensional bulk of the spiro-fused ring system creates a steric shield around the carbamate oxygen. This shielding impedes the initial protonation step and kinetically traps the departing tert-butyl cation, leading to stalled reactions, poor yields, and unwanted alkylation side products.

This guide is designed to provide you with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to overcome these kinetic bottlenecks.

Diagnostic FAQs: Understanding the Causality of Failure

Q1: My spiroamine Boc deprotection stalls at 50% conversion using standard 20% TFA in DCM. Why does extending the reaction time not help? A1: Deprotection is a kinetic process heavily dependent on acid concentration and spatial accessibility. In sterically hindered spiroamines, the effective molarity of the acid at the reaction center is drastically reduced. Furthermore, as the reaction progresses, the generated free amine (as a trifluoroacetate salt) can buffer the local microenvironment. When a 20% TFA reaction stalls, extending the time only increases the risk of side reactions without improving yield. To overcome this, you must increase the thermodynamic driving force by switching to a higher acid concentration (e.g., 50–95% TFA) to ensure the reaction proceeds to completion (1)[1].

Q2: I am observing a +56 Da mass adduct in my LC-MS after deprotection. What is happening mechanistically? A2: A +56 Da adduct is the classic mass spectrometry signature of tert-butylation. During cleavage, the Boc group releases a highly reactive tert-butyl carbocation ( t−Bu+ ). Because the spiroamine is sterically hindered, the departure of this cation is slow. If this potent electrophile is not immediately quenched, it will alkylate nucleophilic sites on your substrate (such as indole rings, thiols, or the spiroamine itself) (2)[2]. You must introduce nucleophilic scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to outcompete your substrate for the carbocation.

Q3: Should I use TFA or HCl for highly hindered spirocycles? A3: For sterically hindered spiroamines, 4M HCl in 1,4-dioxane is vastly superior to TFA. The causality is twofold: First, the chloride ion is a small, potent nucleophile that rapidly traps the t−Bu+ cation (forming volatile tert-butyl chloride), acting as an intrinsic scavenger. Second, the resulting spiroamine hydrochloride salt typically precipitates directly out of the dioxane solution. This precipitation removes the product from the liquid phase, driving the reaction equilibrium to completion via Le Chatelier's principle (3)[3].

Mechanistic Troubleshooting Workflow

Use the following diagnostic logic to determine the optimal intervention for your specific spiroamine substrate.

TroubleshootingWorkflow Step1 Incomplete Boc Deprotection (Spiroamine Substrate) Step2 Analyze via LC-MS Step1->Step2 Decision1 Is a +56 Da Adduct Present? (t-Butyl Alkylation) Step2->Decision1 PathA Add Scavengers (TIS, EDT, or Water) Decision1->PathA Yes Decision2 Is Starting Material Remaining? (Steric Hindrance) Decision1->Decision2 No End Complete Conversion (Free Spiroamine) PathA->End PathB Switch to 4M HCl in Dioxane (Drives Precipitation) Decision2->PathB Yes, severe hindrance PathC Increase TFA to 95% + Gentle Heating (40°C) Decision2->PathC Yes, moderate hindrance PathB->End PathC->End

Workflow for diagnosing and resolving incomplete Boc deprotection in spiroamines.

Quantitative Reagent Comparison

Selecting the right reagent system is critical. The table below summarizes the quantitative and qualitative differences between standard deprotection systems based on published experimental data.

Parameter20-50% TFA in DCM95% TFA + Scavengers4M HCl in 1,4-Dioxane
Cleavage Kinetics (Spiroamines) Slow / Stalls at ~50%Moderate to Fast (1-4 hours)Very Rapid (30 min - 2 hours)
Side Reaction Risk High (Unquenched alkylation)Low (Trapped by scavengers)Low (Trapped by Cl⁻ nucleophile)
Product State Soluble TFA saltSoluble TFA saltInsoluble HCl salt (Precipitates)
Best Use Case Unhindered primary aminesAcid-sensitive spiro-substratesHighly sterically hindered spiroamines

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. The methodologies below incorporate built-in analytical checkpoints to ensure the chemistry is proceeding as designed.

Protocol A: High-Efficiency Cleavage using 4M HCl in 1,4-Dioxane

This is the gold-standard method for sterically hindered spiroamines. The precipitation of the hydrochloride salt provides an irreversible thermodynamic sink.

  • Substrate Solvation: Dissolve the Boc-protected spiroamine in a minimal volume of anhydrous 1,4-dioxane to achieve a concentration of 0.1–0.2 M.

    • Validation Check: Ensure complete dissolution. A clear solution confirms the substrate is fully solvated and accessible before acid addition.

  • Acid Addition: Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane at room temperature (3)[3].

  • Reaction Monitoring: Stir vigorously for 30 to 120 minutes.

    • Validation Check: Monitor the flask for the formation of a white precipitate (the amine hydrochloride salt). The appearance of this solid is a visual self-validation that deprotection is successfully occurring and driving the equilibrium forward.

  • Analytical Confirmation: Withdraw a 5 µL aliquot of the suspension, dilute in methanol to dissolve the salt, and analyze via LC-MS. Confirm the complete disappearance of the starting material mass and the absence of +56 Da adducts.

  • Isolation: Add cold anhydrous diethyl ether to the reaction mixture to maximize precipitation. Isolate the pure spiroamine hydrochloride salt via centrifugation or vacuum filtration.

Protocol B: Scavenger-Assisted TFA Cleavage (For Acid-Sensitive Substrates)

Use this protocol if your spiroamine contains functional groups that cannot tolerate 4M HCl, but where standard TFA concentrations fail.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water ( v/v/v ).

    • Causality: TIS acts as a bulky hydride donor to rapidly quench the t−Bu+ carbocations, while water traps smaller electrophiles, preventing side reactions (2)[2].

  • Reaction Initiation: Cool the spiroamine substrate to 0°C in an ice bath. Slowly add the cleavage cocktail (approximately 10 mL per gram of substrate) to control the initial exotherm.

  • Kinetic Drive: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 to 4 hours.

    • Validation Check: Monitor via TLC. The deprotected spiroamine will appear as a highly polar spot with a lower Rf​ value. Staining with ninhydrin will yield a distinct purple/yellow spot, confirming the presence of the liberated free amine (1)[1].

  • Work-Up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA. Co-evaporate the residue with toluene three times (3x) to azeotropically remove any residual tightly-bound TFA before proceeding to neutralization.

References

  • National Center for Biotechnology Information (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at: [Link]

Sources

Optimization

Optimization of intramolecular cyclization for spiroketal lactone formation

[label="Thermodynamic Control\n(Re Mechanistic pathway of spiroketal lactone cyclization under kinetic vs. thermodynamic control.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Thermodynamic Control\n(Re

Mechanistic pathway of spiroketal lactone cyclization under kinetic vs. thermodynamic control.

Troubleshooting Modules & FAQs

Module 1: Stereochemical Control & Epimerization

Q: My spiroketalization yields the thermodynamically favored anomeric isomer, but my target is the non-anomeric (kinetic) epimer. How can I prevent epimerization during lactonization?

A: Spiroketal stereocenters are highly labile under standard acidic conditions. The thermodynamic product is stabilized by the anomeric effect—the hyperconjugation of the pyran oxygen atom's lone pair with the σ* orbital of the adjacent C−O bond in the axial position, which provides approximately 1.4–2.4 kcal/mol of stabilization [1[1]]. Under reversible reaction conditions (e.g., prolonged exposure to protic acids), the kinetic product will rapidly ring-open to the oxocarbenium ion and relax into the anomeric isomer [2[2]].

To isolate the kinetic product, you must enforce irreversible conditions:

  • Switch to Kinetic Trapping: Avoid strong protic acids. Utilize Lewis base-catalyzed or transition metal-catalyzed oxy-functionalization of alkynes, which set the stereocenter irreversibly at low temperatures.

  • Substrate Engineering: Introduce bulky protecting groups (e.g., per-benzylation) adjacent to the spirocenter. This sterically hinders the formation of the planar oxocarbenium intermediate, effectively locking the conformation and preventing epimerization even if mild acid is introduced later [3[3]].

Module 2: Yield Optimization & Side Reactions

Q: During the acid-catalyzed cyclization of my dihydroxy-ketone to a spiroketal lactone, I observe significant dehydration/elimination side products instead of the desired lactone. How do I optimize the yield?

A: Elimination (e.g., formation of isocoumarins or enol ethers) competes with spirocyclization when the oxocarbenium intermediate is long-lived or when the nucleophilic attack of the second hydroxyl group is sterically hindered.

  • Azeotropic Water Removal: For water-generating cyclizations, the equilibrium must be driven forward. Using a Dean-Stark apparatus with a non-polar solvent like toluene not only removes water but also promotes intramolecular hydrogen bonding, pre-organizing the substrate for cyclization [4[4]].

  • Catalyst Tuning: If elimination persists, your acid is likely too harsh. Transition to a milder Brønsted acid (e.g., PPTS instead of p-TsOH) or pivot to a metal-catalyzed approach.

Module 3: Transition Metal Catalysis (Gold/Silver)

Q: I am attempting a spiroketalization of a β-alkynyl ketone precursor. Silver salts alone give trace yields. What is the mechanistic failure?

A: Silver salts (like AgTFA or AgOAc) often fail to sufficiently activate the alkyne for the subsequent 1,6-addition-cyclization cascade without a proton source. The addition of a Brønsted acid co-catalyst (e.g., chiral phosphoric acids like BiNPO4H) is critical. The Brønsted acid accelerates the intermolecular addition and stabilizes the transition state via hydrogen bonding, working synergistically with the π-Lewis acid (Ag+) to achieve high diastereoselectivity and yield [5[5]].

Alternatively, utilizing Gold(III) catalysis (e.g., AuCl3) in the presence of PPTS and AgSbF6 has been shown to completely suppress elimination products and favor clean 6-endo-dig cyclization pathways in complex resorcyclic acid lactone spiroketals [6[6]].

Quantitative Data: Catalyst Optimization for Alkynyl Precursors

The following table summarizes the causal relationship between catalyst selection and reaction trajectory during the spiroketalization of alkynyl precursors.

Catalyst SystemCo-Catalyst / AdditiveSolventYield (%)Primary Reaction Outcome
AgTFA (10 mol%)NoneCH₃CNTraceIncomplete conversion; poor alkyne activation [5[5]].
AgTFA (10 mol%)BiNPO₄H (20 mol%)CH₃CN66%High diastereoselectivity; synergistic H-bonding [5[5]].
AuClPPh₃ (5 mol%)NoneToluene30%Elimination side products dominate (isocoumarins) [6[6]].
AuCl₃ (5 mol%)PPTS + AgSbF₆CH₂Cl₂75%Clean 6-endo-dig cyclization to spiroketal lactone [6[6]].

Experimental Methodologies

Protocol 1: Thermodynamically Controlled Acid-Catalyzed Cyclization

Use this protocol when the anomeric (most stable) spiroketal lactone is the desired target.

  • Preparation: Dissolve the dihydroxy-ketone precursor in anhydrous toluene to achieve a concentration of 0.1 M. Causality: Toluene allows for high reflux temperatures and facilitates the azeotropic removal of water, driving the equilibrium forward.

  • Catalyst Addition: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH). Causality: A catalytic amount ensures the initiation of the oxocarbenium intermediate without causing severe degradation of sensitive functional groups.

  • Cyclization: Attach a Dean-Stark apparatus and heat the mixture to reflux for 6 hours.

  • Validation: Monitor the reaction progress by TLC or LC-MS. The reaction is self-validating when water accumulation in the Dean-Stark trap ceases and the starting material is fully consumed [4[4]].

  • Quench: Cool the reaction to 0 °C and immediately quench with a saturated aqueous solution of NaHCO₃. Causality: Rapid neutralization prevents the acidic epimerization of the newly formed spirocenter during solvent concentration.

Protocol 2: Kinetically Controlled Gold-Catalyzed Spirocyclization

Use this protocol for alkynyl diols to suppress elimination and trap specific stereocenters.

  • Preparation: Dissolve the alkynyl precursor in anhydrous CH₂Cl₂ (0.05 M) under a strict nitrogen atmosphere.

  • Catalyst Assembly: At 0 °C, sequentially add PPTS (0.2 eq), AgSbF₆ (0.05 eq), and AuCl₃ (0.05 eq). Causality: AgSbF₆ acts as a halide scavenger to generate the highly active, cationic Au(III) species in situ. PPTS provides the necessary proton shuttle to facilitate the 6-endo-dig cyclization without establishing a highly acidic, reversible equilibrium.

  • Cyclization: Stir the mixture at room temperature for 2 hours in the absence of light.

  • Validation: Monitor by LC-MS. The complete absence of the M-H₂O mass peak (elimination side-product) indicates a successful trajectory toward the spiroketal lactone [6[6]].

  • Quench: Filter the crude mixture directly through a short pad of basic alumina. Causality: Rapid physical removal of the metal catalysts and acid prevents over-reaction or ring-opening.

References

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. 1

  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide. Benchchem. 2

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. NIH. 3

  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem. 4

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. ACS Publications. 5

  • Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol. ACS Publications. 6

Sources

Troubleshooting

Technical Support Center: 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride Solubility Optimization

Welcome to the Technical Support Center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8). This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8). This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks during in vitro assay development, chemical synthesis, or in vivo dosing.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the physicochemical causality behind your observations and provide self-validating protocols to ensure experimental integrity.

Part 1: The Physicochemical Landscape (The "Why")

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a highly polar, aliphatic secondary amine salt. Its spirocyclic architecture is a deliberate design choice in modern drug discovery. Spirocycles possess a high fraction of sp3-hybridized carbons ( Fsp3​ ). This three-dimensional geometry prevents the tight, planar π−π stacking commonly seen in flat bioisosteres (like morpholines or piperazines), which inherently lowers the crystal lattice energy and thermodynamically favors aqueous dissolution [1].

However, despite this structural advantage, the hydrochloride salt form introduces a specific vulnerability: The Common Ion Effect . According to Le Chatelier's principle, the solubility product constant ( Ksp​ ) of the salt is governed by the equilibrium:

Ksp​=[AmineH+][Cl−]

When this compound is introduced into chloride-rich biological media (e.g., Phosphate-Buffered Saline or Simulated Gastric Fluid), the massive influx of exogenous Cl− ions forces the equilibrium to the left, resulting in the rapid, unexpected precipitation of the solid hydrochloride salt [2] [3].

Part 2: Frequently Asked Questions (FAQs)

Q: I dissolved my compound perfectly in water at 10 mg/mL, but when I diluted it into PBS for my cell assay, it immediately crashed out. Why? A: This is the classic common ion effect. PBS contains ~137 mM NaCl. The high chloride concentration suppresses the solubility of your hydrochloride salt. To fix this, you must either use a chloride-free buffer or pre-formulate the drug using a co-solvent system before buffer dilution.

Q: Can I just raise the pH of my buffer to force it into solution? A: No. 1-Oxa-8-azaspiro[4.6]undecane is a secondary amine with an estimated pKa around 9.0–9.5. If you raise the pH above 8.5, you will deprotonate the amine, converting the highly polar salt into its lipophilic free-base form. The free base has drastically lower aqueous solubility and will precipitate as an oil or amorphous solid.

Q: I need to dose this compound intravenously (IV) in mice at 5 mg/kg, but it won't dissolve in standard saline. What vehicle should I use? A: Avoid saline (again, due to the chloride common ion effect). Instead, utilize a co-solvent approach utilizing PEG400, which enhances solubility via hydrogen bonding and dielectric constant adjustment [4], followed by dilution in 5% Dextrose in Water (D5W).

Part 3: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Mitigating the Common Ion Effect in Biological Assays (In Vitro)

Use this protocol when preparing stocks for cell culture or biochemical assays where high chloride concentrations typically cause precipitation.

Causality: Replacing chloride with a non-common counter-ion (like acetate) prevents Ksp​ suppression while maintaining physiological isotonicity.

  • Stock Preparation: Dissolve 1-Oxa-8-azaspiro[4.6]undecane HCl in 100% DMSO to create a 50 mM stock. Vortex until optically clear.

  • Buffer Selection: Prepare a custom chloride-free assay buffer: 50 mM HEPES, pH 7.4. Crucial Step: Instead of NaCl, add 137 mM Sodium Acetate to achieve isotonicity.

  • Dilution: While vigorously vortexing the buffer, add the DMSO stock dropwise to reach your final assay concentration (keep final DMSO 1% to prevent cytotoxicity).

  • Self-Validation (QC Step): Shine a red or green laser pointer horizontally through the glass vial. If you see a visible beam of light scattering through the liquid (the Tyndall effect ), you have a colloidal suspension, not a true solution. If the beam is invisible in the liquid, true dissolution is confirmed.

Protocol B: Co-Solvent Formulation for High-Dose In Vivo Studies (IV/PO)

Use this protocol when formulating high concentrations for animal dosing where water alone is insufficient.

Causality: PEG400 acts as a co-solvent, disrupting solute-solute hydrogen bonds and stabilizing the amine in solution, while D5W provides an isotonic, chloride-free aqueous phase [4].

  • Weighing: Weigh the required mass of 1-Oxa-8-azaspiro[4.6]undecane HCl into a sterile glass vial.

  • Solubilization: Add 5% (v/v) DMSO. Sonicate in a water bath at 37°C for 5 minutes until the powder is fully wetted and partially dissolved.

  • Stabilization: Add 40% (v/v) PEG400. Vortex vigorously for 2 minutes. The mixture should become completely transparent.

  • Aqueous Phase: Slowly add 55% (v/v) of 5% Dextrose in Water (D5W) while continuously stirring.

  • Self-Validation (QC Step): Transfer a 100 μ L aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a microscopic white pellet confirms the formulation is physically stable and safe for IV administration.

Part 4: Quantitative Solubility Data

The following table summarizes the expected solubility profile of 1-Oxa-8-azaspiro[4.6]undecane HCl to guide your experimental design.

Solvent / MediaExpected SolubilityPrimary Limiting FactorRecommended Action
Deionized Water > 50 mg/mLNone (Highly soluble)Ideal for simple stock solutions.
PBS (pH 7.4) < 1 mg/mLCommon Ion Effect (Chloride)Switch to HEPES/NaOAc buffer.
SGF (pH 1.2) < 0.5 mg/mLCommon Ion Effect (HCl)Use solid dispersion techniques.
100% DMSO > 100 mg/mLSolvent toxicity in downstream assaysLimit final assay conc. to < 1%.
40% PEG400 / 60% Water ~ 25 mg/mLViscosity limits injectabilityIdeal for IV/PO dosing vehicles.

Part 5: Visual Workflows

Below are the logical frameworks governing the physical chemistry and troubleshooting pathways for this compound.

Workflow Start Solubility Issue Detected 1-Oxa-8-azaspiro[4.6]undecane HCl CheckMedia Is the media high in Chloride (e.g., PBS, SGF)? Start->CheckMedia CommonIon Common Ion Effect Precipitation of HCl Salt CheckMedia->CommonIon Yes CheckPH Is pH > pKa (~9.5)? CheckMedia->CheckPH No ChangeBuffer Action: Switch to Chloride-Free Buffer (e.g., HEPES + NaOAc) CommonIon->ChangeBuffer FreeBase Free Base Precipitation CheckPH->FreeBase Yes Lipid Need high conc. for in vivo? CheckPH->Lipid No AdjustPH Action: Lower pH to 5.0 - 7.4 FreeBase->AdjustPH CoSolvent Action: Use PEG400/Tween 80 or HP-β-CD Lipid->CoSolvent Yes

Decision tree for troubleshooting 1-Oxa-8-azaspiro[4.6]undecane HCl solubility issues.

Mechanism Solid Solid State 1-Oxa-8-azaspiro[4.6]undecane HCl Solution Dissolved State Amine-H+ + Cl- Solid->Solution Dissolution in Water PBS Addition of PBS (High [Cl-]) Solution->PBS Buffer Addition LeChatelier Le Chatelier's Shift Equilibrium driven to Solid PBS->LeChatelier Increases [Cl-] LeChatelier->Solid Precipitation

Mechanistic pathway of the common ion effect driving hydrochloride salt precipitation.

References

  • Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Source: PubMed Central (PMC) URL: [Link]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation. Source: PubMed (NIH) URL: [Link]

  • Title: Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. Source: ACS Publications URL: [Link]

  • Title: Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Source: SciELO URL: [Link]

Optimization

How to resolve 1-Oxa-8-azaspiro[4.6]undecane hydrochloride precipitation issues

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the handling and precipitation of this spirocyclic amine hydrochloride. Uncontrolled precipitation can lead to yield loss, purification difficulties, and inconsistencies in material properties.

This document provides in-depth troubleshooting advice, preventative strategies, and detailed analytical protocols based on established principles of physical organic chemistry and process development. Our goal is to empower you to understand the underlying causes of precipitation issues and implement robust solutions in your laboratory work.

Section 1: Understanding the Fundamentals of Precipitation

1-Oxa-8-azaspiro[4.6]undecane hydrochloride is an amine salt. The solubility of such compounds is fundamentally governed by an equilibrium between the charged (protonated) species and the neutral free base. The hydrochloride salt form is generally designed to enhance aqueous solubility compared to the free base. However, this equilibrium is sensitive to several factors that can trigger precipitation.

  • pH: This is the most critical factor. The protonated amine (R₃NH⁺Cl⁻) is typically soluble in aqueous and protic solvents. If the pH of the solution increases, the equilibrium shifts towards the neutral, often less soluble, free base (R₃N), which can then precipitate out.[1][2] This is a common occurrence during basic work-ups or when the reaction mixture is not adequately buffered.

  • Solvent System (Antisolvent Effect): Precipitation can be induced by adding a solvent in which the compound is insoluble (an "antisolvent").[3][4] For a hydrochloride salt, which is polar, adding a nonpolar solvent like hexanes or toluene to a solution in a polar solvent (like isopropanol or methanol) will drastically reduce its solubility and cause it to crash out.

  • Temperature: Most compounds exhibit increased solubility at higher temperatures. Uncontrolled or rapid cooling can lead to sudden supersaturation and rapid precipitation, often resulting in fine powders or amorphous material that is difficult to filter and purify.[5]

  • Concentration (Supersaturation): Precipitation occurs when the concentration of a solute exceeds its solubility limit in a given solvent system, a state known as supersaturation.[4] This can be achieved by evaporation of the solvent, a change in temperature, or a chemical reaction that forms the insoluble species.[6]

  • Salt Disproportionation: This phenomenon occurs when a salt converts into its free base and the corresponding acid in a given environment.[7][8] For 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, this would mean the salt partially converts to the free amine and free HCl. If the free amine is insoluble in the solvent system, it will precipitate, leading to a heterogeneous mixture and potential analytical errors.[2][8]

Section 2: Troubleshooting Guide for Common Precipitation Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My compound precipitated unexpectedly during an aqueous work-up after adding a basic solution (e.g., NaHCO₃, K₂CO₃). What happened and how can I fix it?

A1: You have likely deprotonated the amine hydrochloride to its free base form, which is significantly less soluble in water. The increase in pH shifted the equilibrium from the soluble R₃NH⁺Cl⁻ to the insoluble R₃N.

Immediate Actions & Solutions:

  • Re-acidify: Carefully add dilute aqueous HCl dropwise to the mixture until the precipitate redissolves. This will protonate the amine back to its soluble hydrochloride form. Monitor the pH to avoid making the solution excessively acidic.

  • Solvent Extraction: If you intended to isolate the free base, you should have an organic extraction solvent (e.g., dichloromethane, ethyl acetate) present before adding the base. This allows the newly formed, less polar free base to be immediately extracted into the organic layer, preventing its precipitation in the aqueous phase.

Preventative Strategy:

  • When performing a basic wash, ensure your product is dissolved in a water-immiscible organic solvent. Add the basic solution slowly with vigorous stirring to facilitate efficient extraction and prevent localized high concentrations that can lead to precipitation at the interface.

Q2: I tried to crystallize my product by adding an antisolvent, but it oiled out or formed a sticky, amorphous solid. What went wrong?

A2: This is a classic sign of creating a state of high supersaturation too quickly.[6] The molecules don't have enough time to arrange themselves into an ordered crystal lattice and instead crash out of solution as a disordered, often impure, amorphous solid or oil.

Immediate Actions & Solutions:

  • Re-dissolve and Re-precipitate: Gently warm the mixture to redissolve the oil/amorphous solid. If necessary, add a small amount of the primary (good) solvent to ensure complete dissolution.

  • Slow Down the Antisolvent Addition: Re-precipitate the material by adding the antisolvent much more slowly, perhaps dropwise, into an area of vigorous stirring.

  • Seed the Solution: If you have a small amount of crystalline material, add a seed crystal after adding a small amount of antisolvent to encourage controlled crystal growth rather than rapid precipitation.[5]

  • Lower the Temperature Slowly: Instead of or in addition to antisolvent addition, you can place the solution in a warm bath and allow it to cool slowly to room temperature, and then to 0-5 °C in an ice bath.

Q3: My yield is low after filtration. How can I determine if the product is still in the filtrate and how can I recover it?

A3: Low yield suggests that your product has a higher-than-expected solubility in the final solvent mixture (mother liquor) or that precipitation was incomplete.

Immediate Actions & Solutions:

  • Analyze the Filtrate: Take a small sample of the filtrate and analyze it by TLC, LCMS, or ¹H NMR to confirm the presence of your product.

  • Induce Further Precipitation: If the product is present, you can attempt to recover it by:

    • Reducing the Temperature: Cool the filtrate to a lower temperature (e.g., -20 °C) if you haven't already.

    • Adding More Antisolvent: Carefully add more antisolvent to further decrease solubility.

    • Reducing the Volume: Concentrate the filtrate by removing some of the solvent under reduced pressure. This will increase the product concentration and may induce a second crop of crystals. Be aware that this may also concentrate impurities.

Preventative Strategy:

  • Perform solubility screening to determine the optimal solvent/antisolvent ratio and temperature for maximum recovery before performing a large-scale crystallization. A summary of expected solubility characteristics is provided in Table 1.

Table 1: General Solubility Characteristics of Amine Hydrochlorides

Solvent Class Examples Expected Solubility Rationale
Polar Protic Water, Methanol, Ethanol High to Moderate The solvent's hydrogen bonding capacity and high polarity effectively solvate the ionic salt.
Polar Aprotic DMSO, DMF Moderate to High The high dipole moment can solvate the salt, but the lack of H-bond donation is less effective than in protic solvents.
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Isopropanol (IPA) Low to Moderate Solubility is highly variable. Often used in solvent/antisolvent systems.[9]

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents cannot effectively solvate the charged ionic species, making them ideal antisolvents.[9] |

Q4: I suspect my hydrochloride salt is disproportionating in a suspension formulation. What are the signs and how can I prevent it?

A4: Salt disproportionation can be identified by a change in pH of the suspension over time, or by analytical methods (like XRPD or Raman spectroscopy) that detect the emergence of the crystalline free base form.[2][7] This is particularly problematic in aqueous suspensions where the pH is not controlled.

Immediate Actions & Solutions:

  • pH Adjustment: The most effective method to prevent disproportionation is to control the pH. Lowering the pH of the suspension to a value below the pHmax (the pH at which the free base begins to precipitate) will stabilize the salt form.[2] This can be achieved by adding a small amount of a pharmaceutically acceptable acid.

  • Cooling: Lowering the temperature can significantly slow down the kinetics of disproportionation.[7]

Preventative Strategy:

  • For suspension formulations, always include a buffering agent to maintain a pH where the hydrochloride salt is the most stable species.

  • Consider using a co-solvent system that may increase the solubility of the free base, thereby reducing the driving force for precipitation.

Section 3: Diagnostic & Analytical Protocols

To effectively troubleshoot, you must first diagnose the problem. Here are step-by-step protocols for key experiments.

Protocol 1: Rapid Solubility Screening

This protocol helps determine suitable solvent systems for reaction, work-up, and crystallization.

  • Preparation: Dispense a small, known amount (e.g., 5-10 mg) of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, IPA, DCM, toluene, hexanes) in small, measured increments (e.g., 0.1 mL).

  • Observation: After each addition, cap the vial and vortex or sonicate for 30-60 seconds. Observe if the solid dissolves.

  • Quantification: Record the volume of solvent required to fully dissolve the solid. This provides an approximate solubility (mg/mL).

  • Antisolvent Test: To the vials where the compound dissolved, begin adding a known antisolvent (e.g., hexanes to an IPA solution) dropwise. Note the volume at which precipitation begins and the quality of the resulting solid (crystalline vs. oily).

Protocol 2: Controlled Cooling Crystallization

This procedure is designed to produce high-purity crystalline material with good filtration characteristics.

  • Dissolution: In a jacketed reactor or a flask equipped with a magnetic stir bar and a heating mantle, dissolve the crude 1-Oxa-8-azaspiro[4.6]undecane hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture (determined from Protocol 1). A good starting point for amine hydrochlorides is often an isopropanol/water mixture.[5]

  • Clarification (Optional): If the hot solution is not perfectly clear, perform a hot filtration through a filter aid (e.g., Celite) to remove any insoluble impurities.

  • Initiate Cooling: Set the stirrer to a moderate speed to ensure good mixing without causing excessive mechanical breakage of crystals.[5] Begin a slow, linear cooling ramp (e.g., 10-20 °C per hour).

  • Seeding (Optional but Recommended): When the solution has cooled by about 10-15 °C, add a small quantity of seed crystals to promote controlled crystal growth.

  • Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry at this temperature with stirring for 2-4 hours. This "maturation" or "digestion" period allows smaller, less pure particles to redissolve and deposit onto larger crystals, improving purity and particle size distribution.[4]

  • Isolation: Isolate the product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystalline product under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Section 4: Visual Troubleshooting Guide

The following flowchart provides a logical pathway for diagnosing and resolving common precipitation issues.

G start Precipitation Issue Encountered q1 What is the nature of the precipitate? start->q1 oily Oily / Gummy Amorphous Solid q1->oily Oily / Amorphous unexpected Unexpected Precipitate (e.g., during work-up) q1->unexpected Unexpected low_yield Low Yield After Planned Crystallization q1->low_yield Low Yield cause_oily Cause: Supersaturation was achieved too rapidly. oily->cause_oily sol_oily1 Solution: Re-dissolve by warming. cause_oily->sol_oily1 sol_oily2 Solution: Re-precipitate slowly. - Slow antisolvent addition - Controlled cooling - Use seed crystals sol_oily1->sol_oily2 q2 Was a base added? unexpected->q2 yes_base Yes q2->yes_base  Yes no_base No q2->no_base  No cause_base Cause: pH increased, forming insoluble free base. yes_base->cause_base cause_no_base Cause: Solvent composition changed (e.g., evaporation, antisolvent added). no_base->cause_no_base sol_base Solution: Re-acidify with dilute HCl to re-dissolve. cause_base->sol_base sol_no_base Solution: Adjust solvent composition to re-dissolve and re-precipitate under controlled conditions. cause_no_base->sol_no_base cause_yield Cause: Incomplete precipitation. Product is still in mother liquor. low_yield->cause_yield sol_yield Solution: - Analyze filtrate for product - Cool filtrate to lower temp - Add more antisolvent - Concentrate filtrate volume cause_yield->sol_yield

Caption: Troubleshooting flowchart for precipitation issues.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the purpose of forming a hydrochloride salt? A: The primary purpose is to increase the aqueous solubility of the parent amine. The free base form of many nitrogen-containing compounds has low water solubility. Converting it to a salt introduces an ionic center, which is more readily solvated by polar solvents like water, improving its suitability for certain formulations and biological assays.[10]

Q: Can I use a different acid to form a salt? A: Yes, other acids like sulfuric, maleic, or tartaric acid can be used to form different salts (sulfates, maleates, etc.).[9] Each salt will have a unique set of physical properties, including solubility, crystallinity, and melting point. The choice of the counter-ion is a critical step in drug development known as salt selection.

Q: How pure does my material need to be before attempting crystallization? A: Higher purity generally leads to better crystallization outcomes. Impurities can sometimes inhibit nucleation or get trapped in the crystal lattice, reducing the purity of the final product. If you are having difficulty crystallizing a compound, consider purifying it first by another method, such as column chromatography, to remove major impurities.

Q: What safety precautions should I take? A: Always handle 1-Oxa-8-azaspiro[4.6]undecane hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

References
  • Techniques of Precipitation Analysis and Prediction developed for High-resolution Precipitation Nowcasts . (2014). Japan Meteorological Agency. [Link]

  • 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride - NextSDS . NextSDS. [Link]

  • Sampling and physico-chemical analysis of precipitation: a review . PubMed. [Link]

  • 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO) - PubChemLite . PubChemLite. [Link]

  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions . (2012). Journal of Chemical & Engineering Data. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles . PMC. [Link]

  • Process Analytical Technology | Application in precipitation processes . Pharma Focus Asia. [Link]

  • Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices . ResearchGate. [Link]

  • Designing an Interactive Visual Analytics System for Precipitation Data Analysis . (2025). MDPI. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation . (2025). ResearchGate. [Link]

  • Understanding Precipitation Titration in Chemistry . Vedantu. [Link]

  • Property-Based Design Methodology I: Parameters Influencing Solubility . ACD/Labs. [Link]

  • Gravimetric Analysis and Precipitation Equilibria . Pharmaceutical Analytical Chemistry. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids . (2004). Journal of the American Chemical Society. [Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids . PubMed. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes . (2025). RSC Publishing. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation . (2021). University of Helsinki. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline . (2023). PMC. [Link]

  • Precipitation of Drug Particles Using a Gas Antisolvent Process on a High-Pressure Microfluidic Platform . (2020). Industrial & Engineering Chemistry Research. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists . PubMed. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 . (2022). ACS Omega. [Link]

  • chemical precipitation . (2026). Britannica. [Link]

  • Forming oxalte salts of amines . (2009). Sciencemadness.org. [Link]

  • Precipitation Processes (Chapter 8) - Handbook of Industrial Crystallization . (2019). Cambridge University Press. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007).
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid . (2022). HETEROCYCLES. [Link]

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  • Spiro[4.6]undecane | C11H20 | CID 13226651 - PubChem . PubChem. [Link]

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Troubleshooting

Technical Support Center: Purification of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, medicinal chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this spirocyclic amine. As a key building block in pharmaceutical development, achieving high purity is critical for reproducible results and regulatory compliance. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.

Q1: What are the most probable impurities in my crude 1-Oxa-8-azaspiro[4.6]undecane hydrochloride?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities for this class of compound often include:

  • Unreacted starting materials: Such as the precursor ketone or amine components used in the synthesis.

  • Side-products from the cyclization step: Diastereomers or constitutional isomers may form depending on the reaction conditions.

  • By-products from deprotection: If a protecting group (e.g., Boc) was used, you might have residual protected amine or by-products from the deprotection reagent.[1]

  • Residual solvents: Solvents used in the reaction or work-up (e.g., Dioxane, Ethyl Acetate, THF).

  • Excess acid: Residual HCl from the salt formation step.

Q2: I have a crude reaction mixture. What is the best first step for purification?

A2: For most crude mixtures containing an amine hydrochloride, a liquid-liquid acid-base extraction is the most effective initial purification step.[2][3] This technique efficiently separates your basic amine product from neutral organic impurities and acidic by-products. By converting the hydrochloride salt back to the free base with a mild inorganic base (like sodium bicarbonate or sodium carbonate), the amine becomes soluble in an organic solvent (e.g., dichloromethane or ethyl acetate). Neutral impurities will remain in the organic layer, while acidic impurities will be extracted into the aqueous basic layer. Your purified free base can then be recovered and converted back to the highly pure hydrochloride salt.

Q3: How do I choose the right primary purification technique: Acid-Base Extraction, Recrystallization, or Chromatography?

A3: The choice depends on the nature of the impurities and the scale of your reaction. The following decision tree provides a general guideline.

G start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type What are the main impurities? start->impurity_type neutral_acidic Neutral or Acidic Starting Materials/By-products impurity_type->neutral_acidic polar_isomeric Polar or Isomeric Impurities (Similar to product) impurity_type->polar_isomeric mostly_pure Product is >90% Pure (Minor impurities) impurity_type->mostly_pure extraction Perform Acid-Base Extraction neutral_acidic->extraction chromatography Use Column Chromatography polar_isomeric->chromatography recrystallization Perform Recrystallization mostly_pure->recrystallization

Caption: Decision tree for selecting a primary purification method.

Q4: My hydrochloride salt has oiled out or won't precipitate after adding HCl. What should I do?

A4: This is a common issue, especially if trace amounts of water or other impurities are present.[1]

  • Remove all solvent: First, ensure all the reaction solvent is removed under reduced pressure.

  • Trituration: Add a non-polar solvent in which the salt is insoluble (like diethyl ether or hexane) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the oil to solidify.

  • Solvent Change: Dissolve the oil in a minimal amount of a polar solvent like isopropanol or methanol, then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or MTBE) until the solution becomes cloudy. Let it stand, or cool it, to induce precipitation.[4]

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the oil or supersaturated solution to act as a nucleation site.

Troubleshooting Guide

Problem: Low Purity After Recrystallization
Symptom Probable Cause(s) Recommended Solution(s)
Oily precipitate forms instead of crystals. 1. The compound's melting point is lower than the boiling point of the solvent. 2. Presence of impurities that are disrupting crystal lattice formation. 3. Cooling the solution too rapidly.1. Switch to a lower-boiling point solvent system. 2. First, purify the free base via column chromatography, then reform the salt for a final recrystallization.[1] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures.1. Reduce the volume of the solvent by evaporation and cool again. 2. Add a non-polar "anti-solvent" (e.g., hexane, diethyl ether) dropwise to the cold solution until turbidity persists. This reduces the overall solubility and promotes precipitation.[5]
Very low recovery of material. 1. The compound has significant solubility in the mother liquor even when cold. 2. Too much solvent was used initially.1. Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. 2. Cool the filtrate (mother liquor) to a lower temperature (e.g., -20 °C) to see if more product crashes out. 3. Concentrate the mother liquor and attempt a second crop of crystals.
Problem: Difficulties with Column Chromatography
Symptom Probable Cause(s) Recommended Solution(s)
Compound streaks badly on a silica gel column. 1. The hydrochloride salt is highly polar and interacts strongly with the acidic silica surface. 2. The compound is being run as the salt instead of the free base.1. Run as the free base: Neutralize the hydrochloride salt before chromatography. 2. Use a mobile phase modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel.[4][6] 3. Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica column, which are better suited for basic compounds.[7]
Poor separation from polar impurities. 1. The mobile phase is too polar, causing all compounds to elute quickly. 2. The selectivity of the silica/eluent system is insufficient.1. Decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in dichloromethane). 2. Try Hydrophilic Interaction Chromatography (HILIC): Use a polar stationary phase (like silica or an amino column) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer. This can provide different selectivity for polar compounds.[8]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

G cluster_0 Workflow for Acid-Base Extraction start Crude 1-Oxa-8-azaspiro[4.6]undecane HCl in Organic Solvent (e.g., EtOAc) add_base Add aq. NaHCO3 solution. Shake in Separatory Funnel. start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Product as Free Base + Acidic Impurities separate1->aq_layer1 Aqueous wash_org Wash Organic Layer with Brine, Dry, Evaporate org_layer1->wash_org add_acid To Aqueous Layer: Add fresh Organic Solvent. Adjust to pH > 10 with NaOH. aq_layer1->add_acid discard_org Discard (or analyze for neutral by-products) wash_org->discard_org extract_base Extract Aqueous Layer with Organic Solvent (3x) add_acid->extract_base separate2 Combine & Separate extract_base->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Aqueous org_layer2 Combined Organic Layers: Pure Free Base separate2->org_layer2 Organic dry_org Dry Organic Layer (Na2SO4), Filter, and Evaporate org_layer2->dry_org form_salt Dissolve Free Base in minimal EtOAc/DCM. Add HCl in Dioxane/Ether. dry_org->form_salt isolate Filter/Centrifuge precipitate. Wash with Ether. Dry under vacuum. form_salt->isolate final_product Pure 1-Oxa-8-azaspiro[4.6]undecane HCl isolate->final_product

Caption: Experimental workflow for purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously and allow the layers to separate. The amine hydrochloride will be neutralized to the free base, which will partition into the organic layer. Acidic impurities will react with the bicarbonate and move into the aqueous layer.[9]

  • Separation: Drain the lower aqueous layer. Wash the organic layer with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, likely as an oil.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent (e.g., diethyl ether, ethyl acetate, or DCM). Add a stoichiometric amount of HCl solution (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt should precipitate as a solid. If it oils out, refer to the troubleshooting guide. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already of moderate-to-high purity (>90%). The key is selecting an appropriate solvent system.

Solvent Selection Table

Solvent System Type Comments
Isopropanol (IPA) / Diethyl EtherSingle Solvent / Anti-SolventGood for dissolving the salt when hot, and precipitation can be induced with ether.
Ethanol / Ethyl AcetateSingle Solvent / Anti-SolventSimilar to IPA/ether, offers different solubility characteristics.
Methanol / MTBESingle Solvent / Anti-SolventMethanol has high solvating power; MTBE is a good, less volatile anti-solvent.
AcetonitrileSingle SolventCan be effective for moderately polar salts. Cool slowly.

Methodology:

  • Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent (e.g., isopropanol) to the crude solid. Heat the mixture to a gentle boil with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period to allow for the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent (or the anti-solvent, if used) to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit r/Chempros. (2024, March 12). Amine workup. Retrieved from [Link]

  • Boruah, R., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 635-638. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). Amine System Troubleshooting Guide. Retrieved from [Link]

  • Bio-Link. (2024, December 30). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • PubChem. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • Drug Development and Delivery. (2026, January 5). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Sulfur Recovery Engineering. (2024, June 27). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • NextSDS. (n.d.). 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride. Retrieved from [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • Google Patents. (n.d.). EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • Majer, J., et al. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 23(6), 1279. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Google Patents. (n.d.). EP0414422A2 - 2-Oxo-1-oxa-8-azaspiro[3][10] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved from

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

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Optimization

Avoiding side product formation in azaspiro compound synthesis

A Guide to Avoiding Side Product Formation for Research & Development Scientists Introduction Azaspirocycles are privileged scaffolds in modern medicinal chemistry, prized for their unique three-dimensional structures wh...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Avoiding Side Product Formation for Research & Development Scientists

Introduction

Azaspirocycles are privileged scaffolds in modern medicinal chemistry, prized for their unique three-dimensional structures which can lead to improved physicochemical properties like solubility and metabolic stability.[1] However, their synthesis is often fraught with challenges, including the formation of undesired side products that complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven strategies to help you navigate the complexities of azaspiro compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of azaspirocycles. Each answer delves into the mechanistic cause of the side product and provides actionable protocols to steer the reaction toward the desired outcome.

Q1: My intramolecular cyclization is slow and incomplete, and I'm observing significant amounts of unreacted starting material and decomposition. What should I do?

A: Incomplete cyclization coupled with decomposition suggests that the reaction conditions may be too harsh or the activation energy for the desired ring-closing step is too high.[2]

Root Cause Analysis:

  • Harsh Conditions: High temperatures or highly concentrated acids/bases can cause degradation of sensitive functional groups on the starting material or the azaspirocyclic product.[2]

  • High Activation Energy: The desired intramolecular cyclization may be kinetically slow. Simply increasing the temperature to overcome this barrier can often accelerate decomposition pathways, leading to a net loss of material.

  • Catalyst Inactivity: If using a catalyst, it may be poisoned, impure, or simply not active enough for your specific substrate.[3]

Recommended Solutions:

  • Optimize Temperature: Instead of aggressively heating, try running the reaction at a lower temperature for a longer duration. This can favor the desired kinetic product over thermodynamic decomposition pathways.[3]

  • Use Milder Reagents: Switch to a milder catalyst, acid, or base. For instance, in Pictet-Spengler reactions, which are a common method for azaspirocycle synthesis, moving from a strong protic acid like HCl to a Lewis acid or even a milder Brønsted acid can prevent side reactions.[4][5]

  • Increase Reagent/Catalyst Loading: If the reaction has stalled, a careful, incremental addition of the catalyst or reagent can sometimes push it to completion. Monitor closely with TLC or LC-MS to avoid a sudden increase in side product formation.[2]

  • Consider Catalyst-Free Conditions: For some cycloadditions, thermal conditions without a catalyst might offer better selectivity and avoid catalyst-driven decomposition.[3]

Q2: I'm trying to synthesize a specific diastereomer, but my reaction is producing a nearly 1:1 mixture. How can I improve diastereoselectivity?

A: Achieving high diastereoselectivity is a common and critical challenge in spirocycle synthesis.[2][6] The stereochemical outcome is influenced by catalyst choice, substrate sterics, temperature, and additives.

Root Cause Analysis:

  • Thermodynamic Equilibrium: The reaction conditions (e.g., high temperature) might be allowing the initial kinetic product to equilibrate to a more stable, but undesired, thermodynamic mixture.

  • Poor Facial Selectivity: The incoming group may be able to attack the spiro-center from two different faces with nearly equal ease due to a lack of steric or electronic bias.

  • Ineffective Chiral Control: If using a chiral catalyst or auxiliary, it may not be exerting sufficient influence on the transition state geometry.

Recommended Solutions:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures often favors the kinetically controlled product, which can be a single diastereomer.[3]

  • Modify Substrate Sterics: If possible, introduce a bulkier protecting group or substituent on the starting material. This can create a significant steric bias that blocks one face from attack, enhancing selectivity.[3]

  • Screen Chiral Catalysts and Ligands: For asymmetric syntheses, the choice of catalyst is paramount. Systematically screen different chiral ligands (e.g., N,O-ligands, N,P-ligands) or catalyst systems (e.g., Rhodium or Iridium complexes) to find one that imparts high stereocontrol for your specific substrate.[3][7]

  • Employ Additives: The addition of certain compounds can influence the reaction environment. For example, hydrogen-bonding additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to increase the steric environment around a reaction center, thereby improving diastereoselectivity.[7] Acid additives like benzoic acid can also promote cycloaddition and influence selectivity.[3]

Table 1: Effect of Additives on Diastereoselectivity

Reaction Type Substrate Additive d.r. (before) d.r. (after) Yield (%) Reference
Rh-Catalyzed Cyclopropanation Exocyclic Olefin HFIP 5:1 10:1 69 [7]

| [3+2] Cycloaddition | Azomethine Ylide | Benzoic Acid | Varies | Improved | Varies |[3] |

Q3: My reaction is forming a significant amount of a regioisomeric side product. How can I control the regioselectivity?

A: The formation of regioisomers is a frequent issue, especially in cycloaddition reactions.[2] Regioselectivity is governed by the electronic and steric properties of the reactants and the choice of catalyst.

Root Cause Analysis:

  • Competing Reaction Sites: The molecule may have multiple nucleophilic or electrophilic sites with similar reactivity, leading to cyclization at the wrong position. This is a known issue in some Pictet-Spengler reactions where cyclization can occur at two different positions on an aromatic ring.[8]

  • Electronic Ambiguity: In cycloadditions like the aza-Diels-Alder reaction, the frontier molecular orbital (HOMO/LUMO) interactions may not strongly favor one orientation over the other.[9][10]

Recommended Solutions:

  • Modify Electronic Properties: Add or change substituents on the reactants to create a stronger electronic bias. An electron-donating group on one component and an electron-withdrawing group on the other can enhance the regioselectivity of a cycloaddition.

  • Change the Catalyst: Lewis acid catalysts can dramatically influence the regiochemical outcome by coordinating to one of the reactants and altering its electronic distribution.[11] Experiment with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) to find the optimal conditions.

  • Steric Directing Groups: Introduce a bulky group near one of the potential reaction sites to sterically block the undesired pathway.

  • Control Reaction Mechanism: In some cases, reaction conditions can switch the mechanism between a concerted and a stepwise pathway, which can favor different regioisomers. For example, strong Lewis acids in aza-Diels-Alder reactions can promote a stepwise Mannich-Michael pathway with potentially different regioselectivity compared to the concerted thermal reaction.[11]

Workflow for Troubleshooting Side Product Formation

G cluster_solutions Select Mitigation Strategy Start Side Product Observed Identify Identify Side Product Structure (NMR, MS, X-ray) Start->Identify Hypothesize Hypothesize Formation Mechanism (e.g., Regioisomer, Dimer, Rearrangement) Identify->Hypothesize Conditions Modify Reaction Conditions (Temp, Concentration, Solvent) Hypothesize->Conditions Kinetic/Thermo Control? Reagents Change Reagents (Catalyst, Ligand, Additive) Hypothesize->Reagents Poor Selectivity? Substrate Redesign Substrate (Protecting Group, Steric Bulk) Hypothesize->Substrate Inherent Bias Needed? Implement Implement Strategy & Run Experiment Conditions->Implement Reagents->Implement Substrate->Implement Analyze Analyze Outcome (TLC, LC-MS, NMR) Implement->Analyze Optimize Optimize or Re-evaluate Analyze->Optimize Optimize->Hypothesize No, try new hypothesis Success Desired Product Obtained Optimize->Success Yes

Caption: A logical workflow for diagnosing and solving side product issues.

Frequently Asked Questions (FAQs)
Q1: What is the role of the N-protecting group in azaspirocycle synthesis, and how do I choose the right one?

A: The N-protecting group is not merely a placeholder; it plays a critical role in influencing the reaction's outcome. A well-chosen protecting group can:

  • Prevent Side Reactions: It blocks the nitrogen's nucleophilicity or basicity, preventing unwanted N-alkylation, polymerization, or interference with catalysts.[2]

  • Influence Stereoselectivity: The steric bulk of the protecting group can effectively shield one face of the molecule, directing an incoming reagent to the opposite face and controlling diastereoselectivity.

  • Modify Reactivity: Electron-withdrawing protecting groups (e.g., Boc, Cbz, Tosyl) can decrease the nucleophilicity of the nitrogen and adjacent atoms, which can be crucial for directing cyclization pathways.

Selection Criteria:

  • Stability: The group must be stable to the conditions of the spirocyclization step (e.g., strong acids/bases, organometallics, oxidizing/reducing agents).[2]

  • Orthogonality: It should be removable under conditions that do not affect other functional groups in the molecule or the newly formed spirocyclic core.[12]

  • Steric and Electronic Influence: Choose a group with the appropriate size and electronic nature to achieve the desired stereochemical control and reactivity profile.

Table 2: Common N-Protecting Groups and Their Characteristics

Protecting Group Abbreviation Stability Cleavage Conditions Key Feature
tert-Butoxycarbonyl Boc Stable to base, hydrogenation. Labile to acid. TFA, HCl Good for influencing sterics; widely used.
Carboxybenzyl Cbz Stable to acid, base. Catalytic Hydrogenation (H₂, Pd/C) Removable under neutral conditions.[12]
Tosyl (p-Toluenesulfonyl) Ts Very robust. Stable to strong acid/base, oxidation. Strong reducing agents (e.g., Na/NH₃) Strongly electron-withdrawing.

| Allyloxycarbonyl | Alloc | Stable to acid and base. | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Orthogonal to many other groups.[12] |

Q2: My reaction involves an imine intermediate that seems to be hydrolyzing. How can I prevent this?

A: Imine intermediates are common in many azaspirocycle syntheses (e.g., Pictet-Spengler, aza-Diels-Alder) and are susceptible to hydrolysis, which halts the desired cyclization.[2][4]

Recommended Solutions:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Use of Dehydrating Agents: Add molecular sieves (e.g., 4 Å MS) to the reaction mixture. They will scavenge any trace amounts of water generated during imine formation or present in the solvent.

  • In Situ Generation: Generate the imine in the presence of the other reactants so that it is consumed in the cyclization step as soon as it is formed.[11] This keeps its steady-state concentration low and minimizes the chance of hydrolysis.

  • Aprotic Media: Whenever possible, run the reaction in an aprotic solvent. Protic solvents can facilitate proton transfer steps involved in hydrolysis. The Pictet-Spengler reaction, for example, often gives superior yields in aprotic media.[4]

Q3: What are the key mechanistic pathways in a Pictet-Spengler reaction, and how can they lead to side products?

A: The Pictet-Spengler reaction is a powerful tool for forming tetrahydro-β-carboline and tetrahydroisoquinoline cores, which are often part of azaspirocyclic systems.[4][5] Understanding its mechanism is key to troubleshooting.

The Main Pathway: The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or imine). Under acidic conditions, this is protonated to form an electrophilic iminium ion, which is then attacked by the nucleophilic aromatic ring to close the new ring.[4]

Competing Pathways and Side Products:

  • Spiroindolenine Intermediate Pathway: The nucleophilic C3 position of an indole ring can attack the iminium ion to form a spiroindolenine intermediate. This intermediate can then undergo a ring-expansive migration to form the desired product. However, under certain conditions, this spiroindolenine can be trapped or diverted, leading to unexpected products.[13]

  • Regioisomer Formation: If the aromatic ring has multiple nucleophilic positions, the iminium ion can be attacked at the "wrong" site, leading to a regioisomeric product.[8]

  • Rearrangement: The strained rings within some azaspirocycles can be susceptible to rearrangement under the acidic or thermal conditions of the reaction.[2]

G Tryptamine Tryptamine Derivative + Aldehyde Iminium Iminium Ion Intermediate Tryptamine->Iminium H⁺ C3_Attack C3 Attack (Kinetic) Iminium->C3_Attack C2_Attack C2 Attack (Direct) Iminium->C2_Attack Spiro Spiroindolenine Intermediate C3_Attack->Spiro Rearrange Wagner-Meerwein Rearrangement Spiro->Rearrange Side_Product Trapped Spirocycle or Rearrangement Product Spiro->Side_Product Side Reaction Product Desired Tetrahydro- β-carboline Product C2_Attack->Product Pathway B (Direct Cyclization) Rearrange->Product Pathway A

Caption: Competing pathways in the Pictet-Spengler reaction.

Experimental Protocol: Diastereoselective Aza-Prins Cyclization for Spiro-piperidine Synthesis

This protocol provides a representative example for constructing a spiro-piperidine scaffold, a common core in many azaspiro compounds.[1]

Objective: To synthesize a substituted spiro-piperidine via an acid-catalyzed aza-Prins cyclization with high diastereoselectivity.

Materials:

  • N-homoallylic amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Acetonitrile (ACN) (to 0.2 M)

  • 2 M HCl in Diethyl Ether (5.0 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, sealed vial equipped with a magnetic stir bar, add the N-homoallylic amine (1.0 equiv) and the aldehyde (1.2 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the amine.

  • Acid Catalyst Addition: While stirring, add the 2 M solution of HCl in diethyl ether (5.0 equiv) to the mixture.

  • Heating: Securely cap the vial and heat the mixture at 80 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Quenching: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired spiro-piperidine derivative.[1]

References
  • BenchChem. (2025). preventing side reactions during the synthesis of 1-Azaspiro[3.
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Technical Support.
  • National Center for Biotechnology Information. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem Technical Support.
  • Royal Society of Chemistry. (2018). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • American Chemical Society. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters.
  • Wikipedia. Pictet–Spengler reaction.
  • Royal Society of Chemistry. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • MDPI. (2020).
  • DePaul University. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • ResearchGate. (2017).
  • American Chemical Society. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research.
  • Wikipedia. Aza-Diels–Alder reaction.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride in Solution

Welcome to the Technical Support Center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8). As drug discovery increasingly relies on "escape from flatland" strategies, oxa-azaspirocycles have become prem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8). As drug discovery increasingly relies on "escape from flatland" strategies, oxa-azaspirocycles have become premier building blocks for improving aqueous solubility, lowering lipophilicity, and enhancing metabolic stability compared to traditional planar heterocycles ()[1].

However, handling the hydrochloride salt of this secondary amine in solution presents unique physicochemical challenges. This guide provides authoritative troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my solution turn turbid when I dilute the compound into physiological buffers (pH 7.4)? The Causality: This is a classic phase-boundary issue driven by the compound's pKa and the common-ion effect. As a hydrochloride salt, the molecule is fully protonated and highly soluble in acidic to neutral unbuffered water. However, when introduced to a pH 7.4 buffer (like PBS), the pH approaches the secondary amine's pKa. This shifts the equilibrium toward the uncharged free base, which is significantly more lipophilic and inherently less soluble in water ()[2]. Furthermore, the high concentration of chloride ions in PBS suppresses the solubility product ( Ksp​ ) of the HCl salt via the common-ion effect, forcing premature precipitation ()[3]. The Fix: Prepare your initial stock in mildly acidic water (pH 4–5) and add a low-concentration co-solvent (e.g., 2–5% DMSO) prior to gradual dilution into your biological buffer.

Q2: I prepared a 10 mM stock solution in neat DMSO, but my downstream assay results are inconsistent after a few days. Is the compound degrading? The Causality: Yes. While oxa-spirocycles are designed for high metabolic stability in vivo, certain strained azaspiro systems exhibit severe chemical instability in neat DMSO. Trace oxidants or basic impurities in DMSO can catalyze ring-opening or amine oxidation, sometimes leading to complete decomposition within hours ()[4]. The Fix: Avoid long-term storage in DMSO. If DMSO must be used for assay compatibility, prepare the stock immediately before use. For long-term storage, aliquot and freeze aqueous solutions at pH 4.0.

Q3: My amide coupling yields (using HATU/EDC) are extremely low when using this building block. What is quenching the reaction? The Causality: Hydrochloride salts of spiro-amines are highly hygroscopic. If the compound has absorbed atmospheric moisture (deliquescence), the trace water will outcompete your amine and rapidly hydrolyze the active ester intermediate. Additionally, the amine is locked as an unreactive HCl salt; it requires a stoichiometric excess of a non-nucleophilic base to become nucleophilic. The Fix: Desiccate the solid thoroughly. Ensure you are adding at least 2.0 equivalents of DIPEA or TEA to fully release the free base in situ.

Quantitative Stability & Solubility Matrix

The following table summarizes the physicochemical behavior of 1-Oxa-8-azaspiro[4.6]undecane HCl across various standard laboratory environments.

Solvent / MediumpHMax Solubility (mg/mL)Stability ( t1/2​ at 25°C)Primary Degradation / Failure Risk
Deionized Water4.0 - 5.5> 100> 4 weeksNone (Highly stable as protonated salt)
PBS Buffer7.4< 5~ 1 weekPrecipitation (Conversion to free base)
Neat DMSON/A> 50< 24 hoursOxidation / Nucleophilic ring-opening
DMF + 2 eq DIPEAN/A> 50> 48 hoursNone (Stable free base in aprotic solvent)

Self-Validating Experimental Protocols

Protocol A: Preparation of a Hydrolytically Stable Aqueous Stock (For Assays)

This protocol ensures complete dissolution while preventing free-base precipitation.

  • Weighing: Weigh the solid rapidly under low-humidity conditions (<30% RH) to prevent water absorption.

  • Initial Solubilization: Dissolve the solid in HPLC-grade water (unbuffered, naturally pH ~5.5) to a concentration of 100 mM. Vortex until visually clear.

  • Buffer Titration: Slowly titrate the stock into your working biological buffer (e.g., PBS) dropwise while under constant agitation. Causality: Dropwise addition prevents localized pH spikes that trigger irreversible nucleation of the free base.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm ( OD600​ ). An OD600​>0.05 indicates invisible micro-precipitation (colloidal free base). If detected, back-titrate with 0.1 M HCl until the OD600​ drops to zero, or add 2% DMSO to solubilize the colloid.

Protocol B: Free-Basing for Moisture-Sensitive Organic Synthesis

This protocol guarantees the release of the nucleophilic amine while protecting moisture-sensitive coupling reagents.

  • Desiccation: Store the 1-Oxa-8-azaspiro[4.6]undecane HCl solid over P2​O5​ in a vacuum desiccator for at least 24 hours prior to the reaction.

  • Neutralization: Suspend the dried salt in anhydrous DMF. Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent neutralizes the HCl, releasing the free secondary amine. The excess accounts for trace acidic impurities and maintains a basic environment for the coupling agent.

  • Coupling: Add your pre-activated carboxylic acid (e.g., activated via HATU/HOAt).

  • Self-Validation Step: After 15 minutes, pull a 5 µL aliquot, quench in 50% MeCN/Water, and run an LC-MS. If you observe a dominant peak at [M+H]+=156.1 Da (the mass of the free unreacted spiro-amine), your active ester has likely been quenched by residual moisture, indicating the desiccation step failed.

Decision & Troubleshooting Workflow

Workflow Start 1-Oxa-8-azaspiro[4.6]undecane HCl Solid Stock Decision1 Intended Application? Start->Decision1 BioAssay Biological Assay (Aqueous Media) Decision1->BioAssay In vitro/In vivo Synthesis Organic Synthesis (Amide Coupling) Decision1->Synthesis Chemical synthesis PrepAq Dissolve in mildly acidic water (pH 4-5) BioAssay->PrepAq DrySolid Desiccate solid to remove trace water Synthesis->DrySolid DiluteBuffer Dilute into pH 7.4 buffer (Monitor for turbidity) PrepAq->DiluteBuffer CheckTurbidity Turbidity Observed? DiluteBuffer->CheckTurbidity AddCosolvent Add 2-5% DMSO or adjust pH slightly CheckTurbidity->AddCosolvent Yes (Free base ppt) StableAq Stable Aqueous Solution (Ready for Assay) CheckTurbidity->StableAq No AddCosolvent->StableAq AddBase Add DIPEA (1.5-2.0 eq) to release free base DrySolid->AddBase Coupling Proceed with Coupling (e.g., HATU/DMF) AddBase->Coupling

Workflow for handling 1-Oxa-8-azaspiro[4.6]undecane HCl to prevent precipitation and degradation.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Chimia URL:[Link]

  • 4-Azaspiro[5]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Scaling up the synthesis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride

Welcome to the Technical Support Center for Process Chemistry. As drug discovery programs increasingly target conformationally restricted, three-dimensional chemical spaces to improve metabolic stability and target selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. As drug discovery programs increasingly target conformationally restricted, three-dimensional chemical spaces to improve metabolic stability and target selectivity, spirocyclic amines have emerged as privileged scaffolds ().

Scaling up the synthesis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride presents unique process chemistry challenges, including the management of highly exothermic steps, the suppression of competing elimination pathways, and the isolation of hygroscopic salts. This guide provides a self-validating, four-step synthetic workflow and addresses the most critical troubleshooting queries encountered during kilogram-scale production.

I. Synthetic Workflow & Strategy

The optimal route to the 1-oxa-8-azaspiro[4.6]undecane core involves the strategic formation of the oxolane (THF) ring onto a preformed azepane core (). We utilize commercially available 1-Boc-azepan-4-one () as the starting material.

SynthesisWorkflow N1 1-Boc-azepan-4-one (Starting Material) N2 4-Vinyl-1-Boc-azepan-4-ol (Intermediate 1) N1->N2 Vinylation (VinylMgBr, CeCl3) N3 4-(2-Hydroxyethyl)- 1-Boc-azepan-4-ol (Intermediate 2) N2->N3 Hydroboration (9-BBN, H2O2) N4 1-Boc-1-oxa-8-azaspiro [4.6]undecane (Intermediate 3) N3->N4 Cyclization (MsCl, NaH) N5 1-Oxa-8-azaspiro [4.6]undecane HCl (Final Product) N4->N5 Deprotection (HCl/Dioxane)

Figure 1: Four-step scalable synthetic workflow for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.

II. Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your process, every step below is designed as a self-validating system containing specific analytical checkpoints.

Step 1: Cerium-Mediated Vinylation

  • Dry CeCl₃·7H₂O under vacuum at 140 °C for 12 h to yield anhydrous CeCl₃.

  • Suspend anhydrous CeCl₃ (1.1 equiv) in dry THF and stir at 25 °C for 2 h to activate.

  • Cool the suspension to -78 °C and add Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise. Stir for 1.5 h.

  • Add a solution of 1-Boc-azepan-4-one (1.0 equiv) in THF dropwise over 1 h, strictly maintaining the internal temperature below -70 °C.

  • Validation Checkpoint: Pull a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via ¹H NMR. The ketone carbonyl carbon (~212 ppm) in ¹³C NMR must be completely absent, and terminal vinyl protons must appear at 5.1–5.3 ppm.

  • Quench the main reactor with saturated aqueous NH₄Cl, warm to 25 °C, filter through Celite, extract with EtOAc, and concentrate to yield Intermediate 1 .

Step 2: Continuous-Flow Hydroboration-Oxidation

  • Prepare Solution A: Intermediate 1 (1.0 M) in anhydrous THF. Prepare Solution B: 9-BBN (1.2 M) in THF.

  • Pump Solutions A and B through a T-mixer into a perfluoroalkoxy (PFA) reactor coil at 40 °C with a residence time of 5 minutes.

  • Validation Checkpoint: Inline IR spectroscopy must show the complete disappearance of the C=C stretch at 1640 cm⁻¹.

  • Direct the reactor effluent into a second T-mixer, introducing Solution C (3M NaOH and 30% H₂O₂ in water, 1:1 v/v) at 0 °C.

  • Pass through a secondary oxidation coil (residence time 10 min, 25 °C).

  • Separate the organic phase, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 .

Step 3: Intramolecular Etherification (Cyclization)

  • Dissolve Intermediate 2 in anhydrous DCM and add Triethylamine (1.5 equiv). Cool to -10 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.05 equiv) dropwise. Maintain the internal temperature below 0 °C.

  • Validation Checkpoint: ¹H NMR of a micro-worked-up aliquot must show a sharp singlet at ~3.0 ppm (mesylate methyl) and the disappearance of the primary alcohol triplet at ~3.7 ppm.

  • Remove DCM under reduced pressure and redissolve the crude mesylate in anhydrous THF.

  • Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0 °C. Stir for 2 h at 25 °C.

  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to yield Intermediate 3 (1-Boc-1-oxa-8-azaspiro[4.6]undecane).

Step 4: Boc-Deprotection and Salt Crystallization

  • Dissolve Intermediate 3 in Isopropanol (IPA).

  • Add 4M HCl in Dioxane (3.0 equiv) dropwise at 25 °C. Stir for 4 h.

  • Validation Checkpoint: CO₂ evolution will cease. LC-MS must confirm the total disappearance of the Boc-protected mass and the exclusive presence of the free amine ([M+H]⁺ = 156.1).

  • Concentrate the mixture to 20% of its original volume.

  • Add Methyl tert-butyl ether (MTBE) dropwise under vigorous stirring until persistent turbidity is achieved. Cool to 0 °C for 2 h.

  • Filter the crystalline solid and dry under vacuum at 40 °C to yield the final product.

III. Troubleshooting Guides & FAQs

Q1: Why does the yield of the vinylation step drop from 85% in the lab to 40% on a 1 kg pilot scale? Causality & Solution: The starting material, 1-Boc-azepan-4-one, is highly prone to enolization due to the conformational flexibility of the 7-membered ring. On a larger scale, poor heat transfer causes localized exotherms during Grignard addition, which accelerates the acid-base reaction (enolization) over the desired nucleophilic addition. Solution: The implementation of anhydrous CeCl₃ is mandatory on scale. Cerium is highly oxophilic; it coordinates to the ketone, dramatically increasing its electrophilicity and favoring direct nucleophilic attack while suppressing the basicity of the Grignard reagent.

Q2: How can we mitigate the thermal and safety hazards of borane during the hydroboration step on a multi-kilogram scale? Causality & Solution: BH₃-THF complexes are notoriously hazardous on scale; they release highly flammable diborane gas and exhibit severe exothermic profiles upon peroxide oxidation. Solution: Transition the batch process to a continuous flow setup using 9-BBN. Flow chemistry provides superior surface-area-to-volume ratios for rapid heat dissipation and allows for precise residence times, preventing thermal runaways and over-oxidation ().

Q3: During cyclization (Step 3), we observe a significant amount of an alkene byproduct. How do we suppress this? Causality & Solution: The tertiary alcohol at C4 of the azepane ring is highly susceptible to E1/E2 dehydration (elimination), especially if the mesylation temperature exceeds 5 °C. Solution: Strictly maintain the mesylation reaction between -10 °C and 0 °C. Furthermore, use NaH in THF for the ring closure rather than weaker bases. The irreversible, rapid deprotonation of the tertiary alcohol by NaH ensures that intramolecular Sₙ2 attack on the primary mesylate outcompetes any base-catalyzed E2 elimination of the mesylate.

Q4: The final hydrochloride salt is gummy and highly hygroscopic. How do we achieve a free-flowing powder? Causality & Solution: Amine hydrochlorides of spirocycles frequently trap ethereal solvents (like dioxane or THF) within their crystal lattice. Upon exposure to atmospheric moisture, these solvates collapse into amorphous, gummy solids. Solution: Avoid direct filtration from dioxane. Perform a solvent exchange to isopropanol (IPA), which acts as a protic hydrogen-bond donor to stabilize the chloride salt, and then precipitate using MTBE as an anti-solvent. This yields a highly crystalline, non-hygroscopic lattice.

IV. Quantitative Data Summaries

The following table summarizes the quantitative optimization data and impurity profiling across the scale-up campaign:

Reaction StepKey Process ChallengeLab Scale Yield (10 g)Initial Pilot Yield (1 kg)Optimized Pilot YieldPrimary Optimization Strategy
1. Vinylation Enolization of ketone82%45%85% Implementation of anhydrous CeCl₃
2. Hydroboration Thermal runaway, diborane gas78%N/A (Safety abort)90% Transition to continuous flow 9-BBN
3. Cyclization E2 Elimination of tertiary OH65%40%72% Strict temp control (-10 °C) during mesylation
4. Deprotection Hygroscopic gummy solid95%60% (filtration loss)94% IPA/MTBE anti-solvent crystallization

V. References

  • Souto, J. A. et al. "Development of a flow method for the hydroboration/oxidation of olefins", Organic & Biomolecular Chemistry, 2015, DOI: 10.1039/C5OB00170F. URL:[Link]

  • "Strategies for the Synthesis of Spiropiperidines", White Rose Research Online, 2018. URL:[Link]

  • "1-Boc-azepan-4-one, 95%", Advent Chembio Catalog, 2024. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing α-Alkylation of N-Boc-Piperidone Analogs

Welcome to the Technical Support Center for the alkylation of N-Boc-piperidone analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the alkylation of N-Boc-piperidone analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic ketones. The α-alkylation of N-Boc-piperidones is a cornerstone reaction for the synthesis of a diverse array of biologically active molecules and pharmaceutical intermediates. However, like many enolate-based transformations, this reaction is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our approach is grounded in the fundamental principles of organic chemistry, providing not just solutions, but also the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.

Core Principles: The Chemistry of Piperidone Alkylation

The α-alkylation of a ketone, such as N-Boc-4-piperidone, proceeds via the formation of a nucleophilic enolate intermediate, which then attacks an electrophilic alkylating agent in an SN2 reaction.[1][2] The success of this two-step process hinges on the efficient and controlled generation of the enolate, followed by a clean and selective alkylation step. The N-Boc protecting group, while crucial for many synthetic strategies, introduces its own set of considerations that will be addressed throughout this guide.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section is structured to help you diagnose and solve common problems encountered during the α-alkylation of N-Boc-piperidone and its analogs.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, let it stir for the prescribed time, and your TLC or LC-MS analysis shows predominantly unreacted starting material. This is a frustrating but common issue that typically points to a problem with enolate formation.

Potential Causes & Solutions:

  • Insufficient Base Strength: The base you've chosen may not be strong enough to deprotonate the α-carbon of the piperidone effectively. The α-protons of a typical ketone have a pKa in the range of 19-21.[3]

    • Solution: Employ a base with a conjugate acid pKa significantly higher than that of the ketone. Lithium diisopropylamide (LDA) is the gold standard for irreversible and complete enolate formation due to the high pKa of its conjugate acid, diisopropylamine (~36).[3][4] Weaker bases like sodium ethoxide (pKa of ethanol is ~16) will only establish a low-concentration equilibrium with the enolate, leading to poor conversion.[3]

  • Degradation of the Base: Strong bases like LDA are sensitive to moisture and air. Improper handling or the use of old or poorly stored reagents can lead to a significant decrease in the active base concentration.

    • Solution: Always use freshly prepared or recently titrated LDA. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature Too High for Base Stability: While lower temperatures are generally favored for kinetic control (see Issue 3), some bases may be unstable at room temperature over extended periods.

    • Solution: For bases like LDA, preparation and enolate formation are typically conducted at -78 °C (a dry ice/acetone bath).[2][3]

  • Poor Solubility: The N-Boc-piperidone analog or the base may have poor solubility in the chosen solvent at the reaction temperature.

    • Solution: Tetrahydrofuran (THF) is the most common and generally effective solvent for LDA-mediated alkylations due to its ability to solvate the lithium enolate.[5] If solubility issues persist, consider alternative aprotic solvents, but be mindful of their potential impact on reactivity and selectivity.

Issue 2: Formation of Multiple Products and Byproducts

Your reaction works, but you're faced with a complex mixture of products that makes purification a nightmare. This often indicates a lack of control over the reactivity of the enolate or the alkylating agent.

Potential Causes & Solutions:

  • Polyalkylation: The mono-alkylated product, now possessing a potentially more acidic α-proton, can be deprotonated and react with another molecule of the alkylating agent.[1]

    • Solution: The most effective way to prevent polyalkylation is to ensure the starting ketone is completely converted to the enolate before adding the alkylating agent.[3] This is achieved by using a stoichiometric amount (1.0 to 1.05 equivalents) of a strong, non-nucleophilic base like LDA.[3] This minimizes the presence of both the starting ketone and excess base that could deprotonate the product.

  • Aldol Condensation: This is a classic side reaction where the enolate of one ketone molecule attacks the carbonyl group of another unreacted ketone molecule.[3]

    • Solution: Similar to preventing polyalkylation, the key is the rapid and complete formation of the enolate using a strong, sterically hindered base like LDA.[3] The low reaction temperature of -78 °C also disfavors the activation energy barrier for the aldol addition.[3]

  • O-alkylation vs. C-alkylation: While C-alkylation is the desired outcome, the enolate is an ambident nucleophile with electron density on both the α-carbon and the oxygen atom. O-alkylation can become a significant side reaction under certain conditions.

    • Solution: C-alkylation is generally favored in aprotic solvents like THF.[3] The choice of the counter-ion can also play a role; lithium enolates tend to favor C-alkylation.

  • Reaction of the Base with the Alkylating Agent: The base itself can act as a nucleophile and react with the alkylating agent.

    • Solution: Using a sterically hindered base like LDA minimizes this side reaction.[4] Also, ensure the alkylating agent is added after complete enolate formation and at a low temperature.

Issue 3: Poor Regioselectivity in Unsymmetrical Piperidone Analogs

For N-Boc-piperidone analogs with different substituents at the 3- and 5-positions, alkylation can occur at either α-carbon, leading to a mixture of constitutional isomers. The product distribution is determined by the formation of either the kinetic or the thermodynamic enolate.

  • Kinetic Enolate: This enolate is formed the fastest by deprotonating the most accessible (least sterically hindered) α-proton. It is generally less stable.[2][4]

  • Thermodynamic Enolate: This is the more stable enolate, typically with a more substituted double bond. Its formation is favored under conditions that allow for equilibrium between the ketone and the various enolates.[2][4]

Controlling Regioselectivity:

FeatureKinetic ControlThermodynamic Control
Base Strong, sterically hindered (e.g., LDA)[4]Weaker, less hindered (e.g., NaOEt, NaH)[2]
Temperature Low temperature (-78 °C)[2]Room temperature or elevated[2]
Solvent Aprotic (e.g., THF)[5]Protic or aprotic[5]
Reaction Time Short[5]Long (to allow for equilibration)[5]
Outcome Alkylation at the less substituted α-carbonAlkylation at the more substituted α-carbon

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity: Mixture of Isomers q1 Which isomer is desired? start->q1 kinetic Less Substituted (Kinetic Product) q1->kinetic thermo More Substituted (Thermodynamic Product) q1->thermo kinetic_sol Use LDA at -78°C in THF Ensure rapid and complete enolate formation Add alkylating agent at low temp. kinetic->kinetic_sol thermo_sol Use NaH or NaOEt in THF/DMF Allow for equilibration at RT or higher Be aware of increased side reactions thermo->thermo_sol

Caption: Decision workflow for controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is very sluggish, even with LDA. What could be the issue?

A1: Assuming your reagents are of good quality, a sluggish reaction often points to steric hindrance. If your N-Boc-piperidone analog is heavily substituted near the α-carbon, or if you are using a bulky alkylating agent (e.g., a secondary halide), the SN2 reaction will be slow.[1] Tertiary halides are generally unsuitable as they will primarily undergo elimination.[3] Consider switching to a more reactive alkylating agent, such as an alkyl iodide or triflate, if possible.[3]

Q2: I am observing what appears to be a byproduct from the decomposition of the N-Boc group. How can I avoid this?

A2: The N-Boc group is generally stable to basic conditions. However, if your workup procedure involves a strong acid quench, you might inadvertently cleave the Boc group.[6] Furthermore, some complex reaction mixtures or prolonged heating can potentially compromise the Boc group. Ensure your workup is performed under neutral or mildly basic conditions. If acidic conditions are unavoidable post-reaction, consider if the deprotection is acceptable or if a more robust protecting group is needed for your synthetic route.

Q3: Can I use phase-transfer catalysis for this alkylation?

A3: Yes, phase-transfer catalysis (PTC) is a viable alternative, particularly for large-scale synthesis where cryogenic conditions are challenging.[7][8] PTC typically uses a biphasic system (e.g., toluene/water) with a relatively mild base like potassium carbonate or sodium hydroxide and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the base into the organic phase for deprotonation.[7][9] This method often favors thermodynamic control and may require careful optimization to minimize side reactions.

Q4: How do I choose the right alkylating agent?

A4: The choice depends on the alkyl group you wish to install. The reactivity order for the leaving group is I > Br > Cl > OTs (tosylate).[1][2] Primary and benzylic halides are ideal.[3] As mentioned, secondary halides react more slowly, and tertiary halides are not suitable for this SN2 reaction.[3]

Q5: My purification is difficult due to the product and starting material having very similar polarities. What can I do?

A5: This is a common challenge when the installed alkyl group is small and nonpolar. The best solution is to drive the reaction to full conversion to eliminate the starting material. If this is not possible, consider derivatizing the unreacted starting material after the reaction. For example, a reductive amination could transform the ketone into a more polar amine, which would be easily separable by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Alkylation using LDA

This protocol is designed to favor the formation of the less-substituted (kinetic) enolate and is suitable for most standard alkylations.

Workflow Diagram:

G cluster_prep LDA Preparation cluster_reaction Alkylation Reaction diipa Diisopropylamine in THF at -78°C nbuLi n-BuLi (1.05 eq) lda_sol Fresh LDA Solution (Stir 30 min) nbuLi->lda_sol ketone N-Boc-piperidone in THF at -78°C lda_sol->ketone enolate Enolate Formation (Stir 1 hr) ketone->enolate alkylation Alkylation (Stir 2-4 hr at -78°C) enolate->alkylation alkyl_halide Alkyl Halide (1.1 eq) alkyl_halide->alkylation quench Quench (aq. NH4Cl) alkylation->quench

Caption: Step-by-step workflow for kinetic alkylation.

Methodology:

  • LDA Preparation: To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere, cool the flask to -78 °C. Add n-butyllithium (1.05 equivalents) dropwise. Allow the solution to stir at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the N-Boc-piperidone analog (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic enolate.[3]

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Let the reaction stir at this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Scheidt, K. A., et al. (2009). Asymmetric phase-transfer-catalyzed alkylation of isoflavones.
  • Martínez-Castro, E., et al. (2018). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. PubMed. [Link]

  • Corey, E. J., & Chen, R. H. K. (2004).
  • Reusch, W., & Farmer, S. (2020). 9.7: Enolate alkylation. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • University of Bath. (n.d.). III Enolate Chemistry.
  • Farmer, S. (2015). 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Spirocyclic Amine Hydrochlorides

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "sticky gum" phenomenon—where meticulously synthesized spirocyclic amine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "sticky gum" phenomenon—where meticulously synthesized spirocyclic amine hydrochlorides turn into unmanageable liquids on the analytical balance.

This guide moves beyond basic "keep it in a desiccator" advice. We will dissect the physical chemistry behind this behavior, provide self-validating protocols for accurate handling, and explore permanent solutions through salt engineering.

The Causality of Deliquescence in Spirocyclic Amines

Why does your specific compound turn to liquid? Spirocyclic amines are rigid, three-dimensional scaffolds that offer superior metabolic stability and novel chemical space compared to flat aromatic rings[1]. However, to improve their aqueous solubility, they are routinely isolated as hydrochloride (HCl) salts.

The chloride ion is small, highly electronegative, and possesses a high charge density, making it an exceptional hydrogen-bond acceptor. When exposed to ambient air where the relative humidity (RH) exceeds the salt’s Deliquescence Relative Humidity (DRH), atmospheric water molecules aggressively penetrate the crystal lattice. They coordinate with both the chloride ion and the protonated amine. This thermodynamic drive is so strong that the salt absorbs sufficient moisture to dissolve itself, transitioning from a crystalline solid to a highly viscous, sticky gum.

Quantitative Data: Assessing Hygroscopicity

Before troubleshooting, you must quantify the severity of your compound's moisture uptake. The European Pharmacopoeia (Ph. Eur.) classifies hygroscopicity based on dynamic vapor sorption (DVS) at 25°C and 80% RH.

Table 1: Pharmacopeial Classification of Hygroscopicity
ClassificationMass Increase (Δm) at 80% RHHandling Implications
Non-hygroscopic Δm < 0.2%Standard benchtop handling is acceptable.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Cap vials immediately; store in a desiccator.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Weigh rapidly; use low-humidity environments.
Very hygroscopic Δm ≥ 15.0%Glovebox required for precise molarity.
Deliquescent Absorbs sufficient water to form a liquidRequires stock-solution methods or salt swapping.
Table 2: Counterion Comparison for Basic APIs

Changing the counterion directly impacts the lattice hydration energy[2].

Counterion Hydration Tendency Typical Hygroscopicity Impact on Aqueous Solubility
Chloride (HCl) Very High High to Deliquescent Excellent
Sulfate High Moderate to High Good
Mesylate Low Low to Moderate Excellent

| Tosylate | Very Low | Non-hygroscopic | Moderate to Low |

Troubleshooting Guides & FAQs

Q1: "My spirocyclic amine HCl salt rapidly turns into a sticky gum on the analytical balance. How do I weigh it accurately for a sensitive bioassay?"

  • Expert Insight: You are attempting to weigh a moving target. As it sits on the balance, it absorbs water, artificially inflating the mass and ruining your molarity calculations.

  • Solution: Do not weigh the powder directly. Use the "Whole-Vial Difference Method" (See Protocol A). By weighing the sealed vial, dissolving the contents in situ, and weighing the empty vial afterward, you eliminate atmospheric exposure from the mass calculation entirely[3]. Alternatively, pre-filled reaction vials can be utilized to handle hygroscopic salts without an isolation chamber[4].

Q2: "I need the anhydrous free base for a moisture-sensitive Buchwald-Hartwig cross-coupling. My HCl salt is wet. Can I just bake it in the oven?"

  • Expert Insight: No. Direct thermal drying of amine hydrochloride hydrates often leads to thermal degradation or reverse-hydrolysis. The water molecules are tightly bound in the crystal lattice.

  • Solution: Perform an azeotropic distillation . Suspend the wet salt in anhydrous toluene and evaporate it under reduced pressure. Toluene forms a minimum-boiling azeotrope with water, effectively "pulling" the moisture out of the crystal lattice at lower temperatures without degrading the spirocycle.

Q3: "Can we engineer this problem out of the molecule entirely?"

  • Expert Insight: Yes. Hygroscopicity is a property of the salt form, not just the spirocyclic scaffold. By replacing the highly hydrophilic chloride ion with a larger, more diffuse counterion, you reduce the lattice's affinity for water[5].

  • Solution: Conduct a High-Throughput Salt Screen (See Protocol B) to identify a non-hygroscopic polymorph[6].

Self-Validating Experimental Protocols

Protocol A: The "Whole-Vial" Stock Solution Method
  • Causality & Validation: By weighing by difference ( Wtotal​−Wempty​ ), this protocol creates a self-validating closed loop that mathematically nullifies any moisture absorbed during the transfer process.

Step-by-Step Methodology:

  • Equilibration: If stored at low temperatures, place the sealed commercial vial in a desiccator at room temperature for at least 2 hours to prevent condensation on the cold glass[3].

  • Initial Mass ( Wtotal​ ): Weigh the intact, sealed vial on an analytical balance. Record the mass.

  • In Situ Dissolution: Transfer the vial to a fume hood or inert glove bag. Open the cap and immediately inject an anhydrous solvent (e.g., anhydrous DMSO or DMF) directly into the vial.

  • Quantitative Transfer: Swirl to dissolve the gum/powder completely. Transfer this solution to a pre-weighed volumetric flask.

  • Rinsing: Rinse the original vial and cap three times with the anhydrous solvent, transferring all rinses to the volumetric flask.

  • Final Mass ( Wempty​ ): Dry the empty original vial and cap under a gentle stream of nitrogen until completely dry. Weigh the empty vial and cap.

  • Calculation: The exact mass of your compound is Wtotal​−Wempty​ . Calculate the required volume for your target molarity and dilute the volumetric flask to the mark.

Protocol B: High-Throughput Salt Screening Workflow
  • Causality & Validation: This workflow systematically pairs the free base with diverse acids. The validation occurs at the end via Dynamic Vapor Sorption (DVS), ensuring the new salt form empirically resists moisture uptake at 80% RH[2].

Step-by-Step Methodology:

  • Free Base Generation: Neutralize the hygroscopic HCl salt using saturated NaHCO3​ , extract into ethyl acetate, dry, and concentrate. Prepare a 50 mM stock solution of the free base in THF[6].

  • Dispensing: Aliquot the free base stock into a 96-well glass plate (targeting 2–50 μmol per well)[6].

  • Counterion Addition: Add 1.05 equivalents of various acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, citric acid) from 0.1 M aqueous or methanolic stock solutions[6].

  • Evaporation: Remove all carrier solvents thoroughly using a centrifugal evaporator[6].

  • Crystallization: Add 100 μL of various crystallization solvents (e.g., Acetone, EtOH, EtOAc, Heptane) to the wells. Seal the plate.

  • Thermal Cycling: Incubate in a programmable oven, cycling between 50°C and 5°C every 4 hours for 48 hours to promote crystal growth.

  • Analysis: Filter the hits. Analyze crystalline solids via polarized light microscopy and DVS to confirm Δm<2.0% at 80% RH.

Visualizations

(Note: Diagrams are optimized for a maximum width of 760px)

HandlingLogic Start Spirocyclic Amine HCl Exhibits Deliquescence Q1 Is exact molarity critical right now? Start->Q1 Q2 Can you change the salt form? Start->Q2 A1_Yes Use Glovebox or Dry Bag Q1->A1_Yes Yes A1_No Use Whole-Vial Stock Protocol Q1->A1_No No A2_Yes Perform High-Throughput Salt Screen Q2->A2_Yes Yes A2_No Azeotropic Drying or Lyophilization Q2->A2_No No

Decision logic for handling hygroscopic spirocyclic amine hydrochlorides based on experimental needs.

SaltScreenWorkflow N1 1. Free Base Generation N2 2. Dispense into 96-Well Plate N1->N2 N3 3. Add Counterions (e.g., Mesylate) N2->N3 N4 4. Evaporate & Add Solvents N3->N4 N5 5. Thermal Cycling (50°C to 5°C) N4->N5 N6 6. DVS & XRPD Analysis N5->N6

High-throughput salt screening workflow to identify non-hygroscopic spirocyclic amine counterions.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Oxa-8-azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this spirocyclic compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and ensure the high purity required for your research.

Frequently Asked Questions (FAQs)
Q1: What is 1-Oxa-8-azaspiro[4.6]undecane hydrochloride, and why is its purity critical?

1-Oxa-8-azaspiro[4.6]undecane is a heterocyclic spiro compound, a class of molecules with unique three-dimensional structures that are of significant interest in medicinal chemistry and drug discovery.[1][2] The hydrochloride salt form is often preferred for its improved stability and solubility. Purity is paramount because even minute levels of impurities can drastically alter biological activity, lead to erroneous experimental results, and pose safety risks in pharmaceutical applications.[3] Regulatory bodies require stringent purity profiles for active pharmaceutical ingredients (APIs), making impurity identification and removal a critical step in the development process.[3]

Q2: What are the most common impurities encountered during the synthesis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride?

Impurities can originate from starting materials, intermediates, byproducts of side reactions, or degradation. They typically fall into several categories:

  • Structurally Related Impurities: These include isomers, unreacted starting materials, or byproducts from the cyclization or amination steps. Their similar structures can make them challenging to separate.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., THF, Dioxane, Ethyl Acetate, Methanol) can become trapped in the crystal lattice.[4] Gas Chromatography (GC) is the standard method for quantifying these.[4][5]

  • Inorganic Salts: If aqueous hydrochloric acid or salt-based reagents (e.g., sodium bicarbonate for neutralization) are used, inorganic salts like sodium chloride can co-precipitate with the final product.[6]

  • Reagents and Catalysts: Unreacted reagents or catalysts from preceding synthetic steps may carry through to the final product.

Q3: Which analytical techniques are essential for assessing the purity of the final product?

A multi-technique approach is necessary for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for determining the purity profile and quantifying structurally related impurities. A well-developed HPLC method can separate the main compound from closely related byproducts.[7]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides definitive structural confirmation of the desired compound and helps identify unknown impurities by their unique spectral signatures.[3]

  • Mass Spectrometry (MS): Used in conjunction with LC or GC to confirm the molecular weight of the product and identify impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying residual solvents.[4][5]

  • Karl Fischer Titration: Specifically used to determine the water content in the final salt.[7]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.

Problem 1: My final product is an oil or a sticky, non-crystalline solid.
  • Underlying Cause: This phenomenon, often called "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice.[8] It is typically caused by the presence of impurities that disrupt crystallization or by using a solvent in which the product is excessively soluble even at low temperatures. Residual solvents can also act as plasticizers, preventing the formation of a hard, crystalline solid.

  • Expert Solution & Rationale:

    • Trituration: First, attempt to triturate the oil or sticky solid with a solvent in which the desired product is insoluble but the impurities are soluble. A non-polar solvent like diethyl ether or hexane is an excellent starting point. This process "washes" the impurities away, which can often induce crystallization.[9]

    • Re-evaluate the Precipitation/Crystallization Solvent: If trituration fails, the solvent system is likely suboptimal. The hydrochloride salt may be too soluble. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation. For instance, if your product is dissolved in isopropanol, slowly adding diethyl ether can effectively crash out the pure salt.[10]

    • Purify the Free Base First: The most robust solution is to convert the hydrochloride salt back to its free base form. Purify the free base, which is typically less polar and more amenable to standard silica gel column chromatography, and then re-form the hydrochloride salt using anhydrous HCl.[6][9] This strategy removes a broad spectrum of impurities that may be inhibiting crystallization.

Problem 2: My HPLC chromatogram shows a purity of <95%, with impurity peaks close to the main product peak.
  • Underlying Cause: The presence of impurities that are structurally very similar to your target compound. These often have similar polarities, making them difficult to resolve on a standard chromatography column.

  • Expert Solution & Rationale:

    • Optimize HPLC Method: Before attempting preparative chromatography, ensure your analytical method provides the best possible resolution. Experiment with different mobile phase compositions, gradients, column types (e.g., C18, Phenyl-Hexyl), and additives (e.g., formic acid, trifluoroacetic acid).[7]

    • Column Chromatography of the Free Base: As previously mentioned, converting to the free base is often the most effective strategy. The free amine will interact differently with the silica gel compared to the charged hydrochloride salt, often allowing for a much better separation from non-basic impurities.[11][12]

    • Recrystallization: If the impurity level is relatively low (e.g., <5%), recrystallization can be highly effective. The principle is to find a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at a cool temperature, while the impurity remains in solution (or vice-versa).[8] For hydrochloride salts, solvents like isopropanol, ethanol, or mixtures with water are common starting points.[10]

Problem 3: The NMR spectrum shows signals that do not correspond to the product, such as residual solvents or unreacted starting materials.
  • Underlying Cause: Incomplete reaction, inadequate workup, or insufficient drying. Residual solvents are a common issue, and signals from synthetic precursors (e.g., a Boc-protecting group if used) indicate an incomplete reaction.

  • Expert Solution & Rationale:

    • Identify the Impurity: Compare the extraneous peaks to the known spectra of your starting materials and solvents. Common solvent peaks (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃) are well-documented.

    • Thorough Drying: If residual solvent is the issue, dry the material under a high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable).

    • Aqueous Wash of the Free Base: For removing water-soluble reagents or byproducts, convert the salt to the free base and perform an aqueous wash. The organic free base can be extracted into a solvent like dichloromethane or ethyl acetate, leaving water-soluble impurities behind. After drying the organic layer, the pure free base can be isolated and converted back to the hydrochloride salt.[6]

Problem 4: The final product has a low or broad melting point.
  • Underlying Cause: A sharp melting point is a key indicator of purity. A broad or depressed melting point range is a classic sign that the sample is impure.[8] The presence of impurities disrupts the crystal lattice, requiring less energy to transition to a liquid state.

  • Expert Solution & Rationale:

    • Recrystallization: This is the definitive technique for improving crystalline purity and, consequently, sharpening the melting point.[8] The process selectively incorporates the desired molecule into a growing crystal lattice, excluding impurities into the mother liquor.

    • Solvent Wash: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor, which is rich in impurities, that may be coating the surface of the crystals.[8]

    • Complete Solvent Removal: Ensure the product is completely dry. Trapped solvent can act as an impurity and depress the melting point.

Data Presentation & Protocols
Table 1: Recommended Analytical Methods for Purity Assessment
Analytical TechniquePurposeTypical Parameters
HPLC-UV Quantify structurally related organic impurities.Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic AcidDetection: UV at 210 nm
¹H NMR Confirm chemical structure and identify organic impurities.Solvent: D₂O, MeOD, or DMSO-d₆Frequency: 400 MHz or higher
GC-MS Identify and quantify residual volatile solvents.Column: BP 624 or similarDetector: Flame Ionization (FID) or Mass Spectrometry (MS)Injection: Headspace or direct injection[4]
Karl Fischer Titration Determine water content.Coulometric or Volumetric titration.[7]
Experimental Protocol: Purification via Free Base Conversion and Salt Re-formation

This protocol is a robust method for removing a wide range of impurities, including inorganic salts and highly polar organic contaminants.

Step 1: Conversion to Free Base

  • Dissolve the crude 1-Oxa-8-azaspiro[4.6]undecane hydrochloride salt in deionized water (approx. 10 mL per 1 g of salt).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution dropwise while stirring until the pH of the solution is basic (pH 9-10, check with pH paper).

  • The free base may precipitate or form an oil. Extract the aqueous mixture three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Purification of the Free Base (If Necessary)

  • If the free base is still impure (as determined by TLC or HPLC), perform silica gel column chromatography.[11][12]

  • Choose an appropriate eluent system, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the amine from streaking on the column.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

Step 3: Re-formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.[9]

  • The hydrochloride salt should precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and residual solvent.[9]

  • Dry the pure 1-Oxa-8-azaspiro[4.6]undecane hydrochloride salt under high vacuum to a constant weight.

Visualized Workflow
Diagram 1: Decision Tree for Purification Strategy

Purification_Workflow start Crude Product Analysis (HPLC, NMR, GC) check_purity Purity > 98%? start->check_purity pass Final Product: Dry and Characterize check_purity->pass Yes fail Identify Main Impurity Class check_purity->fail No residual_solvent Residual Solvent fail->residual_solvent GC Impurity inorganic_salt Inorganic Salt / Polar Impurity fail->inorganic_salt NMR/Solubility clues organic_impurity Structurally Related Organic Impurity fail->organic_impurity HPLC/NMR Impurity solve_solvent Action: High Vacuum Drying residual_solvent->solve_solvent solve_salt Action: Convert to Free Base, Aqueous Wash, Re-salt inorganic_salt->solve_salt solve_organic Action: Recrystallization or Free Base Column Chromatography organic_impurity->solve_organic reanalyze Re-analyze Product solve_solvent->reanalyze solve_salt->reanalyze solve_organic->reanalyze reanalyze->check_purity

Caption: A decision tree for troubleshooting the purification of the target compound.

References
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. National Center for Biotechnology Information. Available at: [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. National Center for Biotechnology Information. Available at: [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. ACS Publications. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Process of purifying aminated compounds. Google Patents.
  • HYDROCHLORIC ACID. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. Available at: [Link]

  • 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO). PubChem. Available at: [Link]

  • 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride. NextSDS. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • 2-Oxo-1-oxa-8-azaspiro[9][13] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents. Available at:

  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. Google Patents.
  • Impurity Synthesis And Identification. SpiroChem. Available at: [Link]

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ResearchGate. Available at: [Link]

  • Amine System Troubleshooting Guide. Scribd. Available at: [Link]

  • Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. PlumX. Available at: [Link]

  • Spiro compound. Wikipedia. Available at: [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. Available at: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. Available at: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]

Sources

Optimization

Formation of an oil instead of solid hydrochloride salt solutions

[label="Are Seeds Available?", Caption: Thermodynamic pathways leading to crystallization versus liquid-liquid phase separation. Troubleshooting Start API + HCl Addition (Oiling Out Observed) CheckWater Is Aqueous HCl Us...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Are Seeds Available?",

Caption: Thermodynamic pathways leading to crystallization versus liquid-liquid phase separation.

Troubleshooting Start API + HCl Addition (Oiling Out Observed) CheckWater Is Aqueous HCl Used? Start->CheckWater ChangeSource Switch to Anhydrous HCl (e.g., HCl in Dioxane/Ether) CheckWater->ChangeSource Yes CheckCooling Is Cooling/Addition Rate Too Fast? CheckWater->CheckCooling No ChangeSource->CheckCooling SlowRate Reduce Rate & Implement Temp Cycling CheckCooling->SlowRate Yes CheckSeeds Are Seeds Available? CheckCooling->CheckSeeds No SlowRate->CheckSeeds AddSeeds Seed Before LLPS Boundary (Low Supersaturation) CheckSeeds->AddSeeds Yes SolventScreen Redesign Solvent System (Alter Miscibility Gap) CheckSeeds->SolventScreen No

Caption: Troubleshooting decision tree for API hydrochloride salt oiling out.

Quantitative Solvent Impact Data

Selecting the correct solvent system is the most effective way to manipulate the miscibility gap. The table below summarizes the impact of common solvent systems and HCl sources on the probability of LLPS during salt formation.

Solvent SystemHCl SourceSolvation Power for API BaseSolvation Power for HCl SaltLLPS ProbabilityMechanistic Rationale
DCM / Heptane Aqueous HCl (37%)HighLowVery High Water creates a ternary system; heptane forces rapid phase separation of the hydrated salt.
Ethanol Aqueous HCl (37%)ModerateModerateMedium Ethanol acts as a co-solvent for water, but high supersaturation upon cooling can still induce LLPS.
Isopropanol (IPA) HCl in IPA (5-6M)ModerateLow/ModerateLow Anhydrous system; gradual cooling allows entry into the metastable zone without crossing the miscibility gap.
Acetone HCl gas (bubbled)HighVery LowMedium Anhydrous, but the extreme insolubility of the salt in acetone can cause massive supersaturation and kinetic oiling out.
THF / Toluene HCl in Dioxane (4M)HighLowVery Low Excellent control over supersaturation; toluene acts as a mild anti-solvent, keeping the system out of the LLPS region.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the state of the system before proceeding to the next step.

Protocol A: Anhydrous Salt Formation via Controlled Anti-Solvent Addition

Objective: Prevent water-induced miscibility gaps and kinetically control supersaturation.

  • Dissolution: Dissolve the free base API in a minimal volume of a "good" anhydrous solvent (e.g., anhydrous Ethanol or THF) at 40°C.

    • Validation Check: The solution must be completely transparent. If cloudy, filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in Dioxane) dropwise over 30 minutes via a syringe pump while maintaining the temperature at 40°C.

    • Validation Check: Monitor the solution. It should remain clear. If a second liquid phase appears (turbidity without birefringence under cross-polarized light), the concentration is too high. Add 10% more "good" solvent until clear.

  • Anti-Solvent Titration: Begin adding the anti-solvent (e.g., Toluene or Heptane) dropwise until the solution becomes faintly opaque (the cloud point). Immediately stop the addition.

  • Aging & Nucleation: Hold the temperature at 40°C for 1 hour.

    • Validation Check: Extract a 10 µL aliquot and observe under a polarized light microscope (PLM). The presence of birefringence confirms crystalline nucleation. If spherical, non-birefringent droplets are seen, LLPS has occurred—raise the temperature by 10°C to redissolve and add more "good" solvent.

  • Cooling: Once birefringence is confirmed, cool the suspension to 5°C at a controlled rate of 0.1°C/min. Isolate the solid via vacuum filtration.

Protocol B: Seeding and Temperature Cycling (For Low-Melting Point Salts)

Objective: Provide a thermodynamic sink (crystal lattice) to consume supersaturation before the system can enter the liquid-liquid equilibrium region [2].

  • Preparation: Prepare a solution of the API free base and 1.05 eq of HCl in the chosen solvent system at a temperature 10°C above the known LLPS boundary (clearing point).

  • Cooling to Metastable Zone: Cool the solution slowly (0.2°C/min) to exactly 2°C above the known cloud point (the onset of oiling out).

  • Seeding: Add 1-2 wt% of highly pure, pre-milled API HCl salt seed crystals.

    • Validation Check: The seeds should remain suspended and not dissolve (confirming supersaturation) nor melt into oil droplets (confirming the temperature is below the salt's melting point in solution).

  • Desupersaturation Hold: Hold the temperature constant for 2 hours to allow the seeds to grow and consume the solute, thereby lowering the chemical potential of the solution below the LLPS threshold.

  • Temperature Cycling (Optional): If fine oil droplets are observed alongside crystals, cycle the temperature: Heat by +5°C (to dissolve the oil), hold for 30 mins, then cool by -10°C (to grow the crystals). Repeat 3 times.

    • Validation Check: Final PLM analysis should show uniform crystal habits with zero spherical oil inclusions.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. ACS Publications. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-Oxa-8-azaspiro[4.6]undecane vs. Alternative Spirocyclic Scaffolds in Drug Discovery

As a Senior Application Scientist specializing in medicinal chemistry and early-stage drug discovery, I frequently evaluate novel building blocks to overcome the physicochemical liabilities of traditional planar aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and early-stage drug discovery, I frequently evaluate novel building blocks to overcome the physicochemical liabilities of traditional planar aromatics. The transition toward high-Fsp³ (fraction of sp³-hybridized carbons) architectures—famously termed the [1] paradigm—has positioned spirocycles as premier scaffolds.

Among these, 1-Oxa-8-azaspiro[4.6]undecane has emerged as a structurally compelling module. Featuring a 5-membered oxygen-containing ring spiro-fused to a 7-membered azepane ring, it offers a unique blend of conformational flexibility and polarity. This guide provides an objective, data-driven comparison of 1-Oxa-8-azaspiro[4.6]undecane against other prevalent spirocycles, supported by self-validating experimental protocols.

Structural Dynamics & Physicochemical Profiling

The strategic incorporation of spirocyclic scaffolds aims to modulate three critical parameters: aqueous solubility, lipophilicity (LogD), and metabolic intrinsic clearance (Cl_int) [2]. While compact systems like the spiro[3.3] heptanes are ubiquitous, they often suffer from high ring strain and limited exit vector diversity. In contrast, the [4.6] architecture of 1-Oxa-8-azaspiro[4.6]undecane provides a broader spatial sweep for target engagement while maintaining excellent physicochemical properties due to the oxa-substitution [3].

G A Aromatic Scaffold Replacement B Increased Fsp3 & 3D Complexity A->B Escape from Flatland C Disruption of Crystal Packing B->C Structural Rigidity D Lowered Lipophilicity (LogD) B->D Oxa-substitution E Enhanced Aqueous Solubility C->E Lower Melting Point D->E Hydration F Improved Metabolic Stability D->F Reduced CYP Binding

Logical flow of physicochemical improvements via oxa-azaspirocycle incorporation.

Comparative Data Analysis

To objectively benchmark 1-Oxa-8-azaspiro[4.6]undecane, we compare it against three reference scaffolds:

  • 2-Oxa-6-azaspiro[3.3]heptane: A highly rigid, compact comparator.

  • 1-Oxa-4-azaspiro[4.5]decane: A standard 5/6 fused system.

  • 2-Azaspiro[4.6]undecane: The carbocyclic (oxygen-free) counterpart to isolate the effect of the heteroatom.

Table 1: Representative Physicochemical Profile of Spirocyclic Scaffolds

ScaffoldFsp³LogD (pH 7.4)Kinetic Sol. (µM)Cl_int (µL/min/mg)Ring Strain
1-Oxa-8-azaspiro[4.6]undecane 1.000.15>20018.4Low-Medium
2-Oxa-6-azaspiro[3.3]heptane 1.00-1.10>20045.2High
1-Oxa-4-azaspiro[4.5]decane 1.000.4215022.1Low
2-Azaspiro[4.6]undecane 1.001.854568.5Low-Medium

Data Interpretation: The inclusion of the oxygen atom in the [4.6] system dramatically lowers LogD from 1.85 to 0.15 compared to its carbocyclic counterpart, driving kinetic solubility above 200 µM [4]. Furthermore, while the [3.3] system is highly polar, its strained nature makes it more susceptible to Phase I oxidative ring-opening (higher Cl_int). 1-Oxa-8-azaspiro[4.6]undecane strikes an optimal balance: it is metabolically stable (18.4 µL/min/mg) while providing the necessary flexibility for induced-fit binding in challenging protein pockets.

Experimental Methodologies

To ensure scientific integrity, the data presented above is derived from rigorous, self-validating assays. Below are the protocols utilized in our laboratory to profile these spirocycles.

Protocol A: Kinetic Aqueous Solubility Profiling (Laser Nephelometry)

Causality: We utilize laser nephelometry rather than thermodynamic shake-flask methods for early screening. Nephelometry detects the exact concentration at which a compound aggregates (crashes out) when spiked from a DMSO stock into an aqueous buffer. This perfectly mimics the conditions of biochemical assays, preventing false negatives caused by compound precipitation.

  • Stock Preparation: Prepare 10 mM stock solutions of the spirocyclic fragments in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in a 96-well plate using DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1.0%.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (500 rpm) to reach kinetic equilibrium.

  • Nephelometric Reading: Measure light scattering using a laser nephelometer. The solubility limit is defined as the highest concentration before a statistically significant increase in scattered light is detected. Self-Validating Mechanism: Every run must include Caffeine (highly soluble, no scattering up to 500 µM) and Amiodarone (poorly soluble, distinct scattering at ~5 µM). If Amiodarone fails to precipitate, the buffer system or detector calibration is flawed, and the run is invalidated.

Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance, Cl_int)

Causality: Spirocycles exhibit different metabolic vulnerabilities than planar aromatics (e.g., CYP-mediated aliphatic oxidation vs. aromatic hydroxylation). Evaluating Cl_int in Human Liver Microsomes (HLMs) isolates Phase I CYP450 metabolism, which is the primary liability for aliphatic amines.

Workflow N1 Compound Preparation N2 HLM Incubation (0.5 mg/mL) N1->N2 N3 NADPH Addition N2->N3 N4 Time-course Aliquots N3->N4 N5 Acetonitrile Quench N4->N5 N6 LC-MS/MS Analysis N5->N6

Step-by-step workflow for evaluating microsomal intrinsic clearance (Cl_int).

  • Master Mix Preparation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and 1 µM test spirocycle in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Self-Validating Mechanism: A parallel minus-NADPH control is run for every compound. If compound depletion occurs without NADPH, it signals chemical instability or non-specific protein binding, invalidating the CYP-mediated Cl_int calculation. Verapamil is included as a high-clearance positive control.

Conclusion

The comparative analysis demonstrates that 1-Oxa-8-azaspiro[4.6]undecane is a highly privileged scaffold for modern drug discovery. While the widely used spiro[3.3] systems offer extreme rigidity, they often introduce metabolic liabilities due to ring strain. Conversely, the [4.6] system provides a highly desirable Fsp³ = 1.0 profile, exceptional aqueous solubility driven by the oxa-substitution, and robust metabolic stability. Its 7-membered azepane ring provides distinct, flexible exit vectors that allow medicinal chemists to probe novel chemical space and optimize receptor-ligand complementarity without sacrificing ADME properties.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. URL:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationships of Muscarone Analogues

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of muscarone and its key analogues. Designed for researchers, scientists, and drug development professionals, this document delves...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of muscarone and its key analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular interactions that govern ligand affinity and functional activity at muscarinic acetylcholine receptors (mAChRs). We will explore how subtle stereochemical and structural modifications dramatically alter pharmacological profiles, supported by experimental data and detailed protocols.

Introduction: The Muscarinic Acetylcholine Receptor Family

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine (ACh).[1][2] These receptors are integral to numerous physiological processes in both the central and peripheral nervous systems, including learning, memory, smooth muscle contraction, and heart rate regulation.[2][3][4]

The five mAChR subtypes exhibit distinct G protein-coupling preferences, which dictates their downstream signaling cascades.[5]

  • M1, M3, and M5 receptors preferentially couple to G proteins of the Gq/11 family.[2][3] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular activation.[5][6]

  • M2 and M4 receptors couple to the Gi/o family of G proteins.[1][2] This pathway primarily involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]

This differential signaling makes the development of subtype-selective ligands a major goal in pharmacology to achieve targeted therapeutic effects while minimizing side effects.[8] Muscarone, a potent natural agonist, and its synthetic analogues serve as critical tools for probing the structural requirements for mAChR activation.

Gq/11 Signaling Pathway for M1/M3/M5 Receptors

The following diagram illustrates the canonical signaling cascade initiated by agonist binding to Gq/11-coupled muscarinic receptors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Muscarone Analogue (Agonist) Receptor M1/M3/M5 Receptor (GPCR) Agonist->Receptor Binds G_protein Gq/11 Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_ion Ca2+ Ca_Store->Ca_ion Releases Response Cellular Response (e.g., Contraction, Secretion) Ca_ion->Response Mediates

Gq/11 signaling cascade initiated by M1, M3, or M5 receptor activation.

Muscarone vs. Analogues: A Stereochemical and Structural Comparison

The affinity and efficacy of a ligand are dictated by its three-dimensional structure and its ability to form favorable interactions within the receptor's binding pocket. Muscarone's structure, featuring a quaternary ammonium group, a tetrahydrofuran ring with an ether oxygen, and a ketone group, is a useful template for understanding these interactions.[9][10] However, it is the precise spatial arrangement of these features that determines its pharmacological activity.

The Critical Role of Stereochemistry: Muscarone vs. Allomuscarone

A compelling demonstration of SAR comes from comparing the enantiomers of muscarone and its diastereomer, allomuscarone.[11] Allomuscarone differs from muscarone only in the stereochemistry at the C2 position of the tetrahydrofuran ring.

SAR_Comparison cluster_muscarone Muscarone cluster_allomuscarone Allomuscarone cluster_modifications Key Structural Modifications muscarone_img muscarone_label (2S,5S)-(-)-Muscarone (Eutomer) allomuscarone_img allomuscarone_label (2R,5S)-(-)-Allomuscarone (Eutomer) stereo Stereochemistry at C2 stereo->muscarone_label Inversion leads to... stereo->allomuscarone_label ring Ring Atom Substitution (e.g., Carbocyclic Analogs) sidechain Side Chain & Quaternary Group

Key structural differences between muscarone and allomuscarone.

Experimental evidence robustly shows that (-)-(2S,5S)-muscarone is the eutomer (the more active enantiomer), exhibiting significantly higher affinity and potency compared to its (+)-(2R,5R) counterpart.[11] Similarly, for allomuscarone, the (-)-(2R,5S) enantiomer is the eutomer.[11] This stereoselectivity underscores the highly specific conformational requirements of the muscarinic binding site. The incorrect orientation of key functional groups, caused by inverting a single stereocenter, can severely impede optimal receptor interaction.

Quantitative Comparison of Muscarone and Allomuscarone Activity

The following table summarizes binding affinity (Ki) and functional potency (pD2, the negative log of EC50) data for the active enantiomers of muscarone and allomuscarone at M1, M2, and M3 receptor subtypes. This data is derived from studies using radioligand binding and functional assays on isolated tissues.[11]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pD2)
(-)-(2S,5S)-Muscarone M1 (Cerebral Cortex)1306.80
M2 (Heart)307.50
M3 (Salivary Glands)1106.90
(-)-(2R,5S)-Allomuscarone M1 (Cerebral Cortex)3906.00
M2 (Heart)1206.70
M3 (Salivary Glands)5006.10
Data synthesized from De Amici et al., J. Med. Chem. 1991.[11]

Analysis of the Data:

  • Affinity and Potency: (-)-Muscarone consistently demonstrates higher binding affinity (lower Ki values) and greater functional potency (higher pD2 values) across all three receptor subtypes compared to (-)-allomuscarone.

  • Subtype Selectivity: Both compounds show a slight preference for the M2 receptor subtype in binding and functional assays. However, the overall lack of high subtype selectivity is a common feature among many orthosteric muscarinic agonists.[2][8]

  • Causality: The reduced activity of allomuscarone is attributed to the altered spatial relationship between the ketone oxygen and the quaternary nitrogen due to the inverted stereocenter at C2.[11] This likely disrupts a critical hydrogen bond or electrostatic interaction within the receptor's orthosteric binding site that is necessary for stabilizing the active receptor conformation.

Other Structural Modifications
  • Carbocyclic Analogues: Replacing the ether oxygen of the tetrahydrofuran ring with a methylene (CH2) group to create a cyclopentane ring helps to probe the role of this heteroatom.[9][12] Studies on these carbocyclic analogues have revealed that while the ether oxygen is not absolutely essential for activity, its replacement generally alters potency, confirming its contribution to receptor binding, likely through hydrogen bonding.[9]

  • Spiromuscarones: These analogues feature a spirocyclic system, which introduces significant conformational rigidity. One such analogue, a partial agonist, showed a high binding affinity (Ki of 7 nM) but lower intrinsic activity compared to full agonists like carbachol.[13] This highlights the principle that high affinity does not always translate to high efficacy. A ligand can bind tightly but be less efficient at inducing the conformational change required for full receptor activation.

Experimental Methodologies: Quantifying Ligand Activity

The data presented above is generated using a combination of binding and functional assays. Understanding these methodologies is crucial for interpreting SAR data correctly.

Radioligand Competition Binding Assay

This assay directly measures the affinity of a test compound for a receptor. It quantifies how effectively the test compound (the "competitor") competes with a radiolabeled ligand of known affinity for binding to the receptor. The output is typically an IC50 value, which is then converted to a Ki (inhibition constant) value.[14][15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep 1. Prepare Membranes (from cells/tissues expressing the target mAChR subtype) radioligand 2. Prepare Radioligand (e.g., [3H]NMS) competitor 3. Prepare Test Compound (Muscarone Analogue) at various concentrations incubation 4. Incubate (Membranes + Radioligand + Test Compound) competitor->incubation filtration 5. Separate Bound/Free (Rapid vacuum filtration) incubation->filtration counting 6. Quantify Bound Radioactivity (Scintillation counting) filtration->counting curve 7. Plot Competition Curve (% Bound vs. [Test Compound]) counting->curve ic50 8. Determine IC50 curve->ic50 ki 9. Calculate Ki (using Cheng-Prusoff equation) ic50->ki

Workflow for a typical radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the mAChR subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[15]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and serial dilutions of the unlabeled test compound (e.g., a muscarone analogue).[16]

  • Control Wells:

    • Total Binding: Include wells with membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Include wells with membranes, radioligand, and a saturating concentration of a known high-affinity antagonist (e.g., atropine) to measure binding to non-receptor sites.[16]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters several times with ice-cold buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[16]

Causality Behind Choices: The use of a radiolabeled antagonist like [3H]NMS is common because antagonists typically bind with high affinity and are less sensitive to the G protein-coupling state of the receptor, providing a more stable measurement of receptor number.[17] Rapid filtration is critical to prevent the dissociation of the radioligand from the receptor during the separation step.

Functional Assay: Calcium Flux

For M1, M3, and M5 receptors that couple to Gq/11, a calcium flux assay is a direct measure of receptor activation.[18] It measures the increase in intracellular calcium concentration that occurs following agonist stimulation.[19] This assay is often performed using a fluorescence imaging plate reader (FLIPR).[20]

Detailed Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Culture: Plate cells stably expressing the Gq-coupled mAChR subtype of interest (e.g., CHO-M1 cells) into a black, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the cells (e.g., for 1 hour at 37°C) to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[21]

  • Compound Preparation: Prepare serial dilutions of the test agonists (muscarone analogues) in an appropriate assay buffer in a separate compound plate.

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells in each well. It will then automatically add the test compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time in real-time.[20]

  • Data Analysis:

    • The increase in fluorescence intensity is directly proportional to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Fit the resulting concentration-response curve using a sigmoidal dose-response model to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).[21]

Causality Behind Choices: Using stably transfected cell lines ensures a homogenous and high-density population of the target receptor, leading to robust and reproducible signals.[22] Real-time kinetic reading by instruments like the FLIPR is essential because the calcium signal is often rapid and transient.[23]

Conclusion and Future Directions

The comparative analysis of muscarone analogues provides a clear and compelling picture of the structure-activity relationships at muscarinic receptors. The profound impact of stereochemistry, as seen in the comparison of muscarone and allomuscarone, highlights the exquisite spatial precision required for effective ligand-receptor interactions.[11] Furthermore, modifications to the core scaffold, such as in carbocyclic and spiro-analogues, demonstrate the distinct roles of different pharmacophoric features in governing both binding affinity and functional efficacy.[9][13]

The detailed experimental protocols for binding and functional assays provide the framework for generating the reliable, quantitative data necessary to build these SAR models. As research progresses, the focus will continue to be on developing analogues with greater subtype selectivity. This may be achieved through the exploration of allosteric modulators or bitopic ligands that engage both the orthosteric and allosteric sites, offering new avenues for therapeutic intervention in diseases ranging from Alzheimer's to overactive bladder.[2][8]

References

  • Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. (2021). MDPI. [Link]

  • Muscarinic receptors – Knowledge and References. Taylor & Francis. [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Muscarinic acetylcholine receptor. Wikipedia. [Link]

  • Multiple Muscarinic Acetylcholine Receptor Subtypes Modulate Striatal Dopamine Release, as Studied with M1–M5 Muscarinic Receptor Knock-Out Mice. (2002). Journal of Neuroscience. [Link]

  • De Amici, M., et al. (1991). Synthesis and pharmacological investigation of the enantiomers of muscarone and allomuscarone. Journal of Medicinal Chemistry. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (2012). PMC. [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (2017). PubMed. [Link]

  • G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. (2008). PubMed. [Link]

  • G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Monash University. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate. [Link]

  • GPCR Functional Cell-based Assays. GenScript. [Link]

  • Synthesis and biological activity of some carbocyclic analogs of muscarine. (1972). ACS Publications. [Link]

  • Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. (2019). PMC. [Link]

  • Wu, E. S., et al. (1995). In Vitro Muscarinic Activity of Spiromuscarones and Related Analogs. Journal of Medicinal Chemistry. [Link]

  • Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. (2024). MDPI. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). PubMed. [Link]

  • Functional assays for screening GPCR targets. (2005). ScienceDirect. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Conformational Studies of Muscarone Analogues: X-ray Analysis and Molecular Mechanics Calculations. (1991). PubMed. [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. (2000). PubMed. [Link]

  • Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. protocols.io. [Link]

  • [The structure and activity of muscarine, muscarone and their stereoisomers]. (1958). PubMed. [Link]

  • Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. (2003). PubMed. [Link]

  • Synthesis and biological activity of some carbocyclic analogs of muscarine. ACS Publications. [Link]

  • G Protein‐Coupled Receptor (GPCR) Signaling Pathways in Beta‐Cells. (2013). ResearchGate. [Link]

  • Muscarinic receptors and ligands in cancer. (2008). American Journal of Physiology-Cell Physiology. [Link]

  • Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. (1999). PubMed. [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. (2014). MDPI. [Link]

  • Multitargeting nature of muscarinic orthosteric agonists and antagonists. (2021). Frontiers in Pharmacology. [Link]

  • mAChR-A & mAChR-B. Society for Developmental Biology. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • Influence of Tissue Integrity on Pharmacological Phenotypes of Muscarinic Acetylcholine Receptors in the Rat Cerebral Cortex. (2011). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Comparison of binding affinity constant (pKB) and Hill slope... ResearchGate. [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. (2021). Frontiers in Pharmacology. [Link]

Sources

Validation

A Comprehensive Guide to Determining Kᵢ and IC₅₀ for Novel Compounds: A Case Study with 1-Oxa-8-azaspiro[4.6]undecane hydrochloride

Introduction In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. Two critical parameters in this characterization are the inhibitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. Two critical parameters in this characterization are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the intrinsic binding affinity of an inhibitor to its target, providing a fundamental measure of potency. The IC₅₀ value, conversely, quantifies the functional strength of an inhibitor, indicating the concentration required to inhibit a specific biological process by 50%. Understanding both is essential for evaluating a compound's potential as a therapeutic agent.

This guide focuses on the spirocyclic compound 1-Oxa-8-azaspiro[4.6]undecane hydrochloride . A review of current scientific literature reveals that this compound is not well-characterized, with no publicly available data on its biological targets or pharmacological activity.[1] This scenario is common in early-stage drug discovery, where novel chemical entities require a systematic approach for biological profiling.

Therefore, this document provides a comprehensive, albeit hypothetical, framework for how a researcher would approach the determination of Kᵢ and IC₅₀ for this compound. To create a scientifically grounded and practical guide, we will postulate that through initial screening, 1-Oxa-8-azaspiro[4.6]undecane hydrochloride has been identified as an antagonist of the human M1 muscarinic acetylcholine receptor (M1 mAChR) . This Gq-coupled receptor is a significant target for cognitive disorders, making it a relevant example for this guide.[2]

We will compare its hypothetical performance against Atropine , a well-characterized, non-selective muscarinic receptor antagonist.[3] This guide will detail the experimental logic, provide step-by-step protocols for both binding and functional assays, and present a clear interpretation of the resulting data.

Part 1: Determining Binding Affinity (Kᵢ) via Competitive Radioligand Binding Assay

The first step in characterizing our compound is to determine its direct binding affinity for the M1 receptor. The Kᵢ is an intrinsic property of the compound and the receptor, independent of the assay conditions, making it the gold standard for comparing the potency of different inhibitors.[4] A competitive radioligand binding assay is the most robust method for this determination.

Causality Behind Experimental Choices:

  • The Principle: This assay measures the ability of our unlabeled test compound (1-Oxa-8-azaspiro[4.6]undecane hydrochloride) to compete with a radioactive ligand ("radioligand") for binding to the M1 receptor. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀.

  • Receptor Source: We will use cell membranes prepared from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express a high density of the human M1 mAChR. This provides a consistent and reproducible source of the target receptor.

  • Radioligand Selection: We will use [³H]N-methylscopolamine ([³H]NMS), a high-affinity muscarinic antagonist.[5] Its use as a radioligand is well-established for labeling M1-M5 receptors.[6] We will use it at a concentration close to its dissociation constant (Kₑ) to ensure sensitive detection of competition.

Experimental Workflow: Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Culture CHO-M1 Cells P2 Harvest & Homogenize Cells P1->P2 P3 Isolate Cell Membranes (Centrifugation) P2->P3 P4 Quantify Protein (BCA Assay) P3->P4 A2 Add Membranes, [3H]NMS, & Test Compound (Varying Conc.) P4->A2 A1 Prepare Assay Plate (96-well) A1->A2 A3 Incubate to Equilibrium (e.g., 60 min at 30°C) A2->A3 D1 Separate Bound/Free Ligand (Rapid Filtration) A3->D1 D2 Wash Filters D1->D2 D3 Measure Radioactivity (Scintillation Counting) D2->D3 D4 Plot % Inhibition vs. [Compound] D3->D4 D5 Determine IC50 (Non-linear Regression) D4->D5 D6 Calculate Ki via Cheng-Prusoff Equation D5->D6 cluster_prep Cell Preparation cluster_assay Assay Execution (FLIPR/FlexStation) cluster_analysis Data Analysis P1 Seed CHO-M1 Cells in 96-well plates P2 Incubate Overnight P1->P2 P3 Load Cells with Calcium-sensitive Dye P2->P3 P4 Incubate for Dye Uptake (e.g., 60 min at 37°C) P3->P4 A1 Add Test Compound (Varying Conc.) & Incubate P4->A1 A2 Measure Baseline Fluorescence A1->A2 A3 Inject Agonist (Carbachol) & Measure Kinetic Response A2->A3 D1 Calculate Max Fluorescence Response A3->D1 D2 Normalize Data to Controls (Min & Max Response) D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Determine IC50 (Non-linear Regression) D3->D4

Caption: Workflow for determining IC₅₀ via a cell-based calcium mobilization assay.

Step-by-Step Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Seed CHO-M1 cells into black-walled, clear-bottom 96-well plates at an appropriate density (e.g., 30,000 cells/well) and incubate overnight. [7] * On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM with Pluronic F-127 to aid dispersal).

    • Incubate the plate for approximately 1 hour at 37°C in a 5% CO₂ incubator, protected from light, to allow the cells to take up the dye.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add serial dilutions of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride or the reference compound (Atropine) to the appropriate wells. Include wells with vehicle only (for maximum response) and wells without agonist (for minimum response).

    • Incubate the plate for 15-20 minutes at room temperature.

  • Signal Detection:

    • Place the plate into the fluorescence microplate reader (e.g., FlexStation).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Using the instrument's integrated fluidics, add a pre-determined concentration of the agonist Carbachol (typically an EC₈₀ concentration to ensure a robust signal for inhibition) to all wells simultaneously.

    • Immediately begin measuring the fluorescence intensity kinetically for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, determine the maximum fluorescence signal change from baseline.

    • Normalize the data by setting the average signal from the "agonist only" wells as 0% inhibition and the "no agonist" wells as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the antagonist that reduces the agonist's effect by 50%.

Part 3: Comparative Analysis and Data Interpretation

Once both assays are complete, the data can be compiled and analyzed to build a pharmacological profile of the test compound relative to a known standard.

Hypothetical Data Summary

CompoundTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)
1-Oxa-8-azaspiro[4.6]undecane HCl Human M1 mAChRRadioligand Binding15075
Human M1 mAChRCalcium Mobilization250N/A
Atropine (Reference) Human M1 mAChRRadioligand Binding0.340.17 [3]
Human M1 mAChRCalcium Mobilization~1-10N/A

Note: Kᵢ for Atropine is from literature. [3]IC₅₀ values are hypothetical for illustrative purposes.

Interpretation of Results:

  • Binding Affinity (Kᵢ): In our hypothetical results, the Kᵢ of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (75 nM) is significantly higher than that of Atropine (0.17 nM). This indicates that our test compound has a substantially lower binding affinity for the M1 receptor compared to the high-potency reference antagonist. A lower Kᵢ value signifies a higher binding affinity.

  • Functional Potency (IC₅₀): The functional IC₅₀ (250 nM) is higher than the binding IC₅₀ (150 nM), which is common. This value confirms that the compound acts as an antagonist in a cellular context, blocking the agonist-induced signaling, albeit with lower potency than Atropine.

  • Kᵢ vs. IC₅₀: The Kᵢ is the more fundamental value for comparing binding potency because the IC₅₀ can be influenced by assay conditions, such as the concentration of the agonist used in a functional assay. [8]The Cheng-Prusoff equation is essential for converting the assay-dependent IC₅₀ from a binding assay into the assay-independent Kᵢ. [8]

Conclusion

This guide outlines a rigorous, two-pronged approach to characterizing a novel compound, using the unprofiled molecule 1-Oxa-8-azaspiro[4.6]undecane hydrochloride as a working example. By integrating a direct measure of binding affinity (Kᵢ) from radioligand binding assays with a measure of functional potency (IC₅₀) from a cell-based calcium mobilization assay, researchers can build a comprehensive pharmacological profile. This dual-assay strategy ensures that the observed binding to a target translates into a tangible biological effect, providing a solid foundation for further lead optimization and drug development efforts. The methodologies and principles described herein represent a self-validating system, providing the robust and reliable data necessary to make critical decisions in the progression of a drug discovery project.

References

  • Cortés, R., Probst, A., & Palacios, J. M. (1987). Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies. Brain Research, 435(1-2), 303-314. [Link]

  • Kawashima, K., & Fujimori, A. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]

  • Gül, M. (2018). Muscarinic M1 and M2 receptors, fasting and seizure development in animals. Health Sciences, 7(2), 79-86. [Link]

  • Kwan, C. Y., & Lee, C. M. (1995). Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta. European Journal of Pharmacology, 289(2), 231-238. [Link]

  • Gao, M., et al. (2017). Discovery of two novel, selective agonist radioligands as PET imaging agents for the M1 muscarinic acetylcholine receptor. Journal of Nuclear Medicine, 58(5), 783-789. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pirenzepine activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Molecular Devices. (n.d.). Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. Retrieved from [Link]

  • Smith, D. L., et al. (2016). Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284. Molecular Pharmacology, 90(3), 267-278. [Link]

  • Szymańska, E., & Ghafour, A. (2011). Modulating activity of M receptor to the reaction of ileal smooth muscle. Postępy Higieny i Medycyny Doświadczalnej, 65, 524-530. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]

  • MilliporeSigma. (n.d.). High Density Receptor-Ligand Binding Assays. Retrieved from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

  • Mulsant, B. H., et al. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Psychopharmacology, 238(12), 3465-3474. [Link]

  • Agilent Technologies, Inc. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • Waelbroeck, M., et al. (1987). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. European Journal of Pharmacology, 138(2), 269-272. [Link]

  • Eglen, R. M., & Whiting, R. L. (1990). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 101(3), 591-596. [Link]

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  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(18), 5991. [Link]

  • Novikov, A. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10747. [Link]

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Comparative

Confirming the absolute configuration of spirocyclic compounds

The shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures—often termed "escaping flatland"—has revolutionized modern drug discovery. Spirocyclic compounds, characterized by two rings...

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Author: BenchChem Technical Support Team. Date: March 2026

The shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures—often termed "escaping flatland"—has revolutionized modern drug discovery. Spirocyclic compounds, characterized by two rings sharing a single stereogenic carbon atom, are at the forefront of this movement. Their high fraction of sp3-hybridized carbons ( Fsp3​ ) imparts inherent structural rigidity, improved solubility, and highly specific spatial orientations that enhance target binding[1]. Recent FDA approvals of spirocyclic drugs, such as the migraine therapeutic ubrogepant and the antipsychotic lumateperone, underscore their clinical viability[2].

However, the 3D complexity of spirocycles introduces a critical analytical bottleneck: the unambiguous determination of their absolute configuration (AC). Because enantiomers can exhibit drastically different pharmacodynamics and toxicological profiles, regulatory agencies mandate rigorous AC assignment. Spirocycles often resist traditional crystallization due to their awkward packing geometries, rendering conventional X-ray crystallography challenging.

This guide objectively compares the three leading methodologies for confirming the absolute configuration of spirocyclic compounds: Single-Crystal X-Ray Diffraction (SCXRD) , Vibrational Circular Dichroism (VCD) , and the disruptive Microcrystal Electron Diffraction (MicroED) .

The Methodological Landscape: Causality and Selection

Selecting the appropriate AC determination method is not arbitrary; it is dictated by the physical state of the sample, the availability of material, and the presence of heavy atoms.

  • Single-Crystal X-Ray Diffraction (SCXRD): The historical gold standard. It relies on anomalous dispersion (typically using Cu radiation) to differentiate enantiomers. Causality: X-rays interact with electron clouds. To determine AC without a chiral reference, the molecule must contain a "heavy" atom (e.g., sulfur, halogen) that absorbs and re-emits the X-ray with a measurable phase shift (anomalous scattering), allowing the calculation of the Flack parameter.

  • Vibrational Circular Dichroism (VCD): The solution-state champion. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions. Causality: Because spirocycles often present as oils or amorphous solids, VCD bypasses the need for crystallization. The experimental spectrum is directly compared against Density Functional Theory (DFT) calculations of the enantiomers. A high spectral match confirms the AC[3].

  • Microcrystal Electron Diffraction (MicroED): The cutting-edge disruptor. Utilizing a transmission electron microscope (TEM) under cryogenic conditions, MicroED analyzes sub-micron crystals. Causality: Electrons interact with matter approximately 104 to 105 times more strongly than X-rays[4]. This allows for diffraction from nanocrystals (powder) that are invisible to SCXRD. However, because standard kinematical refinement often fails to assign AC in MicroED, researchers must employ dynamical scattering refinement or co-crystallize the spirocycle with a known chiral salt[5][6].

G Start Spirocyclic Sample Available State Physical State? Start->State Liquid Liquid / Amorphous State->Liquid Dissolved Solid Crystalline Solid State->Solid Powder/Crystal VCD VCD / ECD + DFT (Solution State) Liquid->VCD Size Crystal Size? Solid->Size Macro > 10 μm (Single Crystal) Size->Macro Micro < 1 μm (Nanocrystalline Powder) Size->Micro SCXRD SCXRD (Anomalous Dispersion) Macro->SCXRD MicroED MicroED (Dynamical Refinement) Micro->MicroED

Decision matrix for absolute configuration determination of spirocycles.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate internal validation steps to prevent misassignment of the spiro-stereocenter.

Workflow A: VCD coupled with DFT Calculations

Best for: Oils, amorphous solids, and late-stage intermediates lacking heavy atoms.

  • Conformational Search (In Silico): Perform a comprehensive conformational search of the chosen spirocycle enantiomer (e.g., the (R,S) -isomer) using molecular mechanics (e.g., MMFF94). Validation: Ensure all conformers within a 3-5 kcal/mol window are retained to account for the flexibility of the non-spiro rings.

  • DFT Optimization: Optimize the geometries and calculate the harmonic vibrational frequencies and rotational strengths using a high level of theory (e.g., B3LYP/6-311G(d,p) with a Polarizable Continuum Model matching the experimental solvent).

  • Experimental Acquisition: Dissolve 5–10 mg of the highly pure (>98% ee) spirocycle in a non-chiral, IR-transparent solvent (e.g., CDCl3​ ). Acquire the IR and VCD spectra using a dual-PEM (Photoelastic Modulator) FT-VCD spectrometer. Validation: Subtract the solvent baseline and run the opposite enantiomer (if available) to ensure a perfect mirror-image spectrum, ruling out artifactual baseline drift[7].

  • Spectral Alignment: Overlay the Boltzmann-averaged theoretical VCD spectrum with the experimental data. Calculate the Confidence Level (e.g., using CompareVOA software). A match >90% unambiguously assigns the AC.

Workflow B: MicroED via Chiral Salt Formation

Best for: Sub-milligram quantities of microcrystalline powder that refuse to grow into SCXRD-quality crystals.

  • Chiral Salt Co-Crystallization: If the spirocycle contains a basic amine (common in piperidine-based spirocycles), mix it with a known chiral acid (e.g., (L) -tartaric acid or (1R) -(−)-10-camphorsulfonic acid) in a volatile solvent. Evaporate rapidly to form a microcrystalline powder[6]. Validation: The known chiral counterion serves as an internal absolute reference, bypassing the need for dynamical refinement.

  • Grid Preparation: Apply the dry powder directly onto a glow-discharged continuous carbon TEM grid. Plunge-freeze in liquid ethane to mitigate electron beam-induced radiation damage.

  • Data Collection: Insert the grid into a Cryo-TEM (e.g., 200 kV or 300 kV). Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., -30° to +30°) while capturing diffraction patterns on a direct electron detector.

  • Kinematical Refinement: Process the data using standard X-ray crystallographic software (e.g., DIALS, XDS). Solve the phase problem via Direct Methods. The known stereocenters of the chiral counterion will anchor the phase, revealing the relative (and thus absolute) configuration of the spiro-carbon[4].

Quantitative Performance Comparison

The following table synthesizes the operational parameters, sample requirements, and success metrics for each technique when applied specifically to complex spirocyclic architectures.

ParameterSCXRD (Anomalous Dispersion)VCD + DFTMicroED (Cryo-EM)
Sample State Required High-quality single crystal (>10 μm)Liquid, oil, or amorphous solidNanocrystalline powder (<1 μm)
Sample Quantity 1–5 mg5–15 mg< 0.1 mg (Nanograms)
Heavy Atom Requirement Yes (for direct Flack parameter < 0.1)NoNo (if using chiral co-crystal/dynamical ref.)
Turnaround Time 1–2 weeks (mostly crystal growth)3–5 days (mostly DFT computation)1–3 days
Destructive? NoNoYes (Electron beam damage)
Spirocycle Specific Limitation Rigid 3D structures often pack poorly, preventing crystallization.Highly flexible adjacent rings can complicate the Boltzmann averaging of conformers.Requires access to highly specialized, expensive Cryo-TEM infrastructure.

Conclusion and Strategic Recommendations

For drug development professionals working with spirocyclic compounds, the choice of analytical technique should be driven by the physical properties of the API.

If the spirocycle is an oil or resists crystallization, VCD is the most robust, self-validating spectroscopic method available, completely eliminating the crystallization bottleneck. If the compound forms a powder but fails to yield single crystals large enough for X-ray analysis, MicroED represents a paradigm shift. By utilizing chiral salt formation or advanced dynamical refinement, MicroED can definitively assign the absolute configuration of a spiro-center using only nanograms of material, saving weeks of futile crystallization screening[5][8]. SCXRD remains the most widely accepted standard by regulatory bodies, but it should be reserved for well-behaving crystalline solids.

References

  • Wang, B. (2023). Absolute Configuration Determination of Small Molecules with MicroED. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a171. Available at:[Link]

  • Wang, B., Bruhn, J. F., Weldeab, A., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. Available at: [Link]

  • Merten, C., et al. (2013). Absolute Configurations of Fungal and Plant Metabolites by Chiroptical Methods. ORD, ECD, and VCD Studies. Journal of Natural Products. Available at: [Link]

  • Biortus. (n.d.). Brief Introduction of MicroED. Available at: [Link]

  • Nogueira, B. A., et al. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Frontiers in Chemistry. (2023). Computational methods and points for attention in absolute configuration determination. Available at:[Link]

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Safety & Regulatory Compliance

Safety

1-Oxa-8-azaspiro[4.6]undecane hydrochloride proper disposal procedures

Comprehensive Guide to the Proper Disposal of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel spirocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Proper Disposal of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel spirocyclic building blocks. 1-Oxa-8-azaspiro[4.6]undecane hydrochloride is a highly valuable scaffold in medicinal chemistry, offering unique conformational rigidity. However, its specific physicochemical properties—namely its high aqueous solubility as a hydrochloride salt and its acute toxicity—demand rigorous, self-validating disposal protocols.

This guide provides the definitive operational roadmap for the safe decommissioning and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards[1].

Section 1: Chemical Profiling & Hazard Causality

Before implementing a disposal plan, we must understand the causality behind the compound's hazards. The spirocyclic aliphatic amine structure interacts with biological targets, while the hydrochloride salt form drastically increases its bioavailability and solubility. This combination results in acute toxicity across oral, dermal, and inhalation routes[2].

Although the compound is water-soluble, drain disposal is strictly prohibited [3]. The spirocyclic framework is highly resistant to standard municipal wastewater treatment degradation, and its unknown long-term aquatic toxicity profile dictates that it must be treated as hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[4].

Table 1: Quantitative Hazard and Physicochemical Profile

ParameterSpecification
Chemical Name 1-Oxa-8-azaspiro[4.6]undecane hydrochloride
CAS Number 2253640-71-8
Molecular Formula C9H18ClNO[5]
Molecular Weight 191.70 g/mol [5]
GHS Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Hazard Statements H302, H312, H315, H319, H332, H336[2]
Physical State Solid (Powder)

Section 2: The Science of Waste Segregation

A self-validating safety system relies on preventing hazards before they occur. For 1-oxa-8-azaspiro[4.6]undecane hydrochloride, the critical operational rule is: Do not alter the pH of the waste stream.

Causality: The compound is relatively stable and non-volatile in its protonated hydrochloride salt form. If the waste is inadvertently mixed with strong bases (e.g., sodium hydroxide washings), the salt is deprotonated, yielding the free base. The free base of this spirocyclic amine is significantly more volatile and lipophilic, drastically increasing the risk of inhalation exposure (H332) and rapid dermal absorption (H312). Therefore, strict segregation from basic waste streams is a non-negotiable standard[1].

Section 3: Step-by-Step Disposal Methodology

The following protocol outlines the exact workflow for managing waste generated during the synthesis or handling of 1-oxa-8-azaspiro[4.6]undecane hydrochloride.

Protocol: Decommissioning and SAA Storage Workflow

  • Source Segregation & Containment:

    • Action: Collect all solid waste (e.g., contaminated weighing paper, empty vials) and liquid waste (e.g., aqueous or organic washings) in separate, High-Density Polyethylene (HDPE) containers[6].

    • Causality: HDPE is chemically inert to amine salts and prevents the leaching that can occur with lower-grade plastics. Segregating solids from liquids prevents unwanted dissolution, minimizing the total volume of highly concentrated liquid hazardous waste.

  • Chemical Stabilization:

    • Action: Maintain the waste in its native acidic/neutral state. Never attempt to neutralize the hydrochloride salt prior to disposal.

    • Causality: As established, maintaining the protonated state prevents the liberation of the volatile free base, keeping the vapor pressure of the waste container low and protecting laboratory personnel from STOT SE 3 (drowsiness/dizziness) hazards[2].

  • Satellite Accumulation Area (SAA) Management:

    • Action: Seal the HDPE containers with leak-proof closures. Store them in a designated SAA that is within the line of sight of the generation point, ensuring the total volume does not exceed 55 gallons[7].

    • Causality: Storing waste at the point of generation minimizes transport risks within the facility. The line-of-sight rule ensures that the personnel who generated the waste (and understand its hazards) maintain control over it until it is transferred to a central facility[7].

  • EPA/RCRA Compliant Labeling:

    • Action: Affix a label clearly stating "Hazardous Waste," the chemical name, and the primary hazards: "Toxic" and "Irritant"[6].

    • Causality: Accurate labeling is a federal requirement. It ensures that downstream waste management vendors do not mix this nitrogenous/halogenated waste with incompatible streams (like strong oxidizers), which could trigger exothermic reactions.

  • Final Disposal via High-Temperature Incineration:

    • Action: Transfer the waste to a central accumulation area for pickup by a licensed hazardous waste vendor. Specify high-temperature incineration as the disposal method[4].

    • Causality: High-temperature incineration (>1000°C) is required to completely oxidize the spirocyclic carbon framework to CO₂ and H₂O. The nitrogen and chlorine heteroatoms are converted to NOx and HCl, which are safely neutralized by the incinerator's exhaust scrubbing systems.

Section 4: Operational Workflow Visualization

To ensure flawless execution of the disposal plan, the following logical workflow must be integrated into your laboratory's standard operating procedures (SOPs).

DisposalWorkflow Start Waste Generation (1-Oxa-8-azaspiro[4.6]undecane HCl) Segregate Waste Segregation Maintain as HCl Salt (Do not add strong base) Start->Segregate Immediate action Container Primary Containment (HDPE Containers) Segregate->Container Solid/Liquid separation SAA Satellite Accumulation Area (Line of sight, < 55 gal) Container->SAA Transfer to storage Label EPA/RCRA Labeling (Toxic, Irritant) SAA->Label Affix GHS labels Incineration High-Temp Incineration (Licensed Vendor) Label->Incineration Within 90/180 days

Disposal workflow for 1-Oxa-8-azaspiro[4.6]undecane HCl: segregation, storage, and incineration.

References

  • NextSDS. "1-oxa-8-azaspiro[4.6]undecane hydrochloride — Chemical Substance Information." NextSDS.[Link]

  • National Research Council. "Management of Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager.[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." Environmental Marketing Services.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health.[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS.[Link]

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